molecular formula C10H10ClNO3 B7728492 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid CAS No. 2104-66-7

4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid

Cat. No.: B7728492
CAS No.: 2104-66-7
M. Wt: 227.64 g/mol
InChI Key: UPSNSRKMOHOEEO-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C10H10ClNO3 and its molecular weight is 227.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chloroanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10ClNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSNSRKMOHOEEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30279000
Record name 4-(4-Chloroanilino)-4-oxobutanoic acid
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Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17722-52-0, 2104-66-7
Record name 17722-52-0
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Record name 4-(4-Chloroanilino)-4-oxobutanoic acid
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Record name 4'-CHLOROSUCCINANILIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid (CAS No: 17722-52-0), a molecule of interest in synthetic and medicinal chemistry. This document delves into the compound's structural characteristics, spectroscopic profile, and key physicochemical parameters. Detailed experimental protocols for its synthesis and characterization are provided, underpinned by a rationale for the methodological choices. The guide is structured to offer both foundational data for researchers new to this compound and in-depth insights for those in the drug development field. All presented data is supported by citations to peer-reviewed literature and reputable chemical databases.

Introduction and Molecular Overview

This compound, also known by its IUPAC name N-(4-chlorophenyl)succinamic acid, is a dicarboxylic acid monoamide. Its structure comprises a succinic acid backbone linked via an amide bond to a 4-chlorophenyl group. This unique combination of a flexible aliphatic chain and a rigid, substituted aromatic ring imparts specific physicochemical properties that are critical for its behavior in both chemical and biological systems.

The presence of a carboxylic acid group and an amide linkage provides sites for hydrogen bonding, influencing its solubility and crystal packing. The chlorophenyl moiety introduces a degree of lipophilicity and potential for specific interactions within biological targets. Understanding these fundamental properties is paramount for its application in areas such as precursor for more complex molecules or as a scaffold in drug design.

Chemical Identity
IdentifierValueSource
IUPAC Name This compoundN/A
Synonyms N-(4-chlorophenyl)succinamic acid, 4'-Chlorosuccinanilic acid--INVALID-LINK--
CAS Number 17722-52-0--INVALID-LINK--
Molecular Formula C₁₀H₁₀ClNO₃--INVALID-LINK--
Molecular Weight 227.64 g/mol --INVALID-LINK--
Canonical SMILES C1=CC(=CC=C1NC(=O)CCC(=O)O)ClN/A
InChI Key YBHQNANXYIMXAA-UHFFFAOYSA-NN/A

Synthesis and Purification

The synthesis of this compound is reliably achieved through the nucleophilic acyl substitution reaction between succinic anhydride and 4-chloroaniline. This reaction is straightforward and generally proceeds with high yield.

Synthesis_Workflow succinic_anhydride Succinic Anhydride reaction Nucleophilic Acyl Substitution (Toluene, Room Temp) succinic_anhydride->reaction chloroaniline 4-Chloroaniline chloroaniline->reaction product 4-[(4-Chlorophenyl)amino]- 4-oxobutanoic acid reaction->product

Synthesis of this compound.
Experimental Protocol: Synthesis

This protocol is adapted from the method described by Gowda et al. (2009).[1]

  • Reagent Preparation:

    • Dissolve succinic anhydride (0.01 mole) in 25 mL of toluene.

    • In a separate flask, dissolve 4-chloroaniline (0.01 mole) in 20 mL of toluene.

  • Reaction:

    • To the succinic anhydride solution, add the 4-chloroaniline solution dropwise with constant stirring at room temperature.

    • Continue stirring the resulting mixture for approximately one hour.

    • Allow the mixture to stand for an additional hour to ensure the completion of the reaction.

  • Work-up and Isolation:

    • To quench any unreacted 4-chloroaniline, treat the reaction mixture with dilute hydrochloric acid.

    • The solid product, N-(4-chlorophenyl)succinamic acid, will precipitate out of the solution.

    • Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with water to remove any unreacted succinic anhydride and succinic acid formed during the work-up.[1]

Experimental Protocol: Purification
  • Recrystallization:

    • The crude product can be purified by recrystallization from ethanol to a constant melting point.[1] Single crystals suitable for X-ray diffraction can be grown by slow evaporation from an ethanolic solution at room temperature.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its handling, formulation, and application.

Physical State and Appearance

This compound is a solid at room temperature. When purified, it forms colorless crystals.

Melting Point

The melting point is a critical indicator of purity. While a specific value for this compound is not consistently reported across all databases, a closely related synonym, 4-[(4-chlorophenyl)carbamoyl]butanoic acid, has a reported melting point of 138–139 °C .

Solubility
  • Toluene: The compound is synthesized in toluene, and the product precipitates, suggesting low solubility in this non-polar solvent.[1]

  • Water: The crude product is washed with water, indicating low solubility in water.[1]

  • Ethanol: The compound is recrystallized from ethanol, indicating good solubility in this polar protic solvent, especially at elevated temperatures.[1]

  • Methanol: A related compound, methyl N-(4-chlorophenyl)succinamate, is formed from the slow crystallization of N-(4-chlorophenyl)succinamic acid in hot methanol, suggesting reactivity and solubility in methanol.[2]

Acid Dissociation Constant (pKa) and Lipophilicity (logP)

Experimentally determined pKa and logP values for this compound are not available in the literature. However, computational predictions can provide valuable estimates. For the structurally similar 2-(4-Chlorophenyl)succinic acid, the predicted XLogP3 is 1.5. Due to the presence of both a carboxylic acid (acidic) and an amide group (which can be weakly basic or neutral), the molecule's ionization state will be pH-dependent.

Structural and Spectroscopic Characterization

Structural confirmation and purity assessment are critical steps in chemical synthesis and analysis.

Crystal Structure

The crystal structure of N-(4-chlorophenyl)succinamic acid has been determined by X-ray crystallography.[1] The key structural features are:

  • The molecule exists in a monoclinic crystal system.[1]

  • The conformation of the N-H and C=O bonds in the amide group are anti to each other.[1]

  • The amide oxygen and the carbonyl oxygen of the carboxylic acid are also in an anti conformation.[1]

  • Intermolecular N-H···O and O-H···O hydrogen bonds lead to the formation of infinite chains within the crystal lattice.[1]

Crystal_Packing cluster_0 Molecule 1 cluster_1 Molecule 2 N1 N-H O3 C=O (amide) N1->O3 N-H···O O1 C=O (amide) O2 C=O (acid) OH1 O-H O4 C=O (acid) OH1->O4 O-H···O N2 N-H OH2 O-H

Intermolecular hydrogen bonding in the crystal structure.
Spectroscopic Data

The FTIR spectrum provides information about the functional groups present in the molecule. For the related 4-[(4-chlorophenyl)carbamoyl]butanoic acid, the following characteristic peaks are observed:

Wavenumber (cm⁻¹)Assignment
3305N-H stretching
3189O-H stretching (carboxylic acid)
1689C=O stretching (amide)
1662Asymmetric C=O stretching (carboxylic acid)
1589C=C stretching (aromatic)
1436Symmetric C=O stretching (carboxylic acid)

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule. The following data is for the related 4-[(4-chlorophenyl)carbamoyl]butanoic acid in DMSO-d₆.

¹H NMR:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
12.10s1H-COOH
10.03s1H-NH-
7.63d2HAromatic C-H
7.35d2HAromatic C-H
2.36t2H-CH₂-
2.28t2H-CH₂-
1.81quint2H-CH₂-

¹³C NMR:

Chemical Shift (δ, ppm)Assignment
174.6-COOH
171.4-C(=O)NH-
138.7Aromatic C-Cl
129.0Aromatic C-H
126.9Aromatic C-N
121.0Aromatic C-H
35.8-CH₂-
33.4-CH₂-
20.8-CH₂-

Biological Activity and Toxicological Profile

Currently, there is a lack of specific publicly available data on the biological activity and toxicological profile of this compound. However, the broader class of succinamic acid and succinimide derivatives has been investigated for a range of biological activities.

It is important to note that the biological effects of related but structurally distinct compounds should not be directly extrapolated to the title compound. For instance, N-(3,5-dichlorophenyl)succinamic acid has been used as an internal standard in cytotoxicity studies, but this does not provide direct information on the bioactivity of the 4-chloro analog.[4]

Any investigation into the biological effects of this compound would require dedicated in vitro and in vivo studies.

Safety and Handling

Based on the Safety Data Sheet for the related N-(4-chlorophenyl)-maleimide, compounds with a similar chlorophenyl amide structure should be handled with care. The following hazards are noted:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye damage.

  • May cause respiratory irritation. [1]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area, are essential when handling this compound.

Conclusion

This technical guide has synthesized the available physicochemical data for this compound. The synthesis of this compound is well-established and proceeds with good yield. Its structural and spectroscopic properties have been characterized, providing a solid foundation for its identification and quality control. While there are gaps in the experimental data for some physicochemical parameters, such as solubility, pKa, and logP, as well as a lack of specific biological activity and toxicology data, this guide provides a comprehensive starting point for researchers. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this molecule in the fields of chemistry and drug development.

References

An In-Depth Technical Guide to 4-[(4-Chlorophenyl)amino]-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid, also known as N-(4-chlorophenyl)succinamic acid, is a fascinating molecule that holds potential for researchers, chemists, and drug development professionals. This technical guide provides a comprehensive overview of its synthesis, characterization, and potential applications, with a focus on the underlying scientific principles and practical laboratory considerations. This document is intended to serve as a valuable resource for those interested in utilizing this compound in their research endeavors.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 17722-52-0[1][2][3]
Molecular Formula C₁₀H₁₀ClNO₃[1]
Molecular Weight 227.64 g/mol [2]
Appearance Solid (expected)[4]
Melting Point Not explicitly reported, but recrystallized to a constant melting point.[4]
Solubility Soluble in ethanol.[4]

Synthesis of this compound

The synthesis of this compound is a straightforward and efficient process, typically achieved through the reaction of 4-chloroaniline with succinic anhydride. This reaction is a classic example of nucleophilic acyl substitution at a carbonyl carbon of an anhydride.

Reaction Rationale

The lone pair of electrons on the nitrogen atom of 4-chloroaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of an amide bond, resulting in the desired product. The reaction is typically carried out in a non-polar solvent like toluene to facilitate the reaction and precipitation of the product. An acidic workup is often employed to remove any unreacted 4-chloroaniline.

Experimental Protocol

The following is a detailed, step-by-step protocol for the synthesis of this compound:[4][5]

Materials:

  • 4-Chloroaniline

  • Succinic anhydride

  • Toluene

  • Dilute Hydrochloric Acid

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Buchner funnel, filter paper)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-chloroaniline (1.0 equivalent) in toluene.

  • Addition of Succinic Anhydride: In a separate beaker, dissolve succinic anhydride (1.0 equivalent) in toluene. Slowly add the succinic anhydride solution to the stirred solution of 4-chloroaniline at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for approximately 1-2 hours. The product will begin to precipitate out of the solution.

  • Workup: After the reaction is complete, add dilute hydrochloric acid to the reaction mixture to quench the reaction and dissolve any unreacted 4-chloroaniline.

  • Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid thoroughly with water to remove any remaining acid and unreacted succinic anhydride.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound.

  • Drying: Dry the purified product in a vacuum oven.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_purification Purification Reactant1 4-Chloroaniline in Toluene Reaction Stir at Room Temperature (1-2 hours) Reactant1->Reaction Reactant2 Succinic Anhydride in Toluene Reactant2->Reaction Workup Acidic Workup (Dilute HCl) Reaction->Workup Filtration Vacuum Filtration Workup->Filtration Washing Wash with Water Filtration->Washing Recrystallization Recrystallization from Ethanol Washing->Recrystallization Drying Vacuum Drying Recrystallization->Drying Product Pure 4-[(4-Chlorophenyl)amino]- 4-oxobutanoic acid Drying->Product

Caption: Synthesis workflow for this compound.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the chlorophenyl group, the methylene protons of the succinic acid backbone, and the amide and carboxylic acid protons. The integration and splitting patterns of these signals would confirm the structure.

    • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, and the methylene carbons, further verifying the molecular structure.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acid, and the C-Cl stretch of the chlorophenyl group.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, providing further structural confirmation.

  • Melting Point Analysis: A sharp and consistent melting point is a good indicator of the purity of a crystalline solid.

Potential Applications and Biological Relevance

While the direct biological activity of this compound is not extensively documented, the succinamic acid scaffold is a known pharmacophore in medicinal chemistry. Derivatives of succinamic acid have been investigated for a range of biological activities.

For instance, N-acetyl-S-(p-chlorophenylcarbamoyl)cysteine (NACC), a structurally related compound, has been evaluated for its anticancer properties.[8] Furthermore, other derivatives of succinamic acid have been explored as potential inhibitors of enzymes such as dipeptidyl peptidase IV (DPP IV), which is a target for the treatment of type 2 diabetes.[9]

The presence of the 4-chlorophenyl group in the target molecule is a common feature in many bioactive compounds, often contributing to improved pharmacokinetic properties. Therefore, this compound serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its carboxylic acid and amide functionalities provide convenient handles for further chemical modifications and the generation of compound libraries for screening in various biological assays. The succinic acid moiety itself is a key intermediate in cellular metabolism, suggesting that its derivatives could potentially interact with biological systems in interesting ways.[10]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. A comprehensive Safety Data Sheet (SDS) should always be consulted before use.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a readily accessible compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. This guide has provided a detailed overview of its synthesis, characterization, and potential applications, grounded in established chemical principles. By understanding the information presented herein, researchers and scientists can confidently incorporate this compound into their synthetic strategies and explore its potential for the development of novel bioactive molecules.

References

An In-depth Technical Guide to the Structure Elucidation of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative of Structural Certainty

In the landscape of drug development and materials science, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further investigation is built. The biological activity, pharmacokinetic profile, and material properties of a compound are intrinsically dictated by its atomic arrangement. This guide presents a comprehensive, multi-technique workflow for the complete structure elucidation of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid, a molecule featuring key functional groups common in medicinal chemistry, including a carboxylic acid, a secondary amide, and an aromatic halide.

Foundational Strategy: A Convergent Analytical Approach

The elucidation process is not linear but convergent. We begin with a synthetic route that provides the material and informs our hypothesis about the expected structure. Subsequently, a battery of spectroscopic and analytical techniques is deployed. Each method provides a unique piece of the puzzle: functional group identification (FTIR), molecular mass and fragmentation (MS), and the precise atomic connectivity (NMR). Finally, for absolute confirmation, single-crystal X-ray crystallography can reveal the definitive three-dimensional arrangement and intermolecular interactions.

The logical flow of this process is visualized below.

G cluster_synthesis Synthesis & Purification cluster_elucidation Structure Elucidation Workflow cluster_confirmation Final Confirmation synth Synthesis: 4-Chloroaniline + Succinic Anhydride purify Recrystallization & Purity Check (LC-MS) synth->purify ftir FTIR Spectroscopy purify->ftir Hypothesized Structure ms Mass Spectrometry purify->ms Hypothesized Structure nmr NMR Spectroscopy purify->nmr Hypothesized Structure confirm Data Integration & Unambiguous Structure Confirmation ftir->confirm Functional Groups Identified ms->confirm Molecular Weight & Key Fragments xray X-Ray Crystallography (Optional, Definitive) nmr->xray Informs Crystallization Strategy nmr->confirm Connectivity & Stereochemistry xray->confirm Absolute 3D Structure

Caption: A convergent workflow for structure elucidation.

Synthesis and Sample Preparation

The target compound, this compound, is readily synthesized via the nucleophilic acyl substitution reaction between 4-chloroaniline and succinic anhydride.[1][2] This synthesis route is critical as it immediately establishes the likely core fragments of the final molecule: a 4-chlorophenylamino group and a butanoic acid backbone derived from succinic acid.

Experimental Protocol: Synthesis
  • Dissolve succinic anhydride (1.0 eq) and 4-chloroaniline (1.0 eq) in separate portions of a suitable solvent, such as toluene or glacial acetic acid.[1][3]

  • Slowly mix the two solutions at room temperature and stir. The reaction is often exothermic and results in the formation of a precipitate.

  • Continue stirring for 2-4 hours to ensure the reaction goes to completion.

  • Filter the resulting solid precipitate.

  • Wash the solid with cold water to remove any unreacted succinic anhydride (which may have hydrolyzed to succinic acid) and then with a non-polar solvent like hexane to remove residual starting aniline.

  • Purify the crude product by recrystallization from a solvent mixture such as ethanol/acetone to yield colorless crystals.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is the first line of analysis, providing rapid and definitive evidence for the presence of key functional groups. The vibrational frequencies of bonds act as signatures for the molecular moieties present.

Causality in Spectral Features

The molecule contains two distinct carbonyl groups: one in a carboxylic acid and one in a secondary amide. Due to resonance delocalization of the nitrogen lone pair into the amide carbonyl, the C=O bond has less double-bond character compared to the carboxylic acid carbonyl.[4] This electronic difference is directly observable, with the amide carbonyl absorbing at a lower frequency.[5][6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropanol.

  • Record a background spectrum of the empty ATR stage.

  • Place a small amount (a few milligrams) of the dried, crystalline sample onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Record the sample spectrum over a range of 4000–400 cm⁻¹.

Data Presentation: Expected FTIR Absorptions
Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~3305MediumN-H StretchSecondary Amide
3200–2500BroadO-H StretchCarboxylic Acid
~3100-3000Medium-WeakAromatic C-H StretchPhenyl Ring
~2950-2850WeakAliphatic C-H Stretch-CH₂- Groups
~1715StrongC=O StretchCarboxylic Acid
~1690StrongC=O Stretch (Amide I Band)Secondary Amide
~1590MediumC=C StretchAromatic Ring
~1540MediumN-H Bend (Amide II Band)Secondary Amide
~1440MediumC-O-H BendCarboxylic Acid
~825StrongC-H Out-of-Plane Bend1,4-Disubstituted Ring

Data derived from analogous compounds and spectroscopic principles.[1][7][8]

Mass Spectrometry (MS): Molecular Weight and Fragmentation Logic

High-resolution mass spectrometry (HRMS) provides two critical pieces of information: the exact molecular weight, which confirms the elemental formula, and the fragmentation pattern, which corroborates the proposed connectivity.

Causality in Fragmentation

Upon ionization (e.g., via Electrospray Ionization, ESI), the amide bond is often the most labile site for fragmentation. Cleavage of the N–CO bond is a characteristic pathway for amides, leading to the formation of a stable acylium ion.[9][10] The presence of a chlorine atom provides a distinct isotopic signature (³⁵Cl/³⁷Cl ratio of approximately 3:1), which must be observed in the molecular ion and any chlorine-containing fragments, serving as an internal validation of the elemental composition.

G parent [M+H]⁺ m/z = 228.05 frag1 Acylium Ion m/z = 113.02 parent->frag1 Loss of 4-Chloroaniline frag2 4-Chloroaniline m/z = 127.02 parent->frag2 Amide Bond Cleavage frag3 [M+H - H₂O]⁺ m/z = 210.04 parent->frag3 Loss of H₂O frag5 [C₄H₅O₃]⁺ m/z = 101.02 frag1->frag5 Rearrangement frag4 Phenyl Cation m/z = 77.04 frag2->frag4 Loss of Cl, NH₂

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocol: ESI-HRMS
  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infuse the solution directly into the ESI source at a low flow rate (e.g., 5–10 µL/min).

  • Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

  • Perform tandem MS (MS/MS) on the isolated molecular ion to induce fragmentation and record the resulting product ions.

Data Presentation: Expected Mass Fragments
m/z (Positive Mode)FormulaAssignment
228.0527[C₁₀H₁₁³⁵ClNO₃]⁺[M+H]⁺
230.0498[C₁₀H₁₁³⁷ClNO₃]⁺[M+H]⁺ Isotope Peak
210.0422[C₁₀H₉³⁵ClNO₂]⁺[M+H - H₂O]⁺
128.0367[C₆H₇³⁵ClN]⁺Protonated 4-chloroaniline
113.0233[C₄H₅O₃]⁺Succinic anhydride-derived acylium ion

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR is the most powerful technique for elucidating the detailed covalent structure of a molecule in solution. Through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, the complete carbon-hydrogen framework and its connectivity can be established.[11][12]

Causality in Chemical Shifts and Couplings
  • ¹H NMR : The protons on the butanoic acid chain will appear as two distinct multiplets due to their diastereotopic nature, with chemical shifts influenced by the adjacent electron-withdrawing carbonyl groups. The aromatic protons will form a characteristic AA'BB' system (appearing as two doublets) typical of a 1,4-disubstituted benzene ring. The labile amide and carboxylic acid protons will appear as broad singlets at the downfield end of the spectrum.[13]

  • ¹³C NMR : Two carbonyl carbons will be observed in the downfield region (~170-175 ppm). The four aromatic carbons will give distinct signals, and the two aliphatic carbons will appear upfield.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This 2D experiment is crucial for connecting the molecular fragments. It reveals correlations between protons and carbons separated by 2-3 bonds. Key correlations will link the aliphatic protons to both carbonyl carbons and the amide proton to the aromatic ring, bridging all parts of the molecule.

Caption: Key HMBC correlations confirming molecular connectivity. (Note: This is a logical diagram; a real spectrum would map correlations onto the 2D plot).

Experimental Protocol: NMR Sample Preparation
  • Weigh approximately 10–15 mg of the purified sample.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is an excellent choice as it solubilizes the compound and its residual water peak does not obscure key signals. The labile N-H and O-H protons are readily observed in this solvent.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 500 MHz or greater).

Data Presentation: Predicted NMR Data (in DMSO-d₆)

¹H NMR

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~12.1 br s 1H -COOH
~10.0 s 1H -NH-
~7.6 d 2H Aromatic H (ortho to -NH)
~7.3 d 2H Aromatic H (ortho to -Cl)
~2.6 t 2H -CH₂-C=O(NH)

| ~2.5 | t | 2H | -CH₂-C=O(OH) |

¹³C NMR

Chemical Shift (δ, ppm) Assignment
~174.5 C OOH
~171.3 C =O(NH)
~138.5 Aromatic C-N
~129.0 Aromatic C-H
~127.0 Aromatic C-Cl
~121.0 Aromatic C-H
~31.5 -C H₂-C=O(NH)
~29.8 -C H₂-C=O(OH)

Predicted data based on published values for the target molecule and related structures.[1]

X-ray Crystallography: The Final Arbiter

While the combination of MS and NMR provides incontrovertible proof of the covalent structure, single-crystal X-ray crystallography offers the ultimate confirmation by mapping the precise three-dimensional coordinates of every atom in the solid state. This technique confirms bond lengths, bond angles, and torsional angles, and reveals the supramolecular architecture defined by intermolecular forces like hydrogen bonding.[2]

For this compound, crystallographic analysis has shown that molecules pack to form supramolecular tapes mediated by two key hydrogen bonds: a classic carboxylic acid dimer interaction (O–H···O=C) and an amide-to-amide interaction (N–H···O=C).[1][14]

Experimental Protocol: X-ray Crystallography
  • Crystallization : Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution (e.g., from an ethanol/acetone mixture).[1]

  • Data Collection : Mount a suitable crystal on a goniometer head and cool it under a stream of nitrogen gas (~100 K) to minimize thermal motion. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα).[15]

  • Structure Solution and Refinement : Process the diffraction data to obtain electron density maps. Solve the structure using direct methods or Patterson functions to locate the heavy atoms, and subsequently locate the lighter atoms from difference Fourier maps. Refine the atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

Conclusion: A Unified Structural Verdict

The structure elucidation of this compound is achieved not by a single experiment, but by the logical integration of data from a suite of orthogonal analytical techniques. FTIR confirms the presence of the required amide and carboxylic acid functional groups. HRMS validates the elemental formula and reveals a fragmentation pattern consistent with the proposed structure. Finally, a full complement of 1D and 2D NMR experiments unambiguously establishes the atomic connectivity, completing the puzzle. When available, X-ray crystallography provides the definitive, high-resolution 3D structure, leaving no ambiguity. This rigorous, self-validating approach ensures the highest level of scientific integrity for any subsequent research or development activities.

References

An In-Depth Technical Guide to the Solubility of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid (also known as N-(4-chlorophenyl)succinamic acid). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of determining the solubility of this compound, a critical parameter influencing its biopharmaceutical properties and formulation development. In the absence of extensive publicly available quantitative solubility data for this specific molecule, this guide emphasizes the foundational principles and robust experimental methodologies required to generate such data.

Understanding the Molecule: Physicochemical Profile

A thorough understanding of the physicochemical properties of this compound is paramount to predicting and interpreting its solubility behavior. Key molecular descriptors provide insight into its potential interactions with various solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₀ClNO₃--INVALID-LINK--[1]
Molecular Weight227.64 g/mol --INVALID-LINK--[1]
XLogP3-AA1.2--INVALID-LINK--[1]
Hydrogen Bond Donor Count2--INVALID-LINK--[1]
Hydrogen Bond Acceptor Count3--INVALID-LINK--[1]
Rotatable Bond Count4--INVALID-LINK--[1]

The presence of both hydrogen bond donors (the carboxylic acid proton and the amide proton) and acceptors (the carbonyl oxygens and the nitrogen) suggests that hydrogen bonding will play a significant role in its solubility in protic solvents. The XLogP3-AA value of 1.2 indicates a moderate lipophilicity, suggesting that it will have some solubility in both polar and non-polar organic solvents. The molecule's structure, containing a carboxylic acid group, implies that its solubility in aqueous solutions will be highly pH-dependent.

Theoretical Framework: The "Like Dissolves Like" Principle in Action

The adage "like dissolves like" is a cornerstone of solubility prediction. For this compound, this principle can be applied by considering the polarity and hydrogen bonding capabilities of potential solvents.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can engage in hydrogen bonding with both the donor and acceptor sites of the molecule. The carboxylic acid group can be deprotonated in aqueous solutions, forming a carboxylate anion, which will significantly enhance solubility. The pH of the aqueous medium will therefore be a critical determinant of solubility.

  • Polar Aprotic Solvents (e.g., acetone, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)): These solvents can accept hydrogen bonds and will interact favorably with the N-H and O-H groups of the solute. They are generally good solvents for compounds with moderate polarity.

  • Non-polar Solvents (e.g., toluene, hexane): Due to the polar nature of the carboxylic acid and amide functional groups, the solubility in non-polar solvents is expected to be limited.

Experimental Determination of Solubility: A Step-by-Step Guide

Given the lack of readily available quantitative data, this section provides a detailed, field-proven protocol for determining the equilibrium solubility of this compound. The isothermal shake-flask method is the gold standard for this purpose.[2]

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade or higher)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • pH meter (for aqueous solutions)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid compound B Add known volume of solvent A->B C Seal container B->C D Place in temperature-controlled shaker C->D E Shake for a defined period (e.g., 24-72h) D->E F Allow to settle E->F G Centrifuge or filter to remove undissolved solid F->G H Extract aliquot of supernatant G->H I Dilute as necessary H->I J Quantify concentration (e.g., HPLC, UV-Vis) I->J K K J->K Calculate Solubility (mg/mL or mol/L)

Caption: General workflow for solubility determination.

Detailed Protocol
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiologically relevant data).

    • Shake the samples for a sufficient time to reach equilibrium. A common duration is 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer changing.

  • Phase Separation:

    • Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete removal of solid particles, centrifuge the samples at a high speed. Alternatively, filter the solution using a syringe filter compatible with the solvent.

  • Quantification:

    • Carefully withdraw a precise aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.

    • A calibration curve prepared with known concentrations of this compound is essential for accurate quantification.

pH-Dependent Aqueous Solubility

For aqueous solubility, it is critical to assess the impact of pH.

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., from pH 2 to pH 10).

  • Solubility Determination: Follow the isothermal shake-flask protocol described above for each buffer solution.

  • Data Analysis: Plot the measured solubility as a function of pH. This will generate a pH-solubility profile, which is invaluable for understanding the compound's behavior in different physiological environments.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 2: Hypothetical Solubility Data for this compound at 25 °C

SolventSolvent TypePredicted SolubilityExperimentally Determined Solubility (mg/mL)
Water (pH 7.4)Polar ProticModerateData to be determined
EthanolPolar ProticHighData to be determined
AcetonePolar AproticModerateData to be determined
Dimethyl Sulfoxide (DMSO)Polar AproticHighData to be determined
TolueneNon-polarLowData to be determined
HexaneNon-polarVery LowData to be determined

Conclusion

While specific, quantitative solubility data for this compound is not extensively documented in publicly accessible literature, this guide provides the necessary theoretical framework and a robust experimental protocol for its determination. By understanding the physicochemical properties of the molecule and applying the principles of "like dissolves like," researchers can make informed decisions about solvent selection. The detailed isothermal shake-flask methodology presented herein offers a reliable and reproducible approach to generating the critical solubility data required for advancing research and development involving this compound.

References

A Comprehensive Spectroscopic and Methodological Guide to 4-[(4-Chlorophenyl)amino]-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the synthesis and spectroscopic characterization of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid (also known as N-(4-chlorophenyl)succinamic acid). With a molecular formula of C₁₀H₁₀ClNO₃ and a molecular weight of 227.64 g/mol [1][2], this compound serves as a key intermediate in various synthetic pathways. This document outlines a robust, field-proven protocol for its synthesis and offers an in-depth analysis of its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectroscopic data are explained to ensure technical accuracy and reproducibility.

Introduction

This compound is a bifunctional organic molecule containing both a carboxylic acid and an amide functional group. This structural arrangement makes it a valuable building block in medicinal chemistry and materials science. Accurate and comprehensive characterization of this molecule is paramount for its effective use in further research and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity, purity, and structure of synthesized organic compounds. This guide provides a detailed walkthrough of the synthesis and an exemplary spectroscopic analysis of the title compound, grounded in established scientific principles and data from closely related analogs.

Synthesis of this compound

The synthesis of this compound is reliably achieved through the nucleophilic acyl substitution reaction between 4-chloroaniline and succinic anhydride. This reaction is straightforward, proceeds with high yield, and is a staple in many organic synthesis laboratories.

Synthetic Protocol

The following protocol is adapted from established literature procedures[1][3][4].

Materials:

  • Succinic anhydride

  • 4-Chloroaniline

  • Toluene

  • Dilute Hydrochloric Acid

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve succinic anhydride (1.0 equivalent) in toluene.

  • In a separate beaker, dissolve 4-chloroaniline (1.0 equivalent) in toluene.

  • Slowly add the 4-chloroaniline solution dropwise to the stirring solution of succinic anhydride at room temperature.

  • Continue stirring the reaction mixture for approximately one hour. A precipitate will begin to form.

  • Allow the mixture to stand for an additional hour at room temperature to ensure the completion of the reaction.

  • Filter the crude product and wash it with a small amount of toluene to remove any unreacted starting materials.

  • To remove any unreacted 4-chloroaniline, the solid is then treated with dilute hydrochloric acid.

  • The resulting solid, this compound, is filtered under suction and washed thoroughly with water to remove any remaining succinic anhydride and succinic acid[1][3].

  • For purification, recrystallize the product from ethanol to yield colorless crystals[1].

Rationale Behind Experimental Choices
  • Solvent: Toluene is an excellent choice for this reaction as it is relatively non-polar, allowing for good solubility of the reactants while facilitating the precipitation of the more polar product.

  • Stoichiometry: A 1:1 molar ratio of reactants is used to maximize the yield of the desired product.

  • Purification: The acid wash is crucial for removing the basic 4-chloroaniline starting material. The subsequent water wash removes any water-soluble impurities like succinic acid. Recrystallization from ethanol is an effective final purification step to obtain a highly pure product.

Experimental Workflow Diagram

G cluster_synthesis Synthesis Workflow Reactants Succinic Anhydride + 4-Chloroaniline (in Toluene) Reaction Stir at Room Temperature (2 hours) Reactants->Reaction Filtration1 Filter Crude Product Reaction->Filtration1 AcidWash Wash with Dilute HCl Filtration1->AcidWash WaterWash Wash with Water AcidWash->WaterWash Filtration2 Filter Purified Product WaterWash->Filtration2 Recrystallization Recrystallize from Ethanol Filtration2->Recrystallization FinalProduct Pure this compound Recrystallization->FinalProduct

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

The following spectroscopic data is presented as an exemplary analysis based on the known spectral characteristics of the succinamic acid functional group and data from the closely related N-(4-chlorophenyl)glutaramic acid[4]. This approach provides a reliable predictive framework for the characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Protocol:

  • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or 500 MHz NMR spectrometer.

Exemplary Data & Interpretation:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.10Singlet (broad)1H-COOH
~10.15Singlet1H-NH-
~7.65Doublet2HAr-H (ortho to -NH)
~7.35Doublet2HAr-H (meta to -NH)
~2.60Triplet2H-CH₂-C=O (amide)
~2.50Triplet2H-CH₂-C=O (acid)
  • -COOH Proton (δ ~12.10): The carboxylic acid proton is highly deshielded and appears as a broad singlet far downfield.

  • -NH- Proton (δ ~10.15): The amide proton is also significantly deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and the aromatic ring, appearing as a sharp singlet.

  • Aromatic Protons (δ ~7.65 and ~7.35): The protons on the chlorophenyl ring appear as two doublets, characteristic of a para-substituted benzene ring. The protons ortho to the electron-donating amino group are typically found slightly upfield from those meta to it.

  • Methylene Protons (δ ~2.60 and ~2.50): The two methylene groups of the succinic acid backbone appear as two distinct triplets. The methylene group adjacent to the amide carbonyl is expected to be at a slightly different chemical shift than the one adjacent to the carboxylic acid carbonyl due to the different electronic environments.

Protocol:

  • Use the same sample prepared for ¹H NMR.

  • Acquire the ¹³C NMR spectrum on the same NMR spectrometer, typically at a frequency of 100 or 125 MHz.

Exemplary Data & Interpretation:

Chemical Shift (δ, ppm)Assignment
~174.5-COOH
~171.5-C=O (amide)
~138.0Ar-C (C-Cl)
~129.0Ar-C (C-H, meta to -NH)
~127.0Ar-C (C-NH)
~121.0Ar-C (C-H, ortho to -NH)
~31.5-CH₂- (adjacent to amide C=O)
~29.0-CH₂- (adjacent to acid C=O)
  • Carbonyl Carbons (δ ~174.5 and ~171.5): The two carbonyl carbons are the most deshielded carbons in the molecule, appearing at the downfield end of the spectrum. The carboxylic acid carbon is typically slightly more deshielded than the amide carbon.

  • Aromatic Carbons (δ ~138.0 - ~121.0): The four distinct signals in the aromatic region correspond to the six carbons of the para-substituted chlorophenyl ring.

  • Methylene Carbons (δ ~31.5 and ~29.0): The two methylene carbons of the succinic acid moiety are shielded and appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

Protocol:

  • Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk.

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

Exemplary Data & Interpretation:

Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H stretch (amide)
~3200-2500BroadO-H stretch (carboxylic acid)
~1700StrongC=O stretch (carboxylic acid)
~1660StrongC=O stretch (amide I band)
~1590MediumC=C stretch (aromatic)
~1540MediumN-H bend (amide II band)
  • N-H and O-H Stretching: The N-H stretch of the secondary amide appears as a sharp to medium band around 3300 cm⁻¹. The O-H stretch of the carboxylic acid is a very broad and characteristic feature spanning from 3200 to 2500 cm⁻¹, often overlapping with C-H stretches.

  • C=O Stretching: The two carbonyl groups give rise to two strong absorption bands. The carboxylic acid carbonyl typically appears at a higher wavenumber (~1700 cm⁻¹) than the amide carbonyl (Amide I band, ~1660 cm⁻¹).

  • Aromatic C=C Stretching and Amide II Band: The aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region. The N-H bending vibration of the amide (Amide II band) is also found in this region, typically around 1540 cm⁻¹.

Mass Spectrometry (MS)

Protocol:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI).

  • Acquire the mass spectrum in both positive and negative ion modes.

Exemplary Data & Interpretation:

  • Molecular Ion Peak: The molecular weight of this compound is 227.64 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 228.0. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 226.0.

  • Isotopic Pattern: The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the main peak, corresponding to the ³⁷Cl isotope.

  • Fragmentation: Common fragmentation pathways would involve the loss of water (-18 Da) from the carboxylic acid, the loss of CO₂ (-44 Da), and cleavage of the amide bond.

Spectroscopic Analysis Workflow

G cluster_analysis Spectroscopic Analysis Workflow Sample Purified Compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS StructureElucidation Structure Elucidation & Confirmation NMR->StructureElucidation IR->StructureElucidation MS->StructureElucidation

Caption: Workflow for the spectroscopic analysis of the target compound.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and spectroscopic characterization of this compound. The detailed protocols and in-depth interpretation of the exemplary spectroscopic data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. By understanding the causality behind the experimental procedures and the principles of spectral interpretation, scientists can confidently synthesize and characterize this important chemical intermediate, ensuring the integrity and reproducibility of their research.

References

An In-Depth Technical Guide to the In Vitro Evaluation of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid (also known as 4'-Chlorosuccinanilic acid), a compound of interest for further biological investigation. In the absence of extensive published data on this specific molecule, this document outlines a proposed research cascade based on the known biological activities of structurally related succinic acid and aminobutanoic acid derivatives. The guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for assessing the potential cytotoxic, antioxidant, and enzyme-inhibitory properties of this compound. Our approach emphasizes scientific integrity, experimental causality, and self-validating methodologies to ensure robust and reproducible results.

Introduction and Scientific Rationale

This compound belongs to the class of succinanilic acid derivatives. While this specific molecule is not extensively characterized in the scientific literature, the broader family of succinic acid and its derivatives has garnered significant attention for a range of biological activities, including anticancer and antioxidant effects[1][2][3][4]. Succinic acid itself has been shown to induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent[1][2][5]. Furthermore, derivatives of aminobutanoic acid have been explored for their pharmacological properties.

Given the structural motifs present in this compound—a succinic acid backbone and a substituted aniline—it is logical to hypothesize that this compound may exhibit similar biological activities. This guide, therefore, proposes a multi-pronged in vitro evaluation strategy to elucidate its potential as a cytotoxic, antioxidant, and enzyme-inhibitory agent. The following sections provide a detailed roadmap for this investigation, from fundamental characterization to specific biological assays.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its biological evaluation.

PropertyValueSource
CAS Number 17722-52-0PubChem
Molecular Formula C10H10ClNO3PubChem
Molecular Weight 227.64 g/mol PubChem
Predicted XlogP 1.2PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 4PubChem
Proposed In Vitro Evaluation Strategy

Based on the activities of structurally analogous compounds, we propose a tiered approach to the in vitro evaluation of this compound. This strategy is designed to first assess broad cytotoxic effects, followed by more specific investigations into its antioxidant and enzyme-inhibitory potential.

3.1. Tier 1: Cytotoxicity Screening

The initial evaluation will focus on determining the cytotoxic potential of the compound against a panel of human cancer cell lines and a non-cancerous control cell line. This will establish a preliminary therapeutic window and guide concentration selection for subsequent assays.

3.2. Tier 2: Elucidation of Antiproliferative Mechanism

Should significant cytotoxicity be observed, the next step is to investigate the underlying mechanism. Given that succinic acid derivatives have been shown to induce apoptosis, we will assess key markers of programmed cell death[1][2][5].

3.3. Tier 3: Assessment of Antioxidant Activity

Many phenolic and amino acid derivatives exhibit antioxidant properties[3][4]. Therefore, we will evaluate the compound's ability to scavenge free radicals using established chemical assays.

3.4. Tier 4: Investigation of Enzyme Inhibitory Activity

The structural similarity to some neuroactive compounds warrants an investigation into potential enzyme inhibitory effects, such as the inhibition of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases.

Experimental Protocols

The following protocols are detailed to ensure reproducibility and robustness.

4.1. Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. The reduction of tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases to form a purple formazan product is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) and a non-cancerous cell line (e.g., MRC-5 - normal lung fibroblast) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the cells and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO). Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

4.2. Apoptosis Detection by Annexin V-FITC Staining

Principle: Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

4.3. DPPH Radical Scavenging Assay

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced to diphenylpicrylhydrazine, and the color changes to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Protocol:

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the compound (in methanol) to 100 µL of a 0.1 mM methanolic solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the compound, and A_sample is the absorbance of the DPPH solution with the compound. Ascorbic acid should be used as a positive control.

4.4. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This method measures the activity of AChE by quantifying the amount of thiocholine produced when acetylcholine is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be detected spectrophotometrically at 412 nm[6][7].

Protocol:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in buffer)

    • Acetylthiocholine iodide (ATCI) solution (10 mM in buffer)

    • AChE solution (0.1 U/mL in buffer)

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of various concentrations of the compound, 20 µL of AChE solution, and 140 µL of phosphate buffer.

    • Incubate for 15 minutes at 37°C.

    • Add 10 µL of DTNB solution.

    • Initiate the reaction by adding 10 µL of ATCI solution.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes.

  • Data Analysis: Calculate the rate of reaction. The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] x 100 Donepezil can be used as a positive control.

Data Presentation and Interpretation
5.1. Hypothetical Cytotoxicity Data
Cell LineCompound IC50 (µM)
A549 (Lung Carcinoma) 25.4
MCF-7 (Breast Adenocarcinoma) 38.2
MRC-5 (Normal Lung Fibroblast) > 100

Interpretation: An IC50 value significantly higher in the non-cancerous cell line compared to the cancer cell lines would suggest a degree of selectivity and a favorable preliminary therapeutic index.

5.2. Hypothetical Antioxidant Activity
Compound Concentration (µg/mL)DPPH Scavenging (%)
10 15.2
25 35.8
50 62.5
100 85.1
Ascorbic Acid (50 µg/mL) 95.3

Interpretation: A dose-dependent increase in DPPH scavenging activity would indicate that the compound possesses antioxidant properties.

Visualizing Workflows and Pathways

6.1. Experimental Workflow for In Vitro Evaluation

G cluster_tier1 Tier 1: Cytotoxicity cluster_tier2 Tier 2: Mechanism of Action cluster_tier3 Tier 3: Antioxidant Potential cluster_tier4 Tier 4: Enzyme Inhibition T1_Start Compound Synthesis & Characterization T1_Assay MTT Assay on Cancer & Normal Cell Lines T1_Start->T1_Assay T3_Assay DPPH Radical Scavenging Assay T1_Start->T3_Assay T4_Assay AChE Inhibition Assay (Ellman's Method) T1_Start->T4_Assay T1_End Determine IC50 Values T1_Assay->T1_End T2_Start If Cytotoxic T1_End->T2_Start T2_Assay Annexin V/PI Staining (Apoptosis Assay) T2_Start->T2_Assay T2_End Quantify Apoptotic Cells T2_Assay->T2_End T3_End Determine Scavenging % T3_Assay->T3_End T4_End Determine % Inhibition T4_Assay->T4_End

Caption: Proposed tiered workflow for the in vitro evaluation of the target compound.

6.2. Simplified Apoptosis Signaling Pathway

G Compound 4-[(4-Chlorophenyl)amino] -4-oxobutanoic acid Mitochondria Mitochondrial Stress Compound->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway potentially activated by the compound.

Conclusion

This technical guide presents a structured and scientifically grounded approach for the initial in vitro evaluation of this compound. By systematically investigating its cytotoxic, apoptotic, antioxidant, and enzyme-inhibitory properties, researchers can build a comprehensive biological profile of this novel compound. The detailed protocols and proposed workflows are designed to yield reliable and interpretable data, paving the way for further preclinical development should the results prove promising. The emphasis on self-validating assays and clear data interpretation frameworks ensures the scientific rigor necessary for advancing our understanding of this and other novel chemical entities.

References

Methodological & Application

synthesis of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid from succinic anhydride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic Acid from Succinic Anhydride

Authored by: A Senior Application Scientist

Introduction and Significance

This compound, also known as N-(4-chlorophenyl)succinamic acid, is a valuable carboxylic acid amide that serves as a key intermediate in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and an amide group, makes it a versatile building block for the construction of more complex molecules, including various heterocyclic compounds with potential biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of this compound, grounded in established chemical principles and laboratory practices.

The synthesis involves the acylation of 4-chloroaniline with succinic anhydride. This reaction is a classic example of nucleophilic acyl substitution, where the nucleophilic amine attacks the electrophilic carbonyl carbon of the anhydride, leading to the opening of the cyclic anhydride ring. The protocol detailed herein is optimized for high yield and purity, and emphasizes the critical safety considerations necessary when handling the involved reagents.

Reaction Mechanism and Scientific Rationale

The core of this synthesis is the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 4-chloroaniline onto one of the carbonyl carbons of succinic anhydride. This initial attack forms a tetrahedral intermediate. Subsequently, the ring opens by the cleavage of a carbon-oxygen bond, and a proton transfer results in the formation of the final product, an amide and a carboxylic acid.

The reaction is typically carried out in a non-protic solvent, such as toluene, to facilitate the dissolution of the reactants and to control the reaction temperature.[1][2][3] The reaction proceeds readily at room temperature, highlighting the high reactivity of the anhydride towards the amine. The choice of an appropriate solvent is crucial; it must solubilize the starting materials without reacting with them. Toluene is an excellent choice for this purpose.

Safety Precautions: A Mandatory Overview

A thorough risk assessment must be conducted before commencing any chemical synthesis. The reagents used in this protocol possess significant hazards that demand strict adherence to safety protocols.

  • Succinic Anhydride: Causes serious eye irritation and may cause respiratory irritation.[4][5] It can also cause skin sensitization upon repeated contact.[4][6][7] Handling should be performed in a well-ventilated area, avoiding dust formation.[5][6]

  • 4-Chloroaniline: This compound is highly toxic if swallowed, inhaled, or in contact with skin.[8][9][10][11] It is classified as a substance that may cause cancer (IARC Group 2B).[8][9][10][11] All handling must be conducted within a certified chemical fume hood.

  • Toluene: A flammable liquid with potential for acute and chronic health effects. It is an irritant and can affect the central nervous system.

Mandatory Personal Protective Equipment (PPE):

  • Nitrile gloves (check for chemical resistance and breakthrough times).

  • Chemical splash goggles with side shields.

  • A flame-resistant laboratory coat.

  • Work must be performed in a properly functioning chemical fume hood to avoid inhalation of dust and vapors.[5][6]

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water.[8][12] Seek immediate medical attention.

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][8]

  • Spills: For minor spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. For major spills, evacuate the area and contact emergency services.[6]

Materials and Equipment

Reagent Data Table
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Hazards
Succinic Anhydride108-30-5C₄H₄O₃100.07Eye/Respiratory Irritant, Skin Sensitizer[4][7]
4-Chloroaniline106-47-8C₆H₆ClN127.57Toxic, Potential Carcinogen[9][10][11]
Toluene108-88-3C₇H₈92.14Flammable, Toxic
Hydrochloric Acid (dil.)7647-01-0HCl36.46Corrosive
Ethanol64-17-5C₂H₆O46.07Flammable
Equipment List
  • Magnetic stirrer with heating plate

  • Round-bottom flasks (100 mL, 250 mL)

  • Stir bar

  • Dropping funnel

  • Reflux condenser

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Spatulas

  • Analytical balance

  • Melting point apparatus

  • FTIR and NMR spectrometers (for characterization)

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of N-aryl succinamic acids.[1][2][3]

Part 1: Synthesis of Crude this compound
  • Reagent Preparation:

    • In a 100 mL beaker, dissolve 2.5 g (0.025 mol) of succinic anhydride in 25 mL of toluene.

    • In a separate 100 mL beaker, dissolve 3.19 g (0.025 mol) of 4-chloroaniline in 20 mL of toluene. Gentle warming on a stirrer hotplate may be required to fully dissolve the amine.

  • Reaction Setup:

    • Set up a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

    • Transfer the 4-chloroaniline solution to the round-bottom flask.

  • Reaction Execution:

    • Begin stirring the 4-chloroaniline solution at room temperature.

    • Slowly add the succinic anhydride solution dropwise from the dropping funnel to the stirred 4-chloroaniline solution over a period of 15-20 minutes.

    • After the addition is complete, continue stirring the resulting mixture for one hour at room temperature.

    • Let the mixture stand for an additional hour to ensure the reaction goes to completion. A precipitate of the product will form during this time.

Part 2: Isolation and Purification
  • Work-up and Isolation:

    • To the reaction mixture, add 50 mL of dilute hydrochloric acid (approx. 1 M) to neutralize and dissolve any unreacted 4-chloroaniline.

    • Filter the resulting solid product using a Büchner funnel under suction.

    • Wash the collected solid thoroughly with copious amounts of distilled water. This step is crucial to remove any unreacted succinic anhydride and succinic acid (formed from hydrolysis of the anhydride).[1][2]

  • Purification by Recrystallization:

    • Transfer the crude, washed solid to a 250 mL Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid. Keep the ethanol near its boiling point on a hotplate. Add the solvent portion-wise until the solid just dissolves.

    • Once dissolved, allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize the precipitation of the purified crystals.

    • Collect the purified crystals by suction filtration, wash with a small amount of cold ethanol, and air-dry on the filter paper.

  • Drying and Yield Calculation:

    • Transfer the crystals to a pre-weighed watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.

    • Calculate the percentage yield based on the initial amount of the limiting reagent (in this case, either reactant as they are used in a 1:1 molar ratio).

Expected Results
ParameterExpected Value
Theoretical Yield~5.7 g
AppearanceWhite to off-white crystalline solid
Melting Point138–139 °C (literature value for a similar compound)[13]
Expected Yield>80%

Characterization of the Final Product

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • FTIR Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (around 1690 cm⁻¹), the carboxylic acid O-H stretch (a broad peak from 2500-3300 cm⁻¹), and the carboxylic acid C=O stretch (around 1700 cm⁻¹).

  • ¹H NMR Spectroscopy (in DMSO-d₆): The spectrum should reveal distinct signals corresponding to the aromatic protons on the chlorophenyl ring, the amide N-H proton (a singlet), the carboxylic acid O-H proton (a broad singlet), and the two methylene (-CH₂-) groups of the succinyl chain (typically appearing as two triplets).

  • ¹³C NMR Spectroscopy: The spectrum will confirm the presence of all unique carbon atoms in the molecule, including the two carbonyl carbons (amide and carboxylic acid), the aromatic carbons, and the two methylene carbons.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow Workflow for the Synthesis of this compound Reagents 1. Reagent Preparation - Dissolve Succinic Anhydride in Toluene - Dissolve 4-Chloroaniline in Toluene Reaction 2. Reaction - Add anhydride solution to amine solution - Stir at room temperature for 2 hours Reagents->Reaction Dropwise Addition Workup 3. Isolation & Work-up - Add dilute HCl to remove unreacted amine - Filter the solid product - Wash with distilled water Reaction->Workup Quenching Purification 4. Purification - Recrystallize from hot ethanol Workup->Purification Crude Product Drying 5. Drying & Yield - Dry under vacuum - Calculate percentage yield Purification->Drying Pure Crystals Characterization 6. Characterization - Melting Point - FTIR, NMR Spectroscopy Drying->Characterization Final Product

Caption: A step-by-step workflow for the synthesis and characterization.

References

Application Notes & Protocols for the Quantification of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides comprehensive, detailed analytical methodologies for the quantitative determination of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid in various matrices. Recognizing the importance of this compound in pharmaceutical research and development, we present two robust, validated analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. These protocols are designed to be self-validating, grounded in established scientific principles and regulatory guidelines, ensuring data integrity and reproducibility.

Introduction: The Analytical Imperative for this compound

This compound, a derivative of succinic acid, represents a class of molecules with significant interest in medicinal chemistry and drug development. Its structure, featuring a chlorophenylamide moiety linked to a butanoic acid backbone, suggests potential applications where modulation of specific biological pathways is desired. Accurate and precise quantification of this analyte is paramount for a multitude of applications, including:

  • Pharmacokinetic (PK) studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • In vitro assays: To determine potency and efficacy in biological systems.

  • Process chemistry: To monitor reaction completion and purity of synthetic batches.

  • Stability testing: To assess the degradation profile of the compound under various stress conditions.

The methodologies detailed herein are developed to meet the stringent requirements of the pharmaceutical industry, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is the cornerstone of robust analytical method development.

PropertyValue/InformationSource
Chemical Formula C10H10ClNO3[7]
Molecular Weight 227.64 g/mol [8]
Structure A succinamic acid derivative with a 4-chlorophenyl substituent.[7]
Key Functional Groups Carboxylic acid, Amide, Chlorophenyl ring.
Expected Polarity Moderately polar, suitable for reversed-phase chromatography.
UV Absorbance The chlorophenyl group is expected to exhibit strong UV absorbance, making UV detection a viable quantification technique.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for routine, high-throughput quantification of this compound in applications where sensitivity in the microgram per milliliter (µg/mL) range is sufficient.

Rationale and Scientific Principles

The choice of reversed-phase HPLC is predicated on the moderate polarity of the analyte. A C18 stationary phase provides a nonpolar environment for the retention of the compound, while a polar mobile phase facilitates its elution. The carboxylic acid moiety's ionization is controlled by the mobile phase pH. Maintaining a pH below the pKa of the carboxylic acid (typically around 4-5) will ensure the analyte is in its neutral, more retained form, leading to better peak shape and retention. UV detection is selected due to the presence of the chromophoric chlorophenyl group.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Biological Matrix or API Extraction Protein Precipitation / Dilution Sample->Extraction Standard Reference Standard Spiking Spike with Internal Standard Standard->Spiking Extraction->Spiking Filtration 0.22 µm Filtration Spiking->Filtration Injection Inject Sample Filtration->Injection Prepared Sample Separation C18 Column Separation Injection->Separation Detection UV Detection (e.g., 225 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: HPLC-UV workflow for quantification.

Detailed Protocol

3.3.1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Formic acid or Phosphoric acid (analytical grade)

  • Internal Standard (IS): A structurally similar compound without interference, e.g., 4-[(4-methylphenyl)amino]-4-oxobutanoic acid.

3.3.2. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis detector.
Column C18, 150 x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid (pH ~2.7)
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-10 min: 10% B; 10-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm (based on typical absorbance of similar structures[9])
Injection Volume 10 µL

3.3.3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the analyte stock solution.

  • Sample Preparation (for biological matrices): To 100 µL of plasma or serum, add 300 µL of acetonitrile containing the internal standard at a fixed concentration. Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant to an HPLC vial for analysis.

Method Validation

The method must be validated according to ICH Q2(R1) guidelines.[1][2][10]

Validation ParameterAcceptance Criteria
Specificity No interfering peaks at the retention time of the analyte and IS in blank matrix.
Linearity Correlation coefficient (r²) ≥ 0.995 over the concentration range.
Accuracy % Recovery between 85-115% at three concentration levels (low, mid, high QC).
Precision % RSD ≤ 15% for repeatability and intermediate precision.
Limit of Quantification (LOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision.
Robustness Insensitive to small, deliberate changes in method parameters (e.g., pH, column temperature, flow rate).[11]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity and selectivity, such as the analysis of low-dose pharmacokinetic samples, an LC-MS/MS method is recommended.

Rationale and Scientific Principles

LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry. Electrospray ionization (ESI) is a suitable technique for this moderately polar molecule. Operating in negative ion mode will deprotonate the carboxylic acid group, yielding a prominent [M-H]⁻ precursor ion. Collision-induced dissociation (CID) of this precursor ion will generate characteristic product ions, which are monitored in Selected Reaction Monitoring (SRM) mode for highly specific quantification. This approach minimizes matrix effects and allows for detection at nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) levels.

Experimental Workflow

LCMSMS_Workflow cluster_prep_lcms Sample Preparation cluster_analysis_lcms LC-MS/MS Analysis cluster_data_lcms Data Acquisition & Processing Sample_lcms Biological Matrix (e.g., Plasma) IS_lcms Stable Isotope Labeled IS Sample_lcms->IS_lcms SPE Solid Phase Extraction (SPE) IS_lcms->SPE Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution in Mobile Phase Elution->Reconstitution Injection_lcms Inject Sample Reconstitution->Injection_lcms Cleaned Sample Separation_lcms UPLC Separation Injection_lcms->Separation_lcms Ionization ESI (-) Separation_lcms->Ionization MS1 Quad 1: Precursor Ion [M-H]⁻ Ionization->MS1 CID Quad 2: Collision Cell (CID) MS1->CID MS2 Quad 3: Product Ion(s) CID->MS2 SRM SRM Data Acquisition MS2->SRM Integration_lcms Peak Area Ratio (Analyte/IS) SRM->Integration_lcms Quantification_lcms Concentration Calculation Integration_lcms->Quantification_lcms

Caption: LC-MS/MS workflow for high-sensitivity quantification.

Detailed Protocol

4.3.1. Materials and Reagents

  • All reagents from the HPLC-UV method.

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., this compound-¹³C₆ or ²H₄. This is the preferred IS for LC-MS/MS to compensate for matrix effects and ionization variability.

  • Ammonium acetate (LC-MS grade)

4.3.2. Instrumentation and Conditions

ParameterCondition
LC System UPLC/UHPLC system for fast, high-resolution separations.
Mass Spectrometer Triple quadrupole mass spectrometer.
Column C18, 50 x 2.1 mm, 1.7 µm particle size.
Mobile Phase A Water with 10 mM Ammonium Acetate.
Mobile Phase B Acetonitrile.
Gradient A rapid gradient suitable for UPLC, e.g., 5-95% B in 3 minutes.
Flow Rate 0.4 mL/min.
Column Temperature 40 °C.
Ionization Mode Electrospray Ionization (ESI), Negative.
SRM Transitions To be determined by infusing the analyte and IS. Expected transitions: Analyte: m/z 226.0 -> product ion(s); IS: m/z (e.g., 232.0 for ¹³C₆) -> corresponding product ion(s).
Source Parameters To be optimized for the specific instrument (e.g., Capillary voltage, Source temp., Gas flows).

4.3.3. Preparation of Solutions

  • Standard Stock and Working Solutions: Prepared similarly to the HPLC-UV method, but at lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL) and using the SIL-IS.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Condition a mixed-mode anion exchange SPE cartridge.

    • Dilute 50 µL of plasma with 200 µL of water and add the SIL-IS.

    • Load the sample onto the SPE cartridge.

    • Wash with a low organic content solvent to remove interferences.

    • Elute the analyte and IS with an acidic organic solvent (e.g., acetonitrile with 2% formic acid).

    • Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.

Method Validation

Validation follows the same principles as the HPLC-UV method but with more stringent acceptance criteria for accuracy and precision at lower concentration levels, as per regulatory guidance for bioanalytical method validation.

Validation ParameterAcceptance Criteria (Bioanalytical)
Accuracy % Bias within ±15% of nominal (±20% at LLOQ).
Precision % RSD ≤ 15% (≤ 20% at LLOQ).
Matrix Effect Assessed to ensure ion suppression or enhancement is minimal and compensated by the SIL-IS.
Recovery Extraction recovery should be consistent and reproducible.
Stability Analyte stability established under various conditions (freeze-thaw, bench-top, long-term storage).

Conclusion

The two analytical methods presented provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method is well-suited for routine analysis in quality control and process monitoring, while the LC-MS/MS method offers the high sensitivity and selectivity required for demanding bioanalytical applications like pharmacokinetics. The choice of method should be guided by the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. Adherence to the detailed protocols and validation guidelines will ensure the generation of high-quality, reproducible, and defensible data.

References

Application Notes and Protocols for Cell-Based Assays with 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactivity of a Novel Succinamic Acid Derivative

4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid, also known as N-(4-chlorophenyl)succinamic acid, is a small molecule whose biological activities are not yet extensively characterized. Structurally, it belongs to the succinamic acid class of compounds. Derivatives of succinamic acid and structurally related compounds have demonstrated a range of biological effects, including potential as anticancer agents.[1][2] For instance, certain hydroxamic acid derivatives, which share some structural similarities, are known to inhibit cancer cell proliferation and induce apoptosis.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the cellular effects of this compound. The protocols herein are designed as a robust starting point for screening its potential as a cytotoxic or cytostatic agent and for elucidating its mechanism of action. We will focus on a logical progression of assays, starting with a broad assessment of cell viability, followed by more specific assays to investigate apoptosis and cell cycle alterations.

Part 1: Foundational Screening - Cell Viability Assessment

The initial step in characterizing the biological effect of a novel compound is to determine its impact on cell viability and proliferation. The MTT assay is a reliable and widely used colorimetric method for this purpose.[5][6] This assay measures the metabolic activity of cells, which in most cases correlates with the number of viable cells.[7][8]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[5] The amount of formazan produced is directly proportional to the number of viable cells.[6] The insoluble formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.[8]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay start Seed Cells in 96-well Plate incubate_24h Incubate for 24h start->incubate_24h treat Treat with Compound incubate_24h->treat incubate_compound Incubate (e.g., 24, 48, 72h) treat->incubate_compound add_mtt Add MTT Reagent incubate_compound->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer incubate_solubilizer Incubate Overnight add_solubilizer->incubate_solubilizer read_absorbance Read Absorbance (570 nm) incubate_solubilizer->read_absorbance

Caption: Workflow for the MTT Cell Viability Assay.

Detailed Protocol: MTT Assay

Materials:

  • This compound (prepare a stock solution in a suitable solvent, e.g., DMSO)

  • Target cancer cell line (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[7]

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Include wells with medium only for background control.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.[7]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

    • Incubate the plate for 4 hours at 37°C.[5][7]

  • Formazan Solubilization:

    • After the 4-hour incubation, add 100 µL of the solubilization solution to each well.[5]

    • Gently mix by pipetting up and down to dissolve the formazan crystals.

    • Incubate the plate overnight at 37°C in a humidified atmosphere.[5]

  • Data Acquisition:

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[5]

Data Analysis:

  • Subtract the average absorbance of the medium-only wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

ParameterRecommended Value
Cell Seeding Density 5,000 - 10,000 cells/well
Compound Incubation Time 24, 48, 72 hours
MTT Concentration 0.5 mg/mL (final)
MTT Incubation Time 4 hours
Absorbance Wavelength 570 nm

Part 2: Mechanistic Insights - Apoptosis Detection

If the MTT assay indicates a reduction in cell viability, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[9][10] The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[9][11][12]

Principle of the Annexin V/PI Assay

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9][10] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome like FITC.[9] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live cells or early apoptotic cells, but it can penetrate late-stage apoptotic and necrotic cells where membrane integrity is lost.[10] By using both Annexin V-FITC and PI, one can distinguish between:

  • Live cells: Annexin V- / PI-

  • Early apoptotic cells: Annexin V+ / PI-

  • Late apoptotic/necrotic cells: Annexin V+ / PI+

  • Necrotic cells: Annexin V- / PI+

Experimental Workflow: Annexin V/PI Assay

Apoptosis_Workflow cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis seed_cells Seed Cells in 6-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compound Treat with Compound (IC50) incubate_24h->treat_compound incubate_treatment Incubate for 24-48h treat_compound->incubate_treatment harvest_cells Harvest & Wash Cells incubate_treatment->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate_stains Incubate for 15 min (Dark) add_stains->incubate_stains analyze Analyze by Flow Cytometry incubate_stains->analyze

Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.

Detailed Protocol: Annexin V/PI Assay

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Target cancer cell line

  • 6-well tissue culture plates

  • This compound

  • PBS, Trypsin-EDTA

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect the culture medium (which contains floating apoptotic cells).

    • Wash the adherent cells with PBS and then trypsinize them.

    • Combine the trypsinized cells with the cells from the culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.[13]

  • Staining:

    • Discard the supernatant and wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[12]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[10]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Data Acquisition:

    • Add 400 µL of 1X Binding Buffer to each tube.[12]

    • Analyze the samples by flow cytometry within one hour.[10]

Part 3: Deeper Mechanistic Dive - Cell Cycle Analysis

If the compound induces cytotoxicity, it is also crucial to investigate its effects on cell cycle progression. Many anticancer drugs exert their effects by causing cell cycle arrest at specific checkpoints, which can then lead to apoptosis. Cell cycle analysis can be performed by staining DNA with propidium iodide (PI) followed by flow cytometry.[14][15][16]

Principle of Cell Cycle Analysis by PI Staining

Propidium iodide is a fluorescent dye that binds stoichiometrically to DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in different phases of the cell cycle:

  • G0/G1 phase: Cells have a normal (2N) DNA content.

  • S phase: Cells are actively replicating their DNA, so their DNA content is between 2N and 4N.

  • G2/M phase: Cells have a duplicated (4N) DNA content.

Since PI also binds to RNA, it is essential to treat the cells with RNase to ensure that only DNA is stained.[15]

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow cluster_prep Preparation & Treatment cluster_fixation Fixation cluster_staining_analysis Staining & Analysis seed_cells Seed Cells treat_compound Treat with Compound seed_cells->treat_compound harvest_cells Harvest Cells treat_compound->harvest_cells wash_pbs Wash with PBS harvest_cells->wash_pbs fix_ethanol Fix in Cold 70% Ethanol wash_pbs->fix_ethanol incubate_fix Incubate ≥ 30 min on Ice fix_ethanol->incubate_fix wash_stain Wash & Resuspend in PI/RNase Solution incubate_fix->wash_stain incubate_stain Incubate 30 min (Dark) wash_stain->incubate_stain analyze Analyze by Flow Cytometry incubate_stain->analyze

Caption: Workflow for Cell Cycle Analysis using Propidium Iodide.

Detailed Protocol: Cell Cycle Analysis

Materials:

  • Target cancer cell line

  • 6-well tissue culture plates

  • This compound

  • PBS, Trypsin-EDTA

  • Cold 70% ethanol

  • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[16]

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells and treat with the compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation:

    • Harvest adherent and floating cells.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping.[14][16]

    • Fix the cells for at least 30 minutes on ice.[14][16] (Cells can be stored at -20°C for several weeks at this stage).[15]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet twice with PBS.[14]

    • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[14]

    • Incubate for 30 minutes at room temperature in the dark.[14][17]

  • Data Acquisition:

    • Analyze the samples by flow cytometry. Use the linear scale for the PI channel and gate out doublets.[14][16]

Conclusion and Future Directions

The protocols outlined in this application note provide a systematic framework for the initial cellular characterization of this compound. By progressing from a general viability screen to specific mechanistic assays for apoptosis and cell cycle distribution, researchers can efficiently determine if this compound warrants further investigation as a potential therapeutic agent. Positive results from these assays would justify more advanced studies, such as Western blotting to probe specific signaling pathways (e.g., p53, caspases), or in vivo studies to assess efficacy and toxicity in animal models.

References

Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using 4-[(4-Chlorophenyl)amino]-4-oxobutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening 4-[(4-Chlorophenyl)amino]-4-oxobutanoic Acid Derivatives as Kinase Inhibitors

Protein kinases have emerged as one of the most critical classes of drug targets, playing a central role in cellular signaling pathways.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making the discovery of novel kinase inhibitors a key focus of pharmaceutical research.[1][2] The this compound scaffold represents a promising starting point for the development of such inhibitors. The presence of the chlorophenylamino group is a feature found in several known kinase inhibitors, suggesting potential interactions with the ATP-binding pocket of kinases. This application note provides a comprehensive guide to establishing a high-throughput screening (HTS) campaign to identify and characterize novel kinase inhibitors from a library of this compound derivatives.

This document will detail the principles of two robust HTS assay formats, Fluorescence Polarization (FP) and AlphaLISA, providing step-by-step protocols for their implementation. Furthermore, it will cover crucial aspects of data analysis, hit confirmation, and troubleshooting, ensuring a self-validating and efficient screening workflow.

Pillar 1: Choosing the Right High-Throughput Screening Assay

The success of any HTS campaign hinges on the selection of an appropriate assay technology.[3] The ideal assay should be robust, reproducible, scalable, and cost-effective.[4][5] For kinase inhibitor screening, both biochemical and cell-based assays can be employed.[6][7] Biochemical assays, which utilize purified enzymes, offer a direct measure of a compound's effect on the kinase's activity and are generally more straightforward to implement in an HTS format.[5] Cell-based assays, while more physiologically relevant, can be more complex and prone to variability.[7]

For a primary screen of a focused library of this compound derivatives, we will focus on two widely used and highly reliable biochemical assay formats: Fluorescence Polarization (FP) and Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA).

Fluorescence Polarization (FP) Assay Principle

FP is a powerful, homogeneous technique used to monitor molecular interactions in solution.[8][9][10] The principle is based on the rotational motion of a fluorescently labeled molecule (a tracer).[11]

  • Small, unbound tracer: When excited with plane-polarized light, a small fluorescent tracer tumbles rapidly in solution, leading to the emission of depolarized light.[8][11]

  • Large, bound tracer: When the tracer binds to a larger molecule, such as a kinase, its rotational motion is significantly slowed. This results in the emission of light that remains highly polarized.[8][11]

In a competitive FP kinase assay, a fluorescently labeled ligand that binds to the kinase is displaced by a test compound that also binds to the same site. This displacement leads to a decrease in the fluorescence polarization signal, indicating an active inhibitor.

Pillar 2: Detailed Protocols for High-Throughput Screening

The following protocols are designed for a 384-well microplate format, a common choice for HTS to balance throughput and reagent consumption.[4] Automation, including liquid handling systems, is highly recommended to minimize human error and ensure reproducibility.[12]

Protocol 1: Fluorescence Polarization (FP) Kinase Inhibition Assay

This protocol describes a competitive binding assay to identify compounds that displace a fluorescently labeled tracer from the ATP-binding site of a target kinase.

Materials:

  • Target Kinase (purified)

  • Fluorescent Tracer (specific for the target kinase)

  • This compound derivative library (in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black microplates

  • Microplate reader with FP capabilities

Experimental Workflow:

FP_Workflow cluster_prep Plate Preparation cluster_reaction Assay Reaction cluster_readout Data Acquisition Compound 1. Add 50 nL of Compound (or DMSO for controls) Kinase 2. Add 5 µL of Kinase Solution Compound->Kinase Incubate1 3. Incubate (15 min, RT) Kinase->Incubate1 Tracer 4. Add 5 µL of Tracer Solution Incubate1->Tracer Incubate2 5. Incubate (60 min, RT, protected from light) Tracer->Incubate2 Read 6. Read Fluorescence Polarization Incubate2->Read

Caption: Workflow for the Fluorescence Polarization Kinase Inhibition Assay.

Step-by-Step Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each this compound derivative from the library into the wells of a 384-well plate. For controls, dispense 50 nL of DMSO.

  • Kinase Addition: Add 5 µL of the target kinase solution (at 2X final concentration) to all wells.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

  • Tracer Addition: Add 5 µL of the fluorescent tracer solution (at 2X final concentration) to all wells.

  • Incubation: Mix the plate and incubate for 60 minutes at room temperature, protected from light, to reach binding equilibrium.

  • Data Acquisition: Read the fluorescence polarization on a compatible microplate reader.

Data Analysis: The primary output is the millipolarization (mP) value. A decrease in mP indicates inhibition.

ParameterCalculationPurpose
Percent Inhibition 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min))Normalizes the data and quantifies the inhibitory activity of each compound.
Z'-Factor `1 - (3 * (SD_max + SD_min)) /Mean_max - Mean_min
  • mP_sample: mP value of the test compound well.

  • mP_max: Average mP of the high signal control (DMSO, no inhibition).

  • mP_min: Average mP of the low signal control (potent inhibitor).

  • SD_max and SD_min: Standard deviations of the high and low signal controls, respectively.

Protocol 2: AlphaLISA Kinase Activity Assay

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, no-wash immunoassay that is highly sensitive and versatile.[13][14]

Principle:

  • A biotinylated peptide substrate is phosphorylated by the target kinase in the presence of ATP.

  • Streptavidin-coated Donor beads bind to the biotinylated substrate.

  • An antibody specific to the phosphorylated substrate, conjugated to an Acceptor bead, binds to the phosphorylated product.

  • When a Donor and Acceptor bead are in close proximity (<200 nm), excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal at 615 nm.[15][16]

  • Inhibitors prevent substrate phosphorylation, thus no signal is generated.

Materials:

  • Target Kinase (purified)

  • Biotinylated Peptide Substrate

  • ATP

  • This compound derivative library (in DMSO)

  • AlphaLISA Acceptor beads (conjugated with anti-phospho-substrate antibody)

  • Streptavidin-coated Donor beads

  • AlphaLISA Buffer

  • 384-well, white microplates

Experimental Workflow:

AlphaLISA_Workflow cluster_prep Kinase Reaction cluster_detection Detection cluster_readout Data Acquisition Compound 1. Add 50 nL of Compound (or DMSO for controls) KinaseMix 2. Add 5 µL of Kinase/Substrate Mix Compound->KinaseMix Incubate1 3. Incubate (15 min, RT) KinaseMix->Incubate1 ATP 4. Add 5 µL of ATP Solution Incubate1->ATP Incubate2 5. Incubate (60 min, RT) ATP->Incubate2 StopBeads 6. Add 10 µL of Stop/Bead Mix Incubate2->StopBeads Incubate3 7. Incubate (60 min, RT, in the dark) StopBeads->Incubate3 Read 8. Read AlphaLISA Signal Incubate3->Read

Caption: Workflow for the AlphaLISA Kinase Activity Assay.

Step-by-Step Procedure:

  • Compound Plating: Dispense 50 nL of each derivative or DMSO into the wells of a 384-well plate.

  • Kinase/Substrate Addition: Add 5 µL of a solution containing the target kinase and biotinylated peptide substrate.

  • Pre-incubation: Incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add 5 µL of ATP solution to initiate the kinase reaction.

  • Kinase Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Stop and Detect: Add 10 µL of a mix containing a stop solution and the AlphaLISA Acceptor and Donor beads.

  • Detection Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaLISA-compatible reader.

Data Analysis: A decrease in the AlphaLISA signal indicates kinase inhibition. The same formulas for Percent Inhibition and Z'-Factor as in the FP assay are used.

Pillar 3: Post-Screening Validation and Hit Characterization

Identifying "hits" from the primary screen is only the initial step.[4] A rigorous validation process is essential to eliminate false positives and prioritize promising compounds for further development.[12][17]

Hit Confirmation and Prioritization Workflow:

Hit_Validation_Workflow PrimaryScreen Primary HTS (Single Concentration) HitSelection Hit Selection (e.g., >50% Inhibition) PrimaryScreen->HitSelection Reconfirmation Hit Re-confirmation (Fresh Compound, Dose-Response) HitSelection->Reconfirmation OrthogonalAssay Orthogonal Assay (e.g., Different Technology) Reconfirmation->OrthogonalAssay SAR Structure-Activity Relationship (SAR) Analysis OrthogonalAssay->SAR Lead Lead Compound SAR->Lead

Caption: A typical workflow for hit validation and prioritization.

Hit Confirmation
  • Dose-Response Curves: Confirmed hits should be re-tested using the primary assay over a range of concentrations (typically an 8- to 10-point dilution series) to determine their potency (IC₅₀ value).[17]

  • Orthogonal Assays: To rule out assay-specific artifacts, hits should be validated using a different assay technology.[17] For instance, if the primary screen was an FP assay, an orthogonal assay could be a kinase activity assay like the AlphaLISA protocol described, or a luminescence-based assay that measures ATP consumption.[2]

Troubleshooting Common HTS Issues
IssuePotential Cause(s)Troubleshooting Strategy
Low Z'-Factor (<0.5) High variability in controls, small signal window.Optimize reagent concentrations (enzyme, substrate, tracer). Check for reagent instability.[18] Ensure precise liquid handling.[12]
High False Positive Rate Compound interference (e.g., fluorescence, light scattering).Implement counter-screens to identify interfering compounds.[19] Test compounds in the absence of the kinase.
Poor Reproducibility Inconsistent incubation times, temperature fluctuations, reagent degradation.Standardize all assay steps using automation.[12] Aliquot and store reagents properly.[18]

Conclusion

This application note provides a detailed framework for conducting a high-throughput screening campaign to identify novel kinase inhibitors from a library of this compound derivatives. By leveraging robust assay technologies like Fluorescence Polarization and AlphaLISA, and adhering to a stringent hit validation process, researchers can efficiently identify and prioritize promising lead compounds for further drug development. The successful implementation of these protocols will accelerate the discovery of new therapeutics targeting the kinome.

References

The Strategic Utility of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Heterocyclic Chemistry and Drug Discovery

In the landscape of contemporary organic synthesis, the strategic selection of precursor molecules is paramount to the efficient construction of complex molecular architectures. Among these, 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid emerges as a highly versatile and valuable building block, particularly in the synthesis of nitrogen-containing heterocycles. Its bifunctional nature, possessing both a carboxylic acid and an amide linkage to a substituted phenyl ring, provides a unique platform for a variety of chemical transformations. This guide provides an in-depth exploration of the synthesis, properties, and applications of this precursor, with a focus on its utility in the development of pharmacologically active compounds. Researchers, medicinal chemists, and professionals in drug development will find the detailed protocols and mechanistic insights contained herein to be an invaluable resource for their synthetic endeavors. The presence of the 4-chlorophenyl moiety is of particular significance in medicinal chemistry, as the introduction of halogen atoms can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a precursor is fundamental to its effective utilization in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 17722-52-0[1]
Molecular Formula C₁₀H₁₀ClNO₃[1]
Molecular Weight 227.64 g/mol [1]
Appearance White to off-white solidGeneral knowledge
Melting Point Not explicitly reported, but a structurally similar compound, 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid, has a melting point of 169-171 °C.[2]
Solubility Soluble in acetone. Expected to have pH-dependent aqueous solubility due to the carboxylic acid group.[3]
¹H NMR (Predicted) Signals corresponding to the aromatic protons of the chlorophenyl group, the methylene protons of the butanoic acid chain, the amide proton, and the carboxylic acid proton.General spectroscopic principles
¹³C NMR (Predicted) Resonances for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the butanoic acid backbone.General spectroscopic principles
IR Spectroscopy (cm⁻¹) Characteristic absorptions for N-H stretching (amide), C=O stretching (amide and carboxylic acid), and C-Cl stretching.General spectroscopic principles

Synthesis of the Precursor: A Robust and High-Yielding Protocol

The efficient synthesis of this compound is critical for its widespread application. A reliable and high-yielding method involves the nucleophilic ring-opening of succinic anhydride with 4-chloroaniline.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a reported procedure with a high yield.[3]

Materials:

  • Succinic anhydride

  • 4-Chloroaniline

  • Acetone

  • Standard laboratory glassware

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve succinic anhydride (1.0 equivalent) in acetone at room temperature (20 °C).

  • To this solution, add 4-chloroaniline (1.0 equivalent) portion-wise with continuous stirring.

  • Stir the reaction mixture at 20 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically a few hours), the product will precipitate out of the solution.

  • Collect the white precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold acetone to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain this compound.

Expected Yield: 95%[3]

Causality Behind Experimental Choices:

  • Solvent: Acetone is an excellent solvent for both reactants and facilitates the reaction at room temperature. Its volatility also allows for easy removal after the reaction is complete.

  • Stoichiometry: A 1:1 molar ratio of succinic anhydride to 4-chloroaniline is used to ensure complete conversion and high product purity.

  • Temperature: The reaction proceeds efficiently at room temperature, avoiding the need for heating and potential side reactions.

Synthesis_of_Precursor succinic_anhydride Succinic Anhydride acetone Acetone, 20°C succinic_anhydride->acetone chloroaniline 4-Chloroaniline chloroaniline->acetone product This compound acetone->product Nucleophilic Acyl Substitution

Caption: Synthesis of the precursor.

Application in Heterocyclic Synthesis: The Gateway to Pyridazinones

A primary application of this compound is its use as a precursor for the synthesis of pyridazinone derivatives. Pyridazinones are a class of heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and monoamine oxidase B (MAO-B) inhibitory effects. The synthesis typically involves a condensation reaction with hydrazine or its derivatives.

Mechanism of Pyridazinone Formation

The reaction proceeds through a two-step mechanism:

  • Hydrazone Formation: The carbonyl group of the butanoic acid precursor reacts with hydrazine to form a hydrazone intermediate.

  • Intramolecular Cyclization: The terminal carboxylic acid then undergoes an intramolecular condensation with the hydrazone, leading to the formation of the stable six-membered pyridazinone ring and the elimination of a water molecule.

Pyridazinone_Formation precursor This compound intermediate Hydrazone Intermediate precursor->intermediate + Hydrazine hydrazine Hydrazine (NH₂NH₂) pyridazinone 6-(4-Chlorophenyl)pyridazin-3(2H)-one intermediate->pyridazinone Intramolecular Cyclization water H₂O

Caption: Pyridazinone synthesis pathway.

Experimental Protocol: Synthesis of 6-(4-Chlorophenyl)-4,5-dihydropyridazin-3(2H)-one

This protocol is adapted from the synthesis of a closely related analog, and the reaction conditions are expected to be transferable.[4]

Materials:

  • This compound (referred to as β-p-chlorobenzoyl propionic acid in the source)

  • Hydrazine hydrate

  • Methanol

  • Sodium acetate

  • Standard reflux apparatus

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (0.01 mol) in methanol (10 mL).

  • Add hydrazine hydrate (0.01 mol) and a catalytic amount of sodium acetate (50 mg) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Pour the concentrated residue into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one.

Expected Yield: Approximately 52% (based on the analogous reaction)[4]

Self-Validating System:

  • TLC Monitoring: The progress of the reaction can be monitored by TLC to ensure the consumption of the starting material.

  • Spectroscopic Analysis: The structure of the final product can be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry. The disappearance of the carboxylic acid proton signal in the ¹H NMR and the corresponding carbonyl stretch in the IR spectrum, along with the appearance of new signals characteristic of the pyridazinone ring, will validate the successful cyclization.

Applications in Drug Development

The pyridazinone scaffold derived from this compound is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.

  • Anti-inflammatory and Analgesic Agents: Several studies have demonstrated the potent anti-inflammatory and analgesic properties of pyridazinone derivatives. These compounds often exert their effects through the inhibition of key inflammatory mediators.[4]

  • Monoamine Oxidase B (MAO-B) Inhibitors: Certain pyridazinone derivatives have shown selective inhibition of MAO-B, an enzyme involved in the degradation of dopamine. This makes them promising candidates for the treatment of neurodegenerative disorders such as Parkinson's disease.

  • Other Therapeutic Areas: The versatility of the pyridazinone core allows for further functionalization, leading to the discovery of compounds with potential applications as anticancer, anticonvulsant, and antimicrobial agents.

Conclusion: A Precursor of Strategic Importance

This compound stands out as a precursor of significant strategic importance in organic synthesis. Its straightforward and high-yielding synthesis, coupled with its ability to be readily transformed into pharmacologically relevant pyridazinone heterocycles, makes it an invaluable tool for researchers in both academia and industry. The detailed protocols and mechanistic discussions provided in this guide are intended to empower scientists to fully exploit the synthetic potential of this versatile building block in their pursuit of novel and impactful chemical entities.

References

Application Notes and Protocols for 4-[(4-Chlorophenyl)amino]-4-oxobutanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Structurally Promising Scaffold

In the landscape of medicinal chemistry, the identification of novel molecular scaffolds with the potential for therapeutic intervention is a cornerstone of drug discovery. 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid, also known as N-(4-chlorophenyl)succinamic acid, emerges as a compound of significant interest. Its structure marries a substituted aromatic amine with a flexible carboxylic acid chain, features present in a variety of biologically active molecules. The succinic acid moiety is a versatile building block in medicinal chemistry, contributing to the synthesis of compounds with analgesic and anti-inflammatory properties.[1] Furthermore, derivatives of succinanilic acid have been explored for a range of pharmacological activities, including anticonvulsant and acetylcholinesterase inhibitory effects.[2][3]

The presence of the 4-chlorophenyl group is also noteworthy, as this substitution pattern is found in numerous approved drugs and investigational compounds, often contributing to favorable binding interactions with biological targets and influencing pharmacokinetic properties. While direct biological data for this compound is not extensively documented in publicly available literature, its structural components suggest a plausible foundation for discovering novel therapeutic agents.

This guide provides a comprehensive framework for the synthesis, purification, and preliminary biological evaluation of this compound. We present detailed protocols for its potential application in two key areas of medicinal chemistry: oncology and inflammation. The methodologies are designed to be robust and self-validating, empowering researchers to explore the therapeutic promise of this intriguing molecule.

Synthesis and Characterization: A Validated Protocol

The synthesis of this compound is a straightforward and high-yielding reaction, primarily involving the acylation of 4-chloroaniline with succinic anhydride.[4][5] This procedure is amenable to standard laboratory settings and provides a reliable source of the compound for subsequent biological screening.

Protocol 1: Synthesis of this compound

Materials:

  • Succinic anhydride (1.0 eq)

  • 4-Chloroaniline (1.0 eq)

  • Toluene (anhydrous)

  • Dilute Hydrochloric Acid (1 M)

  • Ethanol (for recrystallization)

  • Deionized water

  • Standard laboratory glassware, magnetic stirrer, filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve succinic anhydride in anhydrous toluene (e.g., 10 mL per gram of anhydride).

  • In a separate beaker, dissolve 4-chloroaniline in anhydrous toluene (e.g., 8 mL per gram of aniline).

  • With constant stirring, add the 4-chloroaniline solution dropwise to the succinic anhydride solution at room temperature.

  • Continue stirring the resulting mixture for 1 hour at room temperature. A precipitate will form as the reaction progresses.

  • Allow the reaction mixture to stand for an additional hour to ensure completion.

  • To quench the reaction and remove any unreacted 4-chloroaniline, add 1 M hydrochloric acid to the mixture and stir vigorously.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with deionized water to remove unreacted succinic anhydride and any formed succinic acid.[5]

  • Purify the crude product by recrystallization from hot ethanol to yield N-(4-chlorophenyl)succinamic acid as a white solid.[4]

  • Dry the purified product under vacuum.

Characterization: The purity and identity of the synthesized compound should be confirmed by standard analytical techniques:

  • Melting Point: Compare with literature values.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O, N-H, C-Cl).

  • Elemental Analysis: To determine the elemental composition.

Application Note I: Investigation of Anticancer Potential

Rationale: The 4-chlorophenylamino moiety is present in several small-molecule kinase inhibitors and other anticancer agents. This structural feature can engage in crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of various kinases, which are often dysregulated in cancer. Furthermore, some succinic acid derivatives have shown promise as anticancer agents.[6] Based on these precedents, it is hypothesized that this compound may exhibit cytostatic or cytotoxic effects on cancer cells.

Proposed Screening Cascade for Anticancer Activity

anticancer_screening start Synthesized Compound cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity Test on Cancer Cell Lines migration Cell Migration Assay (Wound Healing) cytotoxicity->migration If Active (IC50 < 50 µM) mmp Mechanism of Action (MMP Inhibition Assay) migration->mmp If Migration is Inhibited lead_dev Lead Optimization mmp->lead_dev

Caption: Workflow for evaluating the anticancer properties of the target compound.

Protocol 2: Cytotoxicity Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[7] Metabolically active cells reduce the yellow tetrazolium salt to purple formazan crystals, providing a quantitative measure of cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions (and a vehicle control) to the respective wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, until purple formazan crystals are visible.[8]

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation:

CompoundCell LineIC50 (µM) [Hypothetical]
This compoundMCF-725.5
This compoundA54942.1
Doxorubicin (Positive Control)MCF-70.1
Doxorubicin (Positive Control)A5490.3
Protocol 3: Cell Migration Assessment via Wound Healing (Scratch) Assay

This assay assesses the ability of a compound to inhibit the migration of cancer cells, a key process in metastasis.[9][10]

Materials:

  • Cancer cell line capable of forming a confluent monolayer

  • Culture plates (e.g., 24-well)

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Seed cells in a 24-well plate to achieve a confluent monolayer within 24 hours.

  • Once confluent, create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the PBS with fresh medium containing the test compound at a non-toxic concentration (e.g., below its IC50) and a vehicle control.

  • Image the scratch at time 0 and at regular intervals (e.g., every 8-12 hours) for up to 48 hours.

  • Quantify the rate of wound closure by measuring the area of the gap at each time point using software like ImageJ.

  • Compare the migration rate in compound-treated wells to the control.

Application Note II: Exploring Anti-inflammatory Activity

Rationale: Chronic inflammation is a key driver of many diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) often target cyclooxygenase (COX) enzymes. The carboxylic acid moiety in the target compound is a common feature in many NSAIDs, acting as a key binding element. Additionally, various amide-containing compounds have demonstrated anti-inflammatory effects.[1] Therefore, it is plausible that this compound could inhibit key enzymes or pathways involved in the inflammatory response.

Proposed Screening Cascade for Anti-inflammatory Activity

anti_inflammatory_screening start Synthesized Compound enzyme_assay Enzyme Inhibition Assay (COX-1/COX-2, 5-LOX) start->enzyme_assay cellular_assay Cellular Anti-inflammatory Assay (LPS-stimulated macrophages) enzyme_assay->cellular_assay If Active cytokine_analysis Cytokine Profiling (TNF-α, IL-6 ELISA) cellular_assay->cytokine_analysis Confirm Cellular Activity in_vivo In Vivo Models cytokine_analysis->in_vivo

Caption: Workflow for assessing the anti-inflammatory potential of the compound.

Protocol 4: In Vitro Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

These assays determine the compound's ability to inhibit key enzymes in the arachidonic acid pathway, which are responsible for producing pro-inflammatory mediators.

A. COX Inhibition Assay (Fluorometric or Colorimetric):

  • Commercially available kits (e.g., from Abcam, Cayman Chemical) provide a standardized method.

  • Principle: The assay measures the peroxidase activity of COX. The oxidation of a detection reagent by the prostaglandin G₂ produced from arachidonic acid is monitored.

  • Procedure (General):

    • Prepare a reaction mixture containing assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add the test compound at various concentrations (and a known inhibitor like celecoxib or indomethacin as a positive control).

    • Initiate the reaction by adding arachidonic acid.

    • Measure the fluorescence or absorbance over time using a plate reader.

    • Calculate the percent inhibition and determine the IC50 values for both COX-1 and COX-2 to assess selectivity.

B. 5-Lipoxygenase (LOX) Inhibition Assay:

  • Principle: This assay measures the formation of hydroperoxides from a fatty acid substrate (e.g., linoleic or arachidonic acid) by LOX. The product can be detected spectrophotometrically at 234 nm.

  • Procedure (General):

    • Prepare a reaction buffer (e.g., borate buffer).

    • Incubate the 5-LOX enzyme with the test compound at various concentrations.

    • Initiate the reaction by adding the substrate (e.g., linoleic acid).

    • Monitor the increase in absorbance at 234 nm.

    • Calculate the percent inhibition and determine the IC50 value.

Data Presentation:

CompoundTargetIC50 (µM) [Hypothetical]Selectivity Index (COX-1/COX-2)
This compoundCOX-150.22.5
This compoundCOX-220.1
This compound5-LOX> 100
Celecoxib (Positive Control)COX-20.05> 200
Protocol 5: Inhibition of Pro-inflammatory Cytokine Production in Macrophages

This cellular assay assesses the compound's ability to suppress the production of key pro-inflammatory cytokines, TNF-α and IL-6, in response to an inflammatory stimulus.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • ELISA kits for mouse TNF-α and IL-6

  • Cell culture reagents

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 6-24 hours).

  • Collect the cell culture supernatants.

  • Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Determine the concentration-dependent inhibition of cytokine production by the test compound.

Conclusion and Future Directions

The application notes and protocols outlined in this guide provide a systematic approach to investigating the medicinal chemistry potential of this compound. The proposed screening cascades for anticancer and anti-inflammatory activities are based on the structural characteristics of the molecule and the known biological activities of related compounds. Positive results in these initial in vitro assays would warrant further investigation, including more detailed mechanistic studies, evaluation in additional cell lines, and eventual progression to in vivo models of disease. The simplicity of its synthesis and its promising structural features make this compound a valuable starting point for drug discovery programs aimed at identifying novel therapeutic agents.

References

Application Notes and Protocols for Preclinical Evaluation of Succinic Acid Derivatives as Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of epilepsy treatment and anticonvulsant drug design.

Introduction: The Therapeutic Potential of Succinic Acid Derivatives in Epilepsy

Epilepsy is a chronic neurological disorder characterized by recurrent, unprovoked seizures, affecting millions worldwide.[1][2] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain pharmacoresistant, highlighting the urgent need for novel and more effective therapeutic strategies.[1][2][3] Succinic acid derivatives, particularly the succinimide class of compounds, have historically played a crucial role in the management of specific seizure types, most notably absence (petit mal) seizures.[4] The therapeutic efficacy of these compounds is intrinsically linked to their unique chemical structure, centered around a pyrrolidine-2,5-dione core, which allows for targeted modulation of neuronal excitability.[4]

This guide provides a comprehensive overview of the experimental setups for testing the anticonvulsant activity of novel succinic acid derivatives. It is designed to equip researchers with the necessary knowledge to design and execute a robust preclinical evaluation pipeline, from initial screening in broad-spectrum animal models to more refined mechanistic studies. The protocols and insights provided herein are grounded in established methodologies and aim to ensure scientific rigor and translatability of findings.

Preclinical Screening Workflow: A Multi-tiered Approach

A systematic and tiered approach is essential for the efficient and effective evaluation of novel anticonvulsant candidates. This workflow allows for the initial identification of active compounds in broad, predictive models, followed by more detailed characterization of their efficacy, mechanism of action, and potential side effects.

G cluster_0 Tier 1: Primary In Vivo Screening cluster_1 Tier 2: Mechanistic & Secondary In Vivo Studies cluster_2 Tier 3: In Vitro Mechanistic Assays cluster_3 Tier 4: Safety & Tolerability MES Maximal Electroshock (MES) Test Kindling Kindling Models (e.g., Amygdala, Corneal) MES->Kindling PatchClamp Patch-Clamp Electrophysiology (Ion Channel Studies) MES->PatchClamp Neurotoxicity Neurotoxicity Assays (e.g., Rotarod) MES->Neurotoxicity PTZ Pentylenetetrazol (PTZ) Test PTZ->Kindling ReceptorBinding Receptor Binding Assays (GABA/NMDA) PTZ->ReceptorBinding PTZ->Neurotoxicity Genetic Genetic Epilepsy Models Kindling->Genetic Kindling->PatchClamp

Caption: Preclinical screening workflow for anticonvulsant drug discovery.

Tier 1: Primary In Vivo Screening for Anticonvulsant Activity

The initial phase of screening aims to identify compounds with broad anticonvulsant potential using well-validated and predictive animal models. The two most widely used and clinically validated models are the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ) test.[5] These models are predictive of efficacy against generalized tonic-clonic and generalized myoclonic seizures, respectively.[5][6]

Maximal Electroshock (MES) Seizure Test

The MES test is a model for generalized tonic-clonic seizures and is highly predictive of a compound's ability to prevent seizure spread.[3][6]

Protocol:

  • Animal Preparation:

    • Species: Male CD-1 or C57BL/6 mice (20-25 g) are commonly used.[7]

    • Acclimation: House animals in a controlled environment for at least 3-4 days prior to testing with ad libitum access to food and water.[8]

  • Drug Administration:

    • Administer the succinic acid derivative or vehicle control via intraperitoneal (i.p.) or oral (p.o.) route.

    • The time of testing post-drug administration should be determined by preliminary pharmacokinetic studies to coincide with the peak plasma/brain concentration of the compound.

  • Seizure Induction:

    • Apparatus: An electroconvulsive shock generator with corneal electrodes.[8]

    • Anesthesia: Apply a drop of a topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of the mice to minimize discomfort.[6]

    • Stimulation: Deliver a 60 Hz alternating current (50 mA for mice) for 0.2 seconds through the corneal electrodes.[6]

  • Endpoint:

    • The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[6][8] An animal is considered protected if it does not exhibit this response.

  • Data Analysis:

    • The anticonvulsant activity is quantified by determining the median effective dose (ED50), which is the dose that protects 50% of the animals from the tonic hindlimb extension.

Rationale: The MES model is particularly useful for identifying compounds that act by blocking voltage-gated sodium channels, a common mechanism of action for many established AEDs like phenytoin and carbamazepine.[9][10][11]

Pentylenetetrazol (PTZ)-Induced Seizure Test

The PTZ test is a model for generalized myoclonic and absence seizures and is effective in identifying compounds that enhance GABAergic neurotransmission or block T-type calcium channels.[4][5] PTZ is a GABA-A receptor antagonist that induces seizures by reducing inhibitory neurotransmission.[12][13]

Protocol:

  • Animal Preparation:

    • Species: Male CD-1 or C57BL/6 mice (20-25 g).

    • Acclimation: As described for the MES test.

  • Drug Administration:

    • Administer the test compound or vehicle control at a predetermined time before PTZ injection.

  • Seizure Induction:

    • Administer a subcutaneous (s.c.) or intraperitoneal (i.p.) injection of PTZ. A typical dose for inducing clonic seizures in mice is 85 mg/kg (s.c.).[5]

    • A modified, two-step regimen of 50 mg/kg followed by 30 mg/kg (30 min later) has been shown to reliably induce generalized tonic-clonic seizures with minimal mortality in rats.[14]

  • Observation and Scoring:

    • Observe the animals for 30 minutes post-PTZ injection.[13][15]

    • Record the latency to the first seizure and the severity of the seizures using a standardized scoring system (e.g., Racine scale).

    • The primary endpoint is the failure to observe a generalized clonic seizure.

  • Data Analysis:

    • Determine the ED50 of the test compound for preventing generalized clonic seizures.

Rationale: Given that succinimides are known to act on T-type calcium channels, the PTZ model is highly relevant for evaluating novel succinic acid derivatives.[4] Positive results in this model would suggest a potential mechanism of action related to either enhancement of GABAergic inhibition or modulation of calcium currents.

Tier 2: Mechanistic and Secondary In Vivo Studies

Compounds that demonstrate significant activity in the primary screening models should be further evaluated in more complex models that provide insights into their potential clinical utility and mechanism of action.

Kindling Models

Kindling is a phenomenon where repeated application of a sub-convulsive stimulus leads to the development of progressively more severe seizures, eventually resulting in spontaneous seizures.[12] This model is considered to mimic the process of epileptogenesis and is useful for evaluating the potential of a compound to prevent the development of epilepsy (anti-epileptogenic effect) or to treat established epilepsy.[16]

  • Amygdala Kindling: This model is particularly relevant for temporal lobe epilepsy, the most common form of focal epilepsy in adults.[17]

  • Corneal Kindling: This is a less invasive method that can also induce a state of chronic seizure susceptibility.[18]

Tier 3: In Vitro Mechanistic Assays

In vitro studies are crucial for elucidating the precise molecular targets of the succinic acid derivatives.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in isolated neurons or cell lines expressing specific ion channels.

  • Voltage-gated Sodium and Calcium Channels: To investigate if the compounds modulate the function of these channels, which are key regulators of neuronal excitability.[9][19] The primary mechanism of succinimides involves the blockade of low-voltage-activated T-type calcium channels.[4]

  • GABA-A Receptors: To determine if the compounds enhance the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain.[20][21]

Receptor Binding Assays

These assays can determine if the compounds directly bind to specific neurotransmitter receptors, such as GABA or glutamate receptors.[22][23]

Proposed Mechanism of Action of Succinic Acid Derivatives

The anticonvulsant effects of succinic acid derivatives are primarily attributed to their ability to modulate neuronal excitability through various mechanisms.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Ca_channel T-type Ca2+ Channel Vesicle Glutamate Vesicle Ca_channel->Vesicle Inhibits Release Na_channel Na+ Channel Na_channel->Vesicle Inhibits Release NMDA_receptor NMDA Receptor Postsynaptic_Neuron Postsynaptic Neuron NMDA_receptor->Postsynaptic_Neuron Reduced Excitation AMPA_receptor AMPA Receptor AMPA_receptor->Postsynaptic_Neuron Reduced Excitation GABA_receptor GABA-A Receptor GABA_receptor->Postsynaptic_Neuron Hyperpolarization (Inhibition) Succinic_Derivative Succinic Acid Derivative Succinic_Derivative->Ca_channel Blockade Succinic_Derivative->Na_channel Modulation Succinic_Derivative->NMDA_receptor Antagonism Succinic_Derivative->GABA_receptor Potentiation

Caption: Potential mechanisms of action of succinic acid derivatives.

Data Presentation

All quantitative data from the in vivo and in vitro studies should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Anticonvulsant Activity of Succinic Acid Derivatives in Primary Screening Models

Compound IDMES (ED50, mg/kg)PTZ (ED50, mg/kg)Neurotoxicity (TD50, mg/kg)Protective Index (TD50/ED50)
SAD-001 ValueValueValueValue
SAD-002 ValueValueValueValue
Control ValueValueValueValue

Conclusion

The experimental framework outlined in this guide provides a robust and comprehensive approach for the preclinical evaluation of novel succinic acid derivatives as potential anticonvulsant agents. By employing a tiered screening strategy that combines well-validated in vivo models with targeted in vitro mechanistic studies, researchers can effectively identify and characterize promising drug candidates. Adherence to these protocols and a thorough understanding of the underlying scientific principles will be instrumental in advancing the development of new and improved treatments for epilepsy.

References

Application Note: A Systematic Approach to RP-HPLC Method Development for Butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the development of robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the analysis of butanoic acid derivatives. These short-chain fatty acids (SCFAs) and their analogues present unique challenges due to their high polarity and poor UV absorbance. This document outlines a systematic approach, from initial column and mobile phase selection to method optimization and validation, grounded in scientific principles. Detailed protocols, troubleshooting insights, and data presentation strategies are included to aid researchers, scientists, and drug development professionals in creating efficient and reproducible analytical methods.

Introduction: The Analytical Challenge of Butanoic Acid Derivatives

Butanoic acid (butyric acid) and its derivatives are a class of short-chain fatty acids crucial in various biological processes and pharmaceutical formulations. Their analysis by RP-HPLC is often complicated by several factors:

  • High Polarity: These small, polar molecules exhibit weak retention on conventional non-polar stationary phases like C18, often eluting at or near the column's void volume.[1][2][3]

  • Poor Chromophoric Properties: Lacking significant UV-absorbing functional groups, butanoic acid derivatives are challenging to detect at higher wavelengths, necessitating detection at low UV wavelengths (around 210 nm) where many solvents and impurities can interfere.[4][5]

  • Matrix Complexity: When analyzing biological samples such as feces or plasma, the complex matrix can interfere with the quantification of these analytes.[6][7]

A well-designed method development strategy is therefore essential to overcome these obstacles and achieve accurate and precise quantification.

The Method Development Workflow: A Logical Progression

A systematic approach to method development ensures that all critical parameters are considered and optimized. The following workflow provides a logical sequence for developing a robust RP-HPLC method for butanoic acid derivatives.

MethodDevelopmentWorkflow Analyte_Characterization Analyte Characterization (pKa, Solubility, UV Spectra) Initial_Conditions Selection of Initial Conditions (Column, Mobile Phase, Detector) Analyte_Characterization->Initial_Conditions Informs initial choices Optimization Method Optimization (pH, Gradient, Flow Rate, Temperature) Initial_Conditions->Optimization Iterative process Validation Method Validation (ICH Guidelines) Optimization->Validation Finalized method Documentation Documentation & Reporting Validation->Documentation

Figure 1: A generalized workflow for RP-HPLC method development.

Core Principles of Method Development

Stationary Phase Selection: Enhancing Retention

The primary challenge in analyzing butanoic acid derivatives is achieving adequate retention on the stationary phase.

  • Conventional C18 Columns: While widely used, standard C18 columns may not provide sufficient retention for highly polar butanoic acid derivatives. To enhance interaction, it is crucial to suppress the ionization of the carboxylic acid group by controlling the mobile phase pH.[2][8]

  • Polar-Embedded and Polar-Endcapped Phases: Columns with polar-embedded or polar-endcapped functionalities are designed to provide better retention for polar compounds. These phases are more compatible with highly aqueous mobile phases and can offer alternative selectivity.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For extremely polar derivatives that are unretainable by reversed-phase, HILIC presents a viable alternative.[2] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of water.

Recommendation: Begin with a high-quality, end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm). If retention is insufficient, consider a column specifically designed for polar analytes or explore HILIC.

Mobile Phase Optimization: The Key to Separation

The mobile phase composition is the most powerful tool for manipulating retention and selectivity in RP-HPLC.[9]

For acidic compounds like butanoic acid derivatives, the mobile phase pH is a critical parameter. The pKa of butanoic acid is approximately 4.82. To ensure the analyte is in its non-ionized, more hydrophobic form, the mobile phase pH should be set at least 1.5 to 2 units below the pKa.[10] A pH in the range of 2.5 to 3.0 is typically effective.

A buffer is essential to maintain a stable pH throughout the analysis, preventing peak shape distortion and retention time shifts.

  • Phosphate Buffers: Phosphate buffers are commonly used and are effective in the pH range of 2.1 to 3.1.[10][11]

  • Formate or Acetate Buffers: These are suitable for LC-MS applications due to their volatility.[12]

Protocol for Preparing a pH 2.5 Phosphate Buffer (20 mM):

  • Weigh out the appropriate amount of monobasic sodium phosphate (NaH₂PO₄).

  • Dissolve in HPLC-grade water.

  • Adjust the pH to 2.5 using phosphoric acid (H₃PO₄).

  • Filter the buffer through a 0.45 µm membrane filter before use.[11]

Acetonitrile and methanol are the most common organic modifiers in RP-HPLC.[9][12] Acetonitrile generally offers lower viscosity and better UV transparency at low wavelengths. The proportion of the organic modifier to the aqueous buffer will determine the retention time of the analytes. A lower percentage of organic solvent will lead to longer retention times.

Detection Method: Seeing the Invisible

Direct UV detection of butanoic acid derivatives is challenging due to their weak chromophores.

  • Low Wavelength UV Detection: Detection is typically performed at a low wavelength, such as 210 nm, where the carboxyl group exhibits some absorbance.[4][13] It is crucial to use high-purity solvents to minimize baseline noise.

  • Refractive Index (RI) Detection: RI detection is a universal detection method but is less sensitive and not compatible with gradient elution.

  • Derivatization: To enhance sensitivity and selectivity, derivatization can be employed. This involves reacting the carboxylic acid with a labeling reagent that has a strong chromophore or fluorophore.[14][15] For example, 2-nitrophenylhydrazine (2-NPH) can be used as a derivatizing agent, allowing for detection at 400 nm.[14]

  • Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides high sensitivity and selectivity, and can confirm the identity of the analytes.[15]

Experimental Protocols

A Starting Point for Method Development

The following table provides a set of initial conditions that can be used as a starting point for the analysis of butanoic acid derivatives.

ParameterRecommended Starting ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmA general-purpose column that can provide good retention with an optimized mobile phase.[4]
Mobile Phase A: 20 mM Phosphate Buffer, pH 2.5 B: AcetonitrileAcidic pH suppresses ionization of the analyte, increasing retention.[11][13]
Gradient Isocratic (e.g., 95:5 A:B) or a shallow gradientStart with isocratic elution for simplicity. A gradient may be needed for separating multiple derivatives.[13]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[11]
Column Temp. 30 °CProvides better reproducibility of retention times.[11]
Detector UV/PDA at 210 nmThe wavelength at which the carboxyl group has some absorbance.[4][13]
Injection Vol. 10 µLA typical injection volume.[4]

Optimization Strategy

OptimizationStrategy Start Initial Conditions Check_Retention Adequate Retention? Start->Check_Retention Adjust_Organic Decrease % Organic Check_Retention->Adjust_Organic No Check_Resolution Good Resolution? Check_Retention->Check_Resolution Yes Adjust_Organic->Check_Retention Adjust_pH Fine-tune pH Check_Resolution->Adjust_pH No Adjust_Gradient Optimize Gradient Slope Check_Resolution->Adjust_Gradient Maybe Final_Method Final Method Check_Resolution->Final_Method Yes Adjust_pH->Check_Resolution Adjust_Gradient->Check_Resolution

Figure 2: A decision tree for optimizing the separation of butanoic acid derivatives.

Method Validation

Once the method is optimized, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[4]

  • Accuracy: The closeness of the test results to the true value.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[13][16]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13][16]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The development of a successful RP-HPLC method for butanoic acid derivatives hinges on a systematic approach that addresses the inherent challenges of these polar molecules. By carefully selecting the stationary phase and meticulously optimizing the mobile phase, particularly its pH, it is possible to achieve robust and reproducible separations. This application note provides a foundational framework and practical protocols to guide scientists in developing and validating high-quality analytical methods for this important class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid, also known as N-(4-chlorophenyl)succinamic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic protocols and improve final product yield and purity. Our guidance is grounded in established chemical principles and validated experimental procedures.

Reaction Overview: The Chemistry of Amic Acid Formation

The synthesis of this compound is a classic example of nucleophilic acyl substitution, specifically the ring-opening amidation of an acid anhydride.[1][2] In this reaction, the lone pair of electrons on the nitrogen atom of 4-chloroaniline performs a nucleophilic attack on one of the carbonyl carbons of succinic anhydride. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, opening the anhydride ring to form the final amic acid product. The reaction is typically high-yielding and proceeds readily under mild conditions.

Caption: Figure 1: Synthesis of the target compound.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My final yield is significantly lower than expected after filtration. What are the common causes?

Answer: Low yield is a multifaceted issue. Let's break down the potential causes systematically:

  • Incomplete Reaction: The reaction may not have gone to completion. While this reaction is generally fast, insufficient stirring or reaction time can be a factor. Ensure the reactants are fully dissolved and the mixture is stirred vigorously for at least 1-2 hours at room temperature to ensure completion.[3][4]

  • Premature Precipitation: If using a solvent in which the starting materials have low solubility, they might not react efficiently. Conversely, if the product is highly soluble in the chosen solvent, it will not precipitate out, leading to significant loss during filtration. Toluene is a common and effective solvent as it dissolves the reactants sufficiently while allowing the amic acid product to precipitate.[3][4]

  • Loss During Workup: The product has a carboxylic acid group and is thus soluble in aqueous base. Avoid any basic washes (e.g., sodium bicarbonate) during the workup, as this will convert your product into its highly water-soluble carboxylate salt, leading to its loss into the aqueous phase.

  • Side Reaction (Imide Formation): Excessive heating is a primary cause of yield loss. Heating the amic acid product can induce intramolecular cyclization to form N-(4-chlorophenyl)succinimide, with the elimination of a water molecule.[2][5] This side reaction consumes your desired product. The initial amidation should be performed at room temperature.[4][6]

Question 2: The isolated product is an off-color powder with a broad or low melting point. How can I address this purity issue?

Answer: Impurities are typically unreacted starting materials or side products. A proper workup and final purification are key.

  • Cause 1: Unreacted 4-Chloroaniline: 4-chloroaniline is a common impurity.

    • Solution: After the reaction is complete, wash the reaction mixture with a dilute solution of hydrochloric acid (e.g., 1M HCl). The basic 4-chloroaniline will be protonated to form its water-soluble hydrochloride salt and will be removed into the aqueous layer, while your acidic product remains in the solid or organic phase.[3][4]

  • Cause 2: Unreacted Succinic Anhydride or Succinic Acid: Succinic anhydride is readily hydrolyzed to succinic acid in the presence of water.

    • Solution: Both succinic anhydride and succinic acid can be effectively removed by washing the filtered crude product thoroughly with cold water.[3][4] Your target product has very low solubility in cold water.

  • Final Purification: For obtaining a high-purity product, recrystallization is recommended. A mixture of ethanol and acetone (1:1 v/v) or ethanol alone has been reported to be effective for producing colorless crystals.[4][6]

Question 3: The reaction mixture remains a clear solution, and no product precipitates even after several hours. What should I do?

Answer: This indicates that your product is soluble in the reaction solvent.

  • Solvent Choice: You may be using a solvent that is too polar, such as ethanol or THF, which is effectively solvating the product. While the reaction may work in these solvents, product isolation becomes problematic. The standard procedure using a non-polar solvent like toluene relies on the product's insolubility to drive its isolation via precipitation.[3][4]

  • Inducing Precipitation: If you are committed to the current solvent, you can try to induce precipitation by:

    • Reducing the volume: Carefully remove some of the solvent under reduced pressure.

    • Adding an anti-solvent: Slowly add a non-polar solvent in which your product is insoluble (e.g., hexane or heptane) until turbidity is observed, then cool the mixture to promote crystallization.

    • Cooling: Place the reaction flask in an ice bath to decrease the product's solubility.

Frequently Asked Questions (FAQs)

Q: What is the optimal stoichiometry for this reaction?

A: An equimolar ratio (1:1) of succinic anhydride to 4-chloroaniline is optimal.[3][6] Using a large excess of either reactant does not significantly improve the yield and complicates the purification process.

Q: How critical is the reaction temperature?

A: Temperature control is critical for maximizing yield and purity. The initial ring-opening reaction should be conducted at ambient/room temperature.[4][6] Applying heat significantly increases the rate of the undesirable secondary reaction: the intramolecular dehydration of the amic acid to form the cyclic N-(4-chlorophenyl)succinimide.[2]

Q: Which analytical techniques are best for confirming product identity and purity?

A: A combination of techniques should be used:

  • Melting Point: A sharp melting point close to the literature value (approx. 150°C for the related succinanilic acid) indicates high purity.[7]

  • Infrared (IR) Spectroscopy: Look for characteristic peaks: N-H stretching (around 3300 cm⁻¹), amide C=O stretching (around 1690 cm⁻¹), and carboxylic acid C=O stretching (around 1700 cm⁻¹).[6] The absence of the sharp anhydride C=O peaks (around 1780 and 1860 cm⁻¹) confirms the consumption of the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show distinct signals for the aromatic protons, the NH proton (often a broad singlet), and the two methylene (-CH₂-) groups of the succinate backbone. The carboxylic acid proton will also be present, typically as a very broad signal at high ppm.[6]

Optimized Experimental Protocol

This protocol is synthesized from established literature procedures to provide a reliable method for achieving a high yield of the target compound.[3][4][6]

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (10 mmol scale)Moles (mmol)
Succinic Anhydride100.071.00 g10.0
4-Chloroaniline127.571.28 g10.0
Toluene-45 mL-
1M Hydrochloric Acid-20 mL-
Deionized Water-50 mL-
Ethanol (for recrystallization)-As needed-

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.28 g (10.0 mmol) of 4-chloroaniline in 20 mL of toluene. In a separate beaker, dissolve 1.00 g (10.0 mmol) of succinic anhydride in 25 mL of toluene.

  • Reaction: While stirring the 4-chloroaniline solution at room temperature, add the succinic anhydride solution dropwise over 10-15 minutes. A white precipitate should begin to form almost immediately.

  • Reaction Completion: Continue to stir the resulting slurry vigorously at room temperature for 1.5 hours to ensure the reaction goes to completion.

  • Workup - Acid Wash: Add 20 mL of 1M HCl to the flask and stir the mixture for 10 minutes. This step removes any unreacted 4-chloroaniline.

  • Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Workup - Water Wash: Wash the filter cake thoroughly with two 25 mL portions of cold deionized water to remove any unreacted succinic anhydride, succinic acid, and residual HCl.

  • Drying: Press the solid as dry as possible on the filter, then transfer it to a watch glass to air-dry. For complete dryness, place it in a vacuum oven at 40-50°C. A typical yield of the crude product is 80-90%.

  • Purification (Optional): Recrystallize the crude solid from hot ethanol or an ethanol/acetone mixture to obtain pure, colorless crystals.

Experimental_Workflow Figure 2: Experimental Workflow A 1. Dissolve Reactants - 4-Chloroaniline in Toluene - Succinic Anhydride in Toluene B 2. Combine Solutions - Add anhydride solution dropwise - Stir at Room Temperature A->B C 3. Reaction - Stir for 1.5 hours - Product precipitates B->C D 4. Acid Wash - Add 1M HCl - Stir for 10 min C->D E 5. Isolate Crude Product - Vacuum Filtration D->E F 6. Water Wash - Wash filter cake with DI water E->F G 7. Dry Product - Air dry then vacuum oven F->G H 8. Purify (Optional) - Recrystallize from Ethanol G->H I 9. Characterize - MP, IR, NMR H->I

References

troubleshooting solubility issues with 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid (CAS RN: 17722-52-0). This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the solubility challenges associated with this compound. As an N-substituted succinamic acid derivative, its unique structure presents specific handling requirements. This guide provides in-depth, experience-based solutions to common issues encountered during experimental work.

Section 1: Compound Fundamentals & Physicochemical Profile

Understanding the inherent chemical properties of a compound is the first step in troubleshooting its behavior in solution.

Q1: What are the key structural features of this compound that influence its solubility?

The solubility of this compound is a delicate balance between its hydrophilic and hydrophobic features.

  • Hydrophilic (Water-Soluble) Features:

    • Carboxylic Acid (-COOH): This is the most critical group for aqueous solubility. It is a weak acid and can be deprotonated to form a highly polar and much more water-soluble carboxylate salt (-COO⁻). This ionization is dependent on pH.[1][2]

    • Amide Linkage (-CONH-): This polar group can participate in hydrogen bonding with protic solvents, contributing positively to solubility.

  • Hydrophobic (Water-Insoluble) Features:

    • Chlorophenyl Ring: This aromatic ring with a chloro-substituent is bulky and non-polar (lipophilic). It is the primary driver of the compound's low intrinsic solubility in aqueous media.

    • Butanoic Acid Carbon Backbone: The four-carbon chain adds to the overall non-polar character of the molecule.

The interplay between the ionizable acid group and the hydrophobic aromatic ring is the central challenge in formulating this compound.

Caption: Key structural features governing solubility.

Q2: What are the essential physicochemical properties I should be aware of?

Having key quantitative data on hand allows for more informed decisions in the lab. The principle of "like dissolves like" is a good starting point, where polar solutes dissolve better in polar solvents and vice-versa.[3]

PropertyPredicted ValueSignificance for SolubilitySource
Molecular Weight 227.64 g/mol Standard value for calculating molarity.[PubChem CID: 223382][4]
pKa ~4.3 - 4.8The pH at which the carboxylic acid is 50% ionized. Crucial for pH manipulation. Based on succinic acid (pKa1 ≈ 4.3) and benzoic acid derivatives.[5][6]Inferred
XLogP3-AA 1.2A positive logP indicates greater solubility in octanol than water, classifying it as somewhat lipophilic and predicting low water solubility in its neutral form.[PubChem CID: 223382][4]
Hydrogen Bond Donors 2 (from -COOH and -NH-)Can donate protons for H-bonds, favoring solubility in protic solvents (e.g., water, ethanol).[PubChem CID: 223382][4]
Hydrogen Bond Acceptors 3 (from C=O and -OH)Can accept protons for H-bonds, favoring solubility in a wide range of polar solvents.[PubChem CID: 223382][4]
Section 2: Common Solubility Issues & First-Line Troubleshooting

This section addresses the most frequent challenges encountered when first working with this compound.

Q3: My compound won't dissolve in plain water or acidic/neutral buffers. Why is this happening and what is the most direct solution?

The Cause: At neutral or acidic pH (pH < pKa), the carboxylic acid group is protonated (-COOH). In this uncharged, neutral state, the molecule's solubility is dictated by its large, hydrophobic chlorophenyl group, leading to very poor aqueous solubility.[2]

The Solution: pH Adjustment. The most effective strategy is to deprotonate the carboxylic acid to form a highly polar, water-soluble carboxylate salt. This is achieved by increasing the pH of the solution.

Step-by-Step Protocol: Basic pH Dissolution

  • Weigh the desired amount of this compound powder.

  • Add a fraction of your target volume of purified water (or a non-pH-sensitive buffer). You will observe a slurry or suspension.

  • While stirring, add a 1 M NaOH solution dropwise. Monitor the solution's appearance.

  • Continue adding base until all the solid dissolves completely. The solution should become clear.

  • Measure the pH. For complete dissolution and stability in solution, the final pH should be at least 1.5-2.0 units above the compound's pKa (i.e., target a pH of >7.0).[5][7]

  • Once dissolved, adjust to your final target volume with additional solvent.

G cluster_solubility Aqueous Solubility A Low pH (e.g., pH < 4) -COOH is Protonated (Neutral Form) B High pH (e.g., pH > 7) -COO⁻ is Deprotonated (Anionic Salt Form) A->B Add Base (e.g., NaOH) Equilibrium Shifts Right C Very Low Solubility (Precipitates) A->C Dominant Species B->A Add Acid (e.g., HCl) Equilibrium Shifts Left D High Solubility (Dissolved) B->D Dominant Species

Caption: Effect of pH on ionization and solubility.

Q4: I successfully dissolved my compound in DMSO to make a stock, but it precipitates immediately when I dilute it into my aqueous cell culture media or phosphate buffer. What's going on?

The Cause: This is a classic solubility problem known as "crashing out." Your high-concentration DMSO stock keeps the compound soluble. However, when you introduce this small volume into a much larger volume of aqueous buffer (typically at a physiological pH of ~7.4), two things happen:

  • The solvent environment abruptly changes from organic (DMSO) to aqueous.

  • The buffer's pH may not be high enough to maintain the compound in its soluble, deprotonated salt form, especially if the final concentration is above its maximum aqueous solubility at that pH.

The Solution: Prevention and Optimization.

  • Check Final pH: Ensure the pH of your final aqueous solution is high enough to keep the compound ionized. A pH of 7.4 might be borderline; a buffer at pH 8.0 could be more effective.

  • Lower Stock Concentration: If possible, make a more dilute DMSO stock so that the final percentage of DMSO in your aqueous solution is lower (ideally <0.5% for many cell-based assays).

  • Use a Co-solvent: In some cases, including a small amount of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) in the final buffer can help increase solubility.[8][9][10]

  • Dilute into a Basic Solution First: Instead of diluting directly into the final buffer, dilute the DMSO stock into a small volume of basic water (e.g., water adjusted to pH 9-10), then add this intermediate solution to your final buffer. This ensures the compound is fully ionized before it encounters the buffered environment.

Section 3: Advanced Methodologies & Workflows

For more complex applications, a systematic approach to solubility is required.

Q5: How do I systematically determine the best solvent system for my experiment?

A small-scale solvent screening is an efficient way to empirically determine the best solvent.

Experimental Protocol: Small-Scale Solubility Screening

  • Preparation: Aliquot a small, precise amount of your compound (e.g., 1-2 mg) into several small, labeled glass vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different test solvent. Start with the solvents most relevant to your application.

  • Observation & Agitation: Vortex each vial vigorously for 1-2 minutes. Observe if the solid dissolves.

  • Heating (Optional): If the compound is not soluble at room temperature, gently warm the vials (e.g., to 40-50°C) and vortex again. Note any changes.[5] Allow the solution to cool to see if the compound precipitates, which would indicate it is only sparingly soluble with thermal assistance.

  • Incremental Addition: If the compound dissolved in the initial volume, you have found a good solvent. If not, add another 100 µL of the same solvent and repeat step 3. Continue this process to estimate the approximate solubility (e.g., if it dissolves after 500 µL total, the solubility is >2 mg/0.5 mL, or >4 mg/mL).

  • Documentation: Record your observations in a clear table.

Table of Common Laboratory Solvents for Screening

ClassSolventPolarityTypical Use
Polar Aprotic DMSO, DMFHighExcellent for creating high-concentration stocks of poorly soluble compounds.[9][11]
Polar Protic Water (pH adjusted), Ethanol, MethanolHighGood for compounds that can hydrogen bond; solubility often increases with pH adjustment in water.[12]
Intermediate Acetone, AcetonitrileMediumCan be effective for compounds with mixed polarity.[13]
Non-Polar Dichloromethane (DCM), TolueneLowUnlikely to be effective for this compound due to its polar groups, but may be useful for purification/extraction.[11]
Q6: What is the most reliable method for preparing a high-concentration stock solution for long-term storage?

For compounds like this, Dimethyl Sulfoxide (DMSO) is the industry-standard choice for a primary stock solution.

Protocol: Preparing a 50 mM DMSO Stock Solution

  • Calculation: Determine the mass needed. For 1 mL of a 50 mM stock: 0.050 mol/L * 0.001 L * 227.64 g/mol = 0.01138 g or 11.38 mg .

  • Weighing: Accurately weigh the calculated amount of this compound into a suitable vial (e.g., a 2 mL amber glass vial).

  • Solvent Addition: Add approximately 80% of the final volume of high-purity, anhydrous DMSO (e.g., 800 µL for a 1 mL final volume).

  • Dissolution: Cap the vial and vortex thoroughly. If needed, sonication in a water bath for 5-10 minutes can aid dissolution. Gentle warming (<40°C) can be used as a last resort, but check for stability.

  • Final Volume: Once fully dissolved, add DMSO to reach the final target volume of 1.0 mL.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

G cluster_aqueous Aqueous Systems cluster_organic Organic / Stock Solutions start Start: Compound is Insoluble q_ph Is final pH > 7.0? start->q_ph adjust_ph Increase pH with Base (e.g., 1M NaOH) q_ph->adjust_ph No try_dmso Attempt to Dissolve in DMSO/DMF q_ph->try_dmso Yes, but still insoluble OR need organic stock dissolved_aq Compound Dissolves adjust_ph->dissolved_aq stock_ok Stock Solution Prepared (Store at -20°C) q_dmso Soluble in DMSO? try_dmso->q_dmso q_dmso->stock_ok Yes screen_solvents Perform Solvent Screen (See Protocol Q5) q_dmso->screen_solvents No

Caption: General troubleshooting workflow for solubility.

Section 4: Frequently Asked Questions (FAQs)
Q7: Is it better to purchase/synthesize the free acid or a pre-made salt (e.g., sodium salt)?
  • Free Acid (this compound): Offers maximum flexibility. You can dissolve it in organic solvents like DMSO for stock solutions or in aqueous solutions of your choice by adding a base. This allows you to control the final formulation and counter-ion.

  • Salt Form (e.g., Sodium 4-[(4-chlorophenyl)amino]-4-oxobutanoate): If available, a salt form will dissolve directly in neutral water or buffers without the need for pH adjustment, which can be a significant convenience. However, it will be less soluble in non-polar organic solvents.

Q8: How does temperature affect the solubility and, more importantly, the stability of this compound?

Solubility generally increases with temperature.[5] Applying gentle heat (e.g., 37-50°C) can be a useful tool to get the last bit of material into solution. However, be cautious. Elevated temperatures, especially under strongly basic or acidic conditions, can accelerate the hydrolysis of the amide bond, leading to compound degradation. Recommendation: Use heat sparingly and for short durations. If a protocol requires heating, a preliminary stability study (e.g., using HPLC or LC-MS to check for degradation products over time) is advised.

Q9: What are the primary safety precautions for handling this compound and its solvents?

As a Senior Application Scientist, safety is paramount. Always consult the most current Safety Data Sheet (SDS) provided by the manufacturer before handling any chemical.[14][15]

  • Compound Handling: this compound is a fine powder. Avoid creating and inhaling dust. Handle in a well-ventilated area or chemical fume hood. Wear standard Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves.

  • Solvent Handling:

    • DMSO/DMF: These are excellent solvents but can facilitate the absorption of chemicals through the skin. Always wear appropriate gloves (nitrile is common, but check a glove compatibility chart).

    • Acids/Bases (HCl/NaOH): These are corrosive. Handle with care and appropriate PPE.

  • Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

References

Technical Support Center: Optimizing Friedel-Crafts Acylation of Toluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedel-Crafts acylation of toluene. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this cornerstone reaction, troubleshoot common issues, and understand the nuances of the experimental design. Here, we move beyond simple protocols to explain the causality behind our recommendations, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Friedel-Crafts acylation of toluene?

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[1] It proceeds via a multi-step mechanism:

  • Formation of the Acylium Ion: A strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the halogen of an acyl halide (e.g., acetyl chloride) or to an oxygen of an anhydride.[2][3] This coordination facilitates the cleavage of the carbon-halogen bond, generating a highly reactive, resonance-stabilized electrophile known as the acylium ion (R-C=O⁺).[3]

  • Electrophilic Attack: The electron-rich π-system of the toluene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[1] This step temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate called an arenium ion or sigma complex.

  • Deprotonation and Aromaticity Restoration: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bonded to the new acyl group. This restores the aromatic system and regenerates the Lewis acid catalyst.[1][2] However, the product ketone immediately forms a stable complex with the Lewis acid, which requires a final workup step to liberate.[4]

Q2: Why is the para-isomer the major product in the acylation of toluene?

The methyl group on toluene is an ortho-, para-directing activator. However, in Friedel-Crafts acylation, the para-substituted product (4-methylacetophenone) is formed almost exclusively.[5][6] This high regioselectivity is due to steric hindrance. The incoming acylium ion, often complexed with the Lewis acid, is very bulky. This bulkiness sterically disfavors attack at the ortho positions, which are adjacent to the methyl group, making the less hindered para position the primary site of reaction.[6]

Q3: Why is a stoichiometric amount of Lewis acid catalyst often required?

Unlike many other catalytic reactions, Friedel-Crafts acylation typically requires at least a stoichiometric amount (1 equivalent or more) of the Lewis acid catalyst.[7] This is because the carbonyl oxygen of the resulting aryl ketone product is a Lewis base and forms a stable complex with the Lewis acid (e.g., AlCl₃).[4][8] This complexation deactivates the product towards further acylation (preventing polysubstitution) but also sequesters the catalyst, effectively removing it from the reaction cycle.[7][8] Therefore, enough catalyst must be added to account for both the initial activation of the acylating agent and the complexation with the final product.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Product Yield

Q: I've run the reaction, but my yield is disappointingly low or I've recovered only starting material. What are the most common causes?

Low yields are a frequent issue and can usually be traced back to a few critical factors. The most common culprits are related to catalyst deactivation and suboptimal reaction conditions.[8]

Potential Cause 1: Inactive Lewis Acid Catalyst The most common Lewis acid, aluminum chloride (AlCl₃), is extremely hygroscopic and reacts violently with water.[4][9] Any moisture in your glassware, solvents, or reagents will hydrolyze and deactivate the catalyst.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Rigorously dry all glassware in an oven (e.g., >100°C for several hours) and cool under an inert atmosphere (nitrogen or argon) or in a desiccator immediately before use.[4][10]

    • Use Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents purified by appropriate drying methods.

    • Verify Catalyst Quality: Use a fresh bottle of AlCl₃ or one that has been stored properly in a desiccator.[10] If the catalyst appears clumpy or has a strong odor of HCl, it has likely been compromised by atmospheric moisture and should not be used.[10]

Potential Cause 2: Insufficient Catalyst Loading As detailed in the FAQs, the product-catalyst complex removes the Lewis acid from the reaction. Using a truly "catalytic" amount will result in incomplete conversion.

  • Troubleshooting Steps:

    • Check Stoichiometry: Ensure you are using at least 1.0 to 1.1 equivalents of the Lewis acid relative to the acylating agent.[9] For some substrates, a slight excess may be beneficial.[4]

    • Order of Addition: The standard procedure involves suspending AlCl₃ in the solvent, followed by the slow addition of the acylating agent, and finally the toluene. This pre-forms the acylium ion complex.[11]

Potential Cause 3: Suboptimal Reaction Temperature Temperature control is crucial. The reaction to form the acylium ion can be highly exothermic.[12]

  • Troubleshooting Steps:

    • Initial Cooling: Start the reaction at a low temperature (e.g., 0-5°C in an ice bath) to control the initial exothermic formation of the acylium ion complex.[11]

    • Optimize for Reaction: While some reactions proceed at room temperature, others may require gentle heating to overcome the activation energy.[4][8] Monitor the reaction by TLC. If it stalls at room temperature, consider warming it gently (e.g., to 40-50°C).

Problem 2: Formation of Multiple Side Products

Q: My post-reaction analysis (TLC, NMR) shows several unexpected spots/peaks. What could be causing this?

While Friedel-Crafts acylation is generally a "clean" reaction, side products can form under non-optimized conditions.

Potential Cause 1: Reaction with Solvent Certain solvents are not inert and can compete with toluene in the acylation reaction.

  • Troubleshooting Steps:

    • Choose an Inert Solvent: Dichloromethane (DCM) and carbon disulfide (CS₂) are common and effective inert solvents.[13] Avoid using aromatic solvents like chlorobenzene, which can be acylated itself.[13]

Potential Cause 2: Impurities in Starting Materials The purity of your toluene and acylating agent is critical.

  • Troubleshooting Steps:

    • Purify Reagents: If purity is suspect, consider distilling the toluene and the acylating agent (e.g., acetyl chloride) before use. Ensure they are dry.

    • Verify Source: Use reagents from a reputable supplier with a guaranteed purity level.

Problem 3: Difficult Workup and Isolation

Q: After quenching the reaction, I'm getting a persistent emulsion or a gummy solid that makes extraction impossible. How can I resolve this?

Workup issues often stem from the decomposition of the aluminum chloride complex.

  • Troubleshooting Steps:

    • Proper Quenching: The most effective method is to pour the reaction mixture slowly and carefully onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[1][9][11] The acid helps to break down the aluminum-ketone complex and keep aluminum salts dissolved in the aqueous phase.

    • Breaking Emulsions: If an emulsion forms during extraction, adding a saturated solution of NaCl (brine) can help increase the ionic strength of the aqueous layer and break the emulsion.[10]

    • Managing Solids: If aluminum salts precipitate, ensure enough acid and water were used during the quench. Gentle warming of the biphasic mixture can sometimes help dissolve these salts.

Key Parameters for Optimization

To streamline your optimization process, focus on the variables summarized in the table below.

ParameterRecommendationRationale
Lewis Acid Catalyst Anhydrous AlCl₃ is standard. FeCl₃ can also be used.AlCl₃ is a powerful and cost-effective Lewis acid for generating the acylium ion.[2]
Catalyst Stoichiometry 1.0 - 1.2 equivalents (relative to acylating agent).Required to drive the reaction to completion due to complexation of the catalyst with the ketone product.[4][8]
Solvent Anhydrous Dichloromethane (DCM), Carbon Disulfide (CS₂).These solvents are inert under reaction conditions and effectively dissolve the reagents.[13]
Temperature 0°C for initial addition, then allow to warm to RT. Gentle heating (40-50°C) may be needed.Controls initial exotherm and provides sufficient energy to overcome the activation barrier without promoting side reactions.[8][11]
Reaction Time 1-3 hours, monitor by TLC.Reaction times vary based on scale and temperature. TLC is the best tool for determining completion.[8]
Workup Quench in ice/conc. HCl.Ensures complete decomposition of the AlCl₃-ketone complex and facilitates a clean phase separation.[1][11]

Diagrams and Workflows

Reaction Mechanism Overview

The following diagram illustrates the key steps in the Friedel-Crafts acylation of toluene.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Aromaticity Restoration & Quench AcylChloride Acyl Chloride (RCOCl) AcyliumIon Acylium Ion (RCO⁺) + AlCl₄⁻ AcylChloride->AcyliumIon Activation LewisAcid Lewis Acid (AlCl₃) LewisAcid->AcyliumIon Toluene Toluene SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex Toluene->SigmaComplex ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex Deprotonation FinalProduct Final Product (Aryl Ketone) ProductComplex->FinalProduct Aqueous Workup (H₃O⁺)

Caption: Key mechanistic steps of Friedel-Crafts acylation.

Troubleshooting Workflow for Low Yield

Use this decision tree to diagnose and solve issues related to low reaction yield.

G Start Low Yield Observed CatalystCheck Was the AlCl₃ a free-flowing powder from a well-stored container? Start->CatalystCheck StoichiometryCheck Was >1.0 equivalent of AlCl₃ used? CatalystCheck->StoichiometryCheck Yes Sol_Catalyst Solution: Use fresh, anhydrous AlCl₃. CatalystCheck->Sol_Catalyst No AnhydrousCheck Were glassware and solvents rigorously dried? StoichiometryCheck->AnhydrousCheck Yes Sol_Stoichiometry Solution: Repeat with 1.1-1.2 eq. of AlCl₃. StoichiometryCheck->Sol_Stoichiometry No TempCheck Was the reaction monitored by TLC and progress observed? AnhydrousCheck->TempCheck Yes Sol_Anhydrous Solution: Oven-dry glassware and use anhydrous-grade solvent. AnhydrousCheck->Sol_Anhydrous No Sol_Temp Solution: Optimize temperature. If stalled at RT, try gentle heating (40°C). TempCheck->Sol_Temp No

Caption: A decision tree for troubleshooting low product yield.

Detailed Experimental Protocol

This protocol describes a representative lab-scale Friedel-Crafts acylation of toluene with acetyl chloride.

Safety Precautions:

  • Aluminum chloride is corrosive and reacts violently with water, producing HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[9][11]

  • Acetyl chloride is corrosive, a lachrymator, and moisture-sensitive. Handle exclusively in a fume hood.[8]

  • Dichloromethane is a suspected carcinogen. Handle with appropriate PPE in a well-ventilated area.[8]

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Toluene (anhydrous)

  • Acetyl chloride

  • Dichloromethane (DCM, anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Crushed Ice

Procedure:

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Attach a drying tube (e.g., filled with CaCl₂) or an inert gas inlet to the top of the condenser to protect the reaction from atmospheric moisture.[11] Ensure all glassware is oven-dried and cooled under an inert atmosphere.[9]

  • Reagent Preparation: In the fume hood, add anhydrous AlCl₃ (1.1 equivalents) to the round-bottom flask. Add anhydrous DCM to the flask to create a suspension.[11]

  • Acylium Ion Formation: Cool the flask in an ice bath to 0-5°C.[11] Add acetyl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes. The mixture may turn yellow or orange.[11]

  • Substrate Addition: After the acetyl chloride addition is complete, add a solution of toluene (1.0 equivalent) in a small amount of anhydrous DCM to the dropping funnel. Add the toluene solution dropwise to the reaction mixture, maintaining the temperature below 10°C.[1]

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the toluene spot has been consumed (typically 1-2 hours).

  • Work-up (Quenching): In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl.[9][11] While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/HCl slurry. This process is exothermic and will release HCl gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.[1]

  • Washing: Combine all organic layers. Wash sequentially with:

    • Saturated NaHCO₃ solution (to neutralize any remaining acid).

    • Water.

    • Brine (to help remove dissolved water).[8]

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[11] Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product (a mixture of primarily 4-methylacetophenone with trace ortho-isomer) by vacuum distillation or flash column chromatography.[8]

References

preventing degradation of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your experimental results.

Introduction: Understanding the Stability of this compound

This compound is a secondary amide and a derivative of succinamic acid. The stability of this compound in solution is primarily dictated by the amide bond, which is susceptible to hydrolysis, especially under acidic or basic conditions. The resonance stabilization of the amide bond generally confers significant stability.[1][2] However, factors such as pH, temperature, solvent, and the presence of catalysts can influence its degradation rate.[3] Understanding these factors is critical for maintaining the compound's integrity throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

The principal degradation pathway is the hydrolysis of the amide bond, which results in the formation of succinic acid and 4-chloroaniline. This reaction can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3]

  • Base-Catalyzed Hydrolysis: In basic solutions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the amide.

A secondary potential degradation pathway, particularly under harsh conditions or in the presence of certain enzymes, could involve modifications to the chlorophenyl ring, though this is generally less common than amide hydrolysis.

Diagram: Primary Degradation Pathway of this compound

Figure 1: Hydrolysis of this compound reactant This compound products Succinic Acid + 4-Chloroaniline reactant->products Hydrolysis conditions H₂O (Acid or Base Catalyzed) conditions->reactant

Caption: Hydrolysis of the amide bond is the main degradation route.

Q2: I'm observing a precipitate in my stock solution. What could be the cause?

Precipitation can occur for several reasons:

  • Poor Solubility: The compound may have limited solubility in the chosen solvent. While related compounds like 4-amino-4-oxobutanoic acid are highly soluble in water[4], the chlorophenyl group in your compound increases its hydrophobicity, potentially reducing aqueous solubility.

  • pH-Dependent Solubility: The carboxylic acid moiety of the molecule has a pKa. If the pH of your solution is near or below the pKa, the carboxylate will be protonated, reducing its charge and potentially its solubility in aqueous media.

  • Degradation: One of the degradation products, 4-chloroaniline, has lower aqueous solubility than the parent compound and could precipitate out of solution if significant degradation has occurred.

Q3: My compound seems to be losing its biological activity over time. Is this related to degradation?

Yes, a loss of activity is a strong indicator of compound degradation. The biological activity of this compound is intrinsically linked to its specific chemical structure. The hydrolysis of the amide bond breaks the molecule into succinic acid and 4-chloroaniline, neither of which is likely to possess the same biological activity as the parent compound.

Q4: What are the ideal storage conditions for solutions of this compound?

To minimize degradation, solutions should be stored under the following conditions:

  • Temperature: Store at -20°C or -80°C for long-term storage. For short-term storage (a few days), 2-8°C may be acceptable, but stability should be verified.

  • pH: Maintain the pH of the solution as close to neutral (pH 6-8) as possible. Avoid strongly acidic or basic conditions.

  • Solvent: Use a high-purity, anhydrous solvent if preparing a concentrated stock solution (e.g., DMSO, DMF). For aqueous working solutions, use a buffered system to maintain a stable pH.

  • Light and Air: Protect the solution from light and air by using amber vials and purging with an inert gas like nitrogen or argon before sealing, especially for long-term storage. While there is no specific data on this compound, related phenolic compounds can be susceptible to oxidation when exposed to air and light.[5]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis Compound degradation1. Confirm the identity of the degradation products by mass spectrometry. The expected masses would correspond to succinic acid and 4-chloroaniline. 2. Review solution preparation and storage conditions (pH, temperature, solvent). 3. Prepare fresh solutions for each experiment.
Decrease in peak area of the parent compound over time Hydrolysis or other degradation pathways1. Conduct a forced degradation study to identify the conditions causing instability (see protocol below). 2. Optimize storage conditions based on the stability data.
Cloudiness or precipitation in the solution Poor solubility or degradation1. Check the pH of the solution and adjust to a neutral range if necessary. 2. Consider using a co-solvent (e.g., a small percentage of DMSO or ethanol) to improve solubility in aqueous buffers. 3. Filter the solution through a 0.22 µm filter before use.
Inconsistent experimental results Instability of the compound in the experimental medium1. Assess the stability of the compound directly in your assay buffer and under the conditions of your experiment (e.g., temperature, incubation time). 2. If degradation is observed, consider adding the compound to the assay immediately before starting the measurement.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution
  • Solvent Selection: For a high-concentration stock solution, use anhydrous dimethyl sulfoxide (DMSO).

  • Weighing: Accurately weigh the desired amount of this compound in a sterile vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration. Mix thoroughly by vortexing or sonication until the compound is fully dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber, tightly sealed vials. Store at -80°C.

Protocol 2: Forced Degradation Study

A forced degradation study can help identify the conditions under which your compound is unstable.[6]

  • Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in the following solutions:

    • 0.1 M HCl (Acidic condition)

    • 0.1 M NaOH (Basic condition)

    • 3% Hydrogen Peroxide (Oxidative condition)

    • Deionized water (Neutral condition)

    • Deionized water, exposed to UV light (Photolytic degradation)

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours). A control sample should be stored at -20°C.

  • Analysis: At each time point, take an aliquot from each solution, neutralize it if necessary, and analyze by a suitable analytical method like HPLC-UV or LC-MS to quantify the remaining parent compound and identify any degradation products.[6][7]

Diagram: Forced Degradation Study Workflow

Figure 2: Workflow for a Forced Degradation Study cluster_conditions Stress Conditions Acid 0.1 M HCl Incubate Incubate at 40°C (Multiple Time Points) Acid->Incubate Base 0.1 M NaOH Base->Incubate Oxidation 3% H₂O₂ Oxidation->Incubate Neutral DI Water Neutral->Incubate Light UV Light Light->Incubate Start Prepare Compound Solutions Start->Acid Start->Base Start->Oxidation Start->Neutral Start->Light Analyze HPLC / LC-MS Analysis Incubate->Analyze Data Quantify Parent Compound & Identify Degradants Analyze->Data Conclusion Determine Stability Profile Data->Conclusion

Caption: A systematic approach to identifying degradation triggers.

Summary of Stability-Influencing Factors

Factor Influence on Stability Recommendation
pH High and low pH accelerate hydrolysis.Maintain solutions at a neutral pH (6-8) using buffers.
Temperature Higher temperatures increase the rate of degradation.Store stock solutions at -80°C and working solutions at 2-8°C for short periods.
Solvent Protic solvents (like water) can participate in hydrolysis.Use anhydrous aprotic solvents (e.g., DMSO) for long-term stock solutions.
Light May induce photolytic degradation.Store solutions in amber vials to protect from light.
Oxygen May cause oxidative degradation.For long-term storage, purge with an inert gas.

By understanding the chemical properties of this compound and implementing these handling and storage procedures, you can significantly reduce the risk of degradation and ensure the reliability of your experimental data.

References

Technical Support Center: Purification of Crude 4-[(4-Chlorophenyl)amino]-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid (also known as 4'-chlorosuccinanilic acid). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust, field-tested methods for its purification. As a Senior Application Scientist, I have compiled this resource to not only provide step-by-step protocols but also to explain the scientific rationale behind each step, empowering you to troubleshoot and adapt these methods to your specific experimental context.

I. Understanding the Molecule and Potential Impurities

This compound is a dicarboxylic acid monoamide. Its structure, containing a carboxylic acid group, an amide linkage, and an aromatic ring, dictates its purification strategy. The primary synthesis route typically involves the reaction of 4-chloroaniline with succinic anhydride.

Potential Impurities:

  • Unreacted Starting Materials: 4-chloroaniline and succinic acid (from the hydrolysis of succinic anhydride).

  • Side Products: Di-acylated aniline derivatives or other byproducts from non-specific reactions.

  • Residual Solvents: Solvents used in the synthesis that are carried over.

II. Troubleshooting and FAQ

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: What is the first-line purification technique I should try for my crude solid?

A1: For a solid compound like this compound, recrystallization is often the most effective and scalable initial purification method. However, if you suspect the presence of significant amounts of non-acidic impurities, an acid-base extraction prior to recrystallization is highly recommended. This dual approach leverages both the acidic nature of your target compound and its differential solubility to achieve high purity.[1][2]

Q2: My compound is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to a high concentration of impurities, a solvent in which the compound is too soluble, or too rapid cooling.

  • Causality: The presence of impurities can depress the melting point of your compound, leading to the formation of a liquid phase. Additionally, if the solution is supersaturated, the molecules may not have enough time to orient themselves into a crystal lattice upon cooling, resulting in an amorphous oil.

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil and add more of the hot solvent to reduce the saturation.

    • Slow Cooling: Allow the flask to cool to room temperature slowly, and then transfer it to an ice bath. Rapid cooling encourages oiling out.

    • Solvent System Modification: Consider using a different solvent or a co-solvent system. A mixture of a good solvent and a poor solvent can sometimes facilitate better crystal growth.

    • Seed Crystals: If you have a small amount of pure solid, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

Q3: I'm trying to monitor my purification using Thin Layer Chromatography (TLC) on silica gel, but my compound is streaking badly. How can I get a clean spot?

A3: Streaking of carboxylic acids on silica gel is a classic problem. The acidic proton of the carboxyl group can interact strongly with the slightly acidic silica gel, leading to a distribution of the compound between its protonated and deprotonated forms, which travel at different rates up the plate.[1]

  • Solution: To suppress this interaction and obtain a sharp, well-defined spot, you need to ensure your compound remains fully protonated. This is achieved by adding a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid , to your eluting solvent system (mobile phase).[1]

Q4: After acid-base extraction, my yield of the purified carboxylic acid is very low. What are the likely causes?

A4: Low recovery after an acid-base extraction can be frustrating, but it's usually traceable to a few key steps.

  • Incomplete Extraction: Ensure you have used a sufficient volume of the basic solution (e.g., aqueous sodium bicarbonate) and performed multiple extractions (2-3 times) to quantitatively transfer the carboxylate salt into the aqueous layer.

  • Incomplete Re-acidification: This is a very common issue. After extracting with a base, you must re-acidify the aqueous layer to precipitate your carboxylic acid. It is crucial to add enough strong acid (e.g., 6M HCl) to bring the pH well below the pKa of your carboxylic acid (a pH of 2-3 is generally sufficient).[1] Always check the pH with litmus or pH paper.

  • Solubility of the Product: While many carboxylic acids precipitate out of acidic aqueous solutions, some may have appreciable water solubility. If you don't see a precipitate or the yield is low, you may need to extract the acidified aqueous layer with an organic solvent like ethyl acetate or dichloromethane to recover your product.

III. Experimental Protocols & Workflows

A. Decision-Making Workflow for Purification

This workflow will guide you in selecting the most appropriate purification strategy based on the nature of your crude product.

Purification_Workflow start Crude 4-[(4-Chlorophenyl)amino]- 4-oxobutanoic acid is_solid Is the crude material a solid? start->is_solid is_oily Is it an oil or gum? is_solid->is_oily No acid_base Perform Acid-Base Extraction is_solid->acid_base Yes is_oily->acid_base Yes recrystallization Recrystallization acid_base->recrystallization Solid Precipitate chromatography Column Chromatography acid_base->chromatography Oily Precipitate end_pure_solid Pure Solid Product recrystallization->end_pure_solid end_pure_oil Purified Product (may require further handling) chromatography->end_pure_oil

Caption: Decision workflow for purification.

B. Protocol 1: Purification by Acid-Base Extraction

This technique is excellent for removing neutral or basic impurities, such as unreacted 4-chloroaniline.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Repeat the extraction 2-3 times. Combine the aqueous layers.

  • Backwash (Optional): Wash the combined aqueous layers with a small amount of the organic solvent to remove any trapped neutral impurities.

  • Re-acidification: Cool the aqueous layer in an ice bath and slowly add 6M HCl dropwise with stirring until the solution is acidic (pH ~2), which should cause the purified carboxylic acid to precipitate.[1]

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts, and then dry the product under vacuum.

C. Protocol 2: Purification by Recrystallization

This is the primary method for obtaining high-purity crystalline material.

  • Solvent Screening: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. Based on related structures, good starting points for solvent screening include:

    • Water/Glacial Acetic Acid mixture

    • Ethanol

    • Isopropanol

    • Acetone

    • Ethyl Acetate

    • Toluene

    Solvent Selection Guide

    Solvent Category Polarity Potential Suitability
    Alcohols (Ethanol, IPA) Polar Protic Good
    Esters (Ethyl Acetate) Polar Aprotic Good
    Ketones (Acetone) Polar Aprotic Moderate
    Aromatic (Toluene) Nonpolar Poor (likely for co-solvent)

    | Water | Very Polar | Poor alone, good with co-solvent |

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves.

    • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

D. Protocol 3: Purification by Column Chromatography

This method is useful if recrystallization fails or if you need to separate impurities with very similar solubility profiles.

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase Selection: Use TLC to determine a suitable eluent system. A common starting point is a mixture of a nonpolar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate).

  • Acidification of Mobile Phase: As with TLC, add 0.5-1% acetic acid to the mobile phase to prevent streaking and ensure good peak shape.[1]

  • Column Packing and Loading: Pack the column with silica gel slurried in the mobile phase. Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions and monitoring by TLC to isolate the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

IV. References

  • Technical Support Center: Optimizing Carboxylic Acid Purification. (n.d.). BenchChem. Retrieved from --INVALID-LINK--

  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Retrieved from --INVALID-LINK--

References

Technical Support Center: Overcoming Poor Cell Permeability of Butanoic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers working with butanoic acid (butyrate) and its derivatives. This guide is designed to provide in-depth troubleshooting assistance and practical, field-proven solutions to the common challenge of achieving effective intracellular concentrations of these promising therapeutic compounds. We understand the frustration that arises when potent in vitro effects do not translate to successful experimental outcomes due to poor cell permeability. This center is structured to help you diagnose the root cause of your permeability issues and implement robust, scientifically-grounded strategies to overcome them.

Frequently Asked Questions: The Fundamentals of Butyrate Permeability

This section addresses the foundational principles governing how butanoic acid enters a cell. Understanding these core mechanisms is the first step in effective troubleshooting.

FAQ 1: How does butanoic acid normally get into a cell?

Butanoic acid, a short-chain fatty acid (SCFA), enters cells through two primary routes: passive diffusion and active, carrier-mediated transport.[1][2]

  • Passive Diffusion: The un-ionized (protonated) form of butanoic acid is more lipophilic and can pass directly through the lipid bilayer of the cell membrane. This process is highly dependent on the pH of the extracellular environment.

  • Carrier-Mediated Transport: The ionized form (butyrate anion) is transported across the cell membrane by specific protein transporters. The two most important are the Monocarboxylate Transporter 1 (MCT1) and the Sodium-Coupled Monocarboxylate Transporter 1 (SMCT1) .[3][4][5][6] These transporters are crucial for efficient uptake, especially in tissues like the colonic epithelium where they are highly expressed.[3][6]

FAQ 2: What is the specific role of pH in butanoic acid's permeability?

The pH of the extracellular medium is a critical determinant of butanoic acid's ability to enter cells via passive diffusion. Butanoic acid is a weak acid with a pKa of approximately 4.82.

  • At low pH (acidic conditions): When the extracellular pH is below the pKa, a larger fraction of butanoic acid exists in its protonated, un-ionized form (CH₃CH₂CH₂COOH). This neutral form is more lipid-soluble and can more readily diffuse across the cell membrane.[3][5][7][8]

  • At physiological pH (e.g., pH 7.4): The majority of butanoic acid will be in its deprotonated, anionic form (butyrate, CH₃CH₂CH₂COO⁻). This charged molecule has very low lipid solubility and cannot easily cross the cell membrane by passive diffusion.[7][8] At this pH, cellular uptake becomes heavily reliant on the presence and activity of transporters like MCT1 and SMCT1.[3][6]

FAQ 3: My cell line shows low uptake. What's the role of MCT1 and SMCT1 transporters?

MCT1 and SMCT1 are the primary active transporters for butyrate and their expression levels can vary dramatically between different cell types.

  • MCT1 (SLC16A1): This is a proton-coupled transporter, meaning it moves butyrate into the cell along with a proton.[2][9] Its activity is enhanced by a low extracellular pH.[3][5] It is a major player in butyrate transport in cells like the Caco-2 colon cancer line.[3][4][5][10]

  • SMCT1 (SLC5A8): This transporter is sodium-dependent, using the sodium gradient to drive butyrate into the cell.[6][9]

If your cell line has inherently low expression of these transporters, you will observe poor uptake of butyrate, especially at neutral pH. This is a common reason for discrepancies between results in different cell models.

FAQ 4: Why is oral or systemic delivery of butanoic acid so challenging in vivo?

Translating butanoic acid from the lab bench to in vivo models presents several significant hurdles:

  • Unpleasant Odor and Taste: Pure butanoic acid and its salts have an intensely unpleasant and persistent odor, which severely limits palatability and compliance in animal studies and potential clinical applications.[11][12]

  • Rapid Upper GI Absorption: When administered orally in an unprotected form, a large portion of butyrate is absorbed in the stomach and small intestine before it can reach its primary target, the colon.[11][13] This premature absorption prevents the compound from reaching therapeutic concentrations in the desired location.

  • Rapid Metabolism: Butyrate that enters circulation is quickly metabolized by the liver and other tissues, resulting in a very short plasma half-life.[14] This makes it difficult to maintain therapeutic concentrations in target organs outside the gut.

Troubleshooting Guide: From In Vitro Assays to In Vivo Efficacy

This section is designed to help you diagnose and solve specific experimental problems.

Problem 1: I'm seeing low or inconsistent intracellular concentrations of butanoic acid in my cell culture experiments.
  • Potential Cause A: Suboptimal pH of the Culture Medium.

    • Diagnosis: Standard cell culture medium is typically buffered to pH 7.2-7.4. At this pH, butyrate is mostly in its ionized form, making uptake highly dependent on transporters which may be lacking in your cell line.

    • Solution: For short-term uptake studies (1-4 hours), you can experimentally lower the pH of your treatment medium. A lower pH will increase the proportion of protonated, permeable butanoic acid.

    Protocol: Short-Term pH Modification for Uptake Assays

    • Prepare your butanoic acid stock solution.

    • Prepare several small batches of your normal cell culture medium (e.g., DMEM).

    • Using sterile HCl, carefully adjust the pH of these batches to create a range, for example: pH 7.4 (control), pH 7.0, pH 6.5, and pH 6.0.

    • Add your butanoic acid compound to each pH-adjusted medium at the final desired concentration.

    • Remove the standard medium from your cells, wash once with sterile PBS, and replace with the treatment media.

    • Incubate for a defined, short period (e.g., 1 hour).

    • Lyse the cells and measure intracellular butanoic acid concentration using a suitable method (e.g., HPLC, GC-MS).

    • Self-Validation: You should observe a pH-dependent increase in intracellular butanoic acid concentration. Note that prolonged exposure to acidic media can be cytotoxic, so this approach is best for acute uptake experiments, not long-term viability assays.

  • Potential Cause B: Low Expression of MCT/SMCT Transporters.

    • Diagnosis: Your chosen cell line may not endogenously express sufficient levels of MCT1 or SMCT1.

    • Solution: First, verify the expression of these transporters in your cell line using qPCR or Western Blot. If expression is low or absent, consider using a cell line known to have high expression (e.g., Caco-2, HT-29 for colon-related studies). Alternatively, transiently transfecting your cells with a plasmid expressing MCT1 can be used to validate if transport is the limiting factor.[3][4][5]

Problem 2: My butanoic acid compound works beautifully in vitro, but shows little to no effect in my animal models.
  • Potential Cause: Premature Upper GI Absorption and Poor Targeting.

    • Diagnosis: The compound is likely being absorbed in the stomach and small intestine, never reaching the colon or systemic circulation in high enough concentrations. The unpleasant taste may also cause the animals to reduce their food/water intake, affecting dosing.

    • Solution: You must employ an advanced formulation or delivery strategy. The choice of strategy depends on your therapeutic goal.

    G Start Observed Poor In Vivo Efficacy Check_Palatability Is palatability/dosing an issue? Start->Check_Palatability Check_Absorption Is the target the colon? Check_Systemic Is the target systemic (non-gut)? Check_Absorption->Check_Systemic No Solution_Enteric Solution: Implement Enteric Coating or Microencapsulation Check_Absorption->Solution_Enteric Yes Solution_Prodrug Solution: Synthesize a Prodrug (e.g., Tributyrin) Check_Systemic->Solution_Prodrug Also consider Solution_Nano Solution: Formulate Liposomes or Nanoparticles Check_Systemic->Solution_Nano Yes Check_Palatability->Check_Absorption No Check_Palatability->Solution_Prodrug Yes

    Caption: Workflow for troubleshooting poor in vivo efficacy.

Advanced Strategies & Protocols for Enhancing Butyrate Delivery

When standard formulations fail, these advanced strategies can dramatically improve the bioavailability and targeted delivery of butanoic acid compounds.

Strategy 1: Prodrug Approach

The prodrug approach involves chemically modifying butanoic acid into an inactive form that is more permeable and palatable.[15][16][17][18][19] This derivative travels to the target site where it is cleaved by endogenous enzymes to release the active butyrate.[17][19]

  • Example: Tributyrin. This is a triglyceride containing three butyrate molecules esterified to a glycerol backbone. It is less odorous and is hydrolyzed by lipases in the gut to release butyrate.[13][20]

  • Example: Seryl-Butyrate (SerBut). A "prometabolite" strategy where butyrate is linked to serine. This modification has been shown to increase the oral bioavailability of butyrate in tissues like the aorta and heart.[21]

Protocol: Conceptual Workflow for Prodrug Evaluation

  • Synthesis: Synthesize the prodrug (e.g., tributyrin).

  • Characterization: Confirm the structure and purity of the prodrug using NMR and mass spectrometry.

  • In Vitro Release Study: Incubate the prodrug in simulated gastric fluid (low pH, with pepsin) followed by simulated intestinal fluid (neutral pH, with pancreatin/lipase). Measure the release of free butanoic acid over time to confirm enzymatic cleavage.

  • Permeability Assay: Use a Caco-2 cell monolayer model to compare the permeability of the prodrug to that of sodium butyrate. The prodrug should exhibit significantly higher transport across the monolayer.

  • In Vivo Pharmacokinetics: Administer the prodrug and an equimolar amount of sodium butyrate to separate groups of animals via oral gavage. Collect blood and/or tissue samples at various time points and measure the concentration of free butanoic acid to determine bioavailability.

Strategy 2: Lipid-Based Nanoformulations (Liposomes)

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophilic compounds like butyrate in their aqueous core.[22] They can protect the drug from degradation, mask its taste, and facilitate cellular uptake by fusing with the cell membrane.[22][23][24]

Protocol: Preparation of Butyrate-Loaded Liposomes

  • Lipid Film Hydration: Dissolve lipids (e.g., phosphatidylcholine and cholesterol) in an organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Film Formation: Evaporate the solvent using a rotary evaporator to form a thin, dry lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous solution of sodium butyrate (e.g., 100 mM in PBS pH 7.4). Vortex vigorously to form multilamellar vesicles (MLVs).

  • Size Reduction: To create smaller, unilamellar vesicles (SUVs) with better permeability, sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification: Remove unencapsulated butyrate by dialyzing the liposome suspension against PBS or using size exclusion chromatography.

  • Characterization (Self-Validation):

    • Size & Zeta Potential: Use Dynamic Light Scattering (DLS) to confirm vesicle size is within the desired range (e.g., 100-200 nm) and that they have a negative surface charge.

    • Encapsulation Efficiency: Lyse a known amount of purified liposomes with a detergent (e.g., Triton X-100), measure the released butyrate concentration, and compare it to the initial amount used for hydration.

Strategy 3: Microencapsulation & Enteric Coating

This strategy is the gold standard for targeted colonic delivery.[11] Butyrate is first microencapsulated in a matrix (e.g., a lipid), and these microparticles are then given an enteric coating.[11]

  • Mechanism: The enteric coating is a pH-sensitive polymer that is insoluble in the acidic environment of the stomach but dissolves in the more alkaline conditions of the small and large intestines, releasing the drug payload in the target area.[11][25][26]

Experimental Evaluation of an Enteric-Coated Formulation

  • In Vitro Dissolution Testing: Use a USP dissolution apparatus. First, place the formulation in simulated gastric fluid (pH ~1.2) for 2 hours. No more than 10% of the drug should be released.

  • Buffer Change: Next, change the medium to simulated intestinal fluid (pH ~6.8-7.4). The formulation should now dissolve and release its contents over a predictable period.

  • In Vivo Targeting Study: A common method involves co-administering the coated butyrate formulation with a biomarker for ileo-cecal transit, such as tauroursodeoxycholic acid (TUDCA), to confirm the site of release in vivo.[25]

Comparison of Advanced Delivery Strategies
StrategyPrimary AdvantageKey DisadvantageBest For...Typical Bioavailability Increase
Prodrugs Improved palatability, passive absorption.[13][15]Requires chemical synthesis and validation.Systemic delivery, overcoming taste aversion.Variable; can be significant (e.g., 2-5 fold).
Liposomes Enhanced cellular uptake, can protect cargo.[23][24][27]Can have lower payload capacity, stability issues.Systemic delivery, targeted delivery to specific cells (e.g., immune cells).Can reduce IC50 by 65-75% vs free drug in vitro.[28]
Microencapsulation Precise, targeted delivery to the lower GI tract.[11][25]Complex manufacturing, potential for dose dumping.Colon-specific diseases (e.g., IBD, colon cancer).Ensures 100% of payload reaches the ileo-cecal region.[25][28]
Visualizing the Cellular Challenge

Understanding the mechanisms of uptake is key to designing effective experiments.

G cluster_0 Extracellular Space cluster_1 Cellular Cytosol cluster_2 Butyrate_Ion Butyrate (Anion) CH₃CH₂CH₂COO⁻ MCT1 MCT1 Transporter Butyrate_Ion->MCT1 SMCT1 SMCT1 Transporter Butyrate_Ion->SMCT1 Butanoic_Acid Butanoic Acid (Neutral) CH₃CH₂CH₂COOH Passive_Diffusion Passive Diffusion Butanoic_Acid->Passive_Diffusion Favored by low pH H_ion H⁺ H_ion->MCT1 Na_ion Na⁺ Na_ion->SMCT1 Metabolism Rapid Metabolism (β-oxidation) MCT1->Metabolism SMCT1->Metabolism Passive_Diffusion->Metabolism

Caption: Cellular uptake pathways of butanoic acid.

References

Technical Support Center: Addressing Off-Target Effects of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid, hereafter referred to as CPOA. This guide is designed to provide in-depth troubleshooting strategies and address common challenges related to potential off-target effects in your experiments. As Senior Application Scientists, we have curated this information to ensure scientific integrity and provide practical, field-proven insights.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions researchers encounter when working with novel small molecule inhibitors like CPOA.

Q1: What are off-target effects and why are they a concern with a compound like CPOA?

Q2: My biochemical assay shows high potency for CPOA, but my cell-based assay results are inconsistent or show a weaker effect. What could be the reason?

A2: This is a common discrepancy in drug discovery and can stem from several factors.[2] It's possible that CPOA has poor cell permeability, is actively removed from the cell by efflux pumps, or is rapidly metabolized into an inactive form.[1] Alternatively, off-target effects in the complex cellular environment could be antagonizing the on-target effect you are trying to measure.[1] It is also important to recognize that biochemical assays are conducted in simplified, controlled environments, which may not accurately reflect the complex intracellular milieu.[2]

Q3: I'm observing unexpected toxicity or changes in cell health at concentrations where I expect to see a specific on-target effect. Could this be an off-target effect?

A3: Yes, this is a classic sign of a potential off-target effect. The compound may be interacting with proteins essential for cell survival or proliferation that are unrelated to your intended target.[1] It is important to perform orthogonal assays to distinguish general cellular toxicity from a specific on-target phenotype. For instance, comparing results from a metabolic activity assay (like MTT) with a membrane integrity assay (like LDH release) can provide a more comprehensive picture of cell health.[1]

Q4: What are the essential control experiments to differentiate on-target from off-target effects?

A4: A robust set of controls is fundamental. Key controls include:

  • A structurally related but inactive analog of CPOA: This helps to control for effects that are not related to the specific pharmacophore of the compound.[1]

  • Target knockdown or knockout experiments: Using techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the intended target can help determine if the compound's effect is dependent on the presence of that target.[1]

  • Using multiple, structurally distinct inhibitors for the same target: If different classes of inhibitors for your target produce the same phenotype, it strengthens the evidence that the effect is on-target.[1]

In-Depth Troubleshooting Guides

Guide 1: Discrepancy Between Biochemical and Cellular Assay Data

A common challenge is observing a significant drop in potency when moving from a purified protein (biochemical) assay to a cell-based assay. This guide provides a systematic approach to diagnose the issue.

The Problem: You have determined the IC50 of CPOA against its purified target kinase to be 50 nM. However, in a cell-based assay measuring the phosphorylation of a downstream substrate, the IC50 is greater than 10 µM, or you observe a very weak effect.

Possible Causes & Troubleshooting Steps:

  • Poor Cell Permeability or Active Efflux: The compound may not be reaching its intracellular target at a sufficient concentration.

    • Protocol: Measure the intracellular concentration of CPOA using LC-MS/MS. In parallel, you can test if co-incubation with known efflux pump inhibitors (e.g., verapamil) enhances the cellular response.[1]

  • Lack of Target Engagement in a Cellular Context: The compound may bind the purified protein but fail to engage the target within the complex cellular environment.

    • Protocol: Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to verify direct binding of a compound to its target in intact cells.[3][4][5][6][7] Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.

Step-by-Step CETSA Protocol:

  • Cell Treatment: Culture your cells of interest to 80-90% confluency. Treat the cells with either vehicle (e.g., DMSO) or varying concentrations of CPOA for a specified time.

  • Heating: After treatment, wash and resuspend the cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a 3-minute cooling step at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Protein Quantification: Centrifuge the lysates to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble protein fraction.

  • Target Detection: Analyze the amount of soluble target protein at each temperature point using Western blotting or an ELISA-based method like AlphaScreen®.[5][7]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle and CPOA-treated samples. A shift in the melting curve to a higher temperature in the presence of CPOA indicates target engagement.[6]

Hypothetical CETSA Data for CPOA

Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (10 µM CPOA)
40100100
459598
508092
555085
602060
65530
70010

dot

Caption: CETSA melt curve showing thermal stabilization of the target protein by CPOA.

Guide 2: Investigating a Suspected Off-Target Phenotype

This guide provides a workflow to determine if an observed cellular phenotype is a result of CPOA binding to its intended target or an off-target interaction.

The Problem: Treatment with CPOA induces a cellular phenotype (e.g., apoptosis) that is not consistent with the known function of the intended target kinase.

Workflow for Deconvolution of On- vs. Off-Target Effects:

dot

Off_Target_Workflow Start Observed Phenotype with CPOA Inactive_Control Test Structurally Similar Inactive Analog Start->Inactive_Control Profiling Broad Kinase/Protein Profiling Start->Profiling Target_Knockdown Target Knockdown/Knockout (siRNA or CRISPR) Inactive_Control->Target_Knockdown Phenotype Abolished Off_Target Conclusion: Off-Target Effect Inactive_Control->Off_Target Phenotype Persists Rescue_Experiment Overexpress Target (Wild-type vs. Resistant Mutant) Target_Knockdown->Rescue_Experiment Phenotype Abolished Target_Knockdown->Off_Target Phenotype Persists On_Target Conclusion: On-Target Effect Rescue_Experiment->On_Target Phenotype Rescued by WT, Not by Resistant Mutant Rescue_Experiment->Off_Target Phenotype Not Rescued Profiling->Off_Target Identifies Alternative Targets

Caption: Workflow for deconvoluting on-target vs. off-target effects.

Step-by-Step Experimental Plan:

  • Synthesize or Procure an Inactive Control: Obtain a close structural analog of CPOA that is devoid of activity against the primary target. This is a critical tool to control for non-specific or chemistry-driven effects.[1]

    • Expected Outcome: If the phenotype is on-target, the inactive analog should not elicit it. If the phenotype persists with the inactive analog, it is likely an off-target effect related to the chemical scaffold.

  • Perform Target Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to deplete the cells of the intended target protein.

    • Protocol: siRNA-mediated Target Knockdown:

      • Transfect cells with siRNA oligonucleotides targeting the mRNA of your protein of interest. Include a non-targeting scramble siRNA as a negative control.

      • After 48-72 hours, confirm target protein knockdown by Western blot.

      • Treat the knockdown cells and control cells with CPOA.

      • Assess the phenotype of interest.

    • Expected Outcome: If the phenotype is on-target, depleting the target should phenocopy the effect of CPOA or make the cells resistant to the compound's effects. If the phenotype is still observed in target-depleted cells, it is definitively an off-target effect.[1]

  • Conduct Broad-Spectrum Profiling: To identify potential off-targets, screen CPOA against a large panel of proteins, such as a comprehensive kinase panel.[8] Many commercial services are available for this.

    • Expected Outcome: This can reveal other proteins that CPOA binds to, providing new hypotheses for the observed off-target phenotype. It is important to note that even highly selective kinase inhibitors can have unexpected off-targets.[8][9]

Guide 3: Mitigating the Impact of Off-Target Effects

1. Dose-Response Analysis:

  • Recommendation: Carefully titrate CPOA to use the lowest effective concentration that elicits the on-target effect. Off-target effects are often more pronounced at higher concentrations.

2. Use Orthogonal Approaches:

  • Recommendation: Do not rely solely on a single small molecule inhibitor. Validate your findings using genetic approaches (siRNA, CRISPR) or by using a structurally different inhibitor for the same target. This provides stronger evidence for the role of your target in the observed biology.

3. Distinguish Between Types of Assays:

  • Biochemical vs. Cell-Based Assays: Be mindful of the limitations of each assay type. Biochemical assays are useful for determining direct inhibitory activity, but cell-based assays provide more physiologically relevant information, including potential off-target effects and issues with bioavailability.[10][11] There can often be a discrepancy between results from these two types of assays.[2]

dot

Assay_Funnel cluster_0 Assay Progression & Information Gain Biochemical Biochemical Assay (e.g., Purified Kinase) - High Throughput - Measures Direct Interaction Cell_Based Cell-Based Assay (e.g., Phospho-Flow) - Measures Cellular Activity - Accounts for Permeability Biochemical->Cell_Based Increased Complexity Potential for Off-Targets Phenotypic Phenotypic Assay (e.g., Cell Viability) - Measures Biological Outcome - High Physiological Relevance Cell_Based->Phenotypic Link to Biological Function In_Vivo In Vivo Model - Highest Complexity - Assesses Efficacy & Toxicity Phenotypic->In_Vivo Preclinical Validation

Caption: Funnel of assay complexity in drug discovery.

References

minimizing by-product formation in the synthesis of 4-oxo-butanoic acids

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing By-Product Formation for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxobutanoic acids and their derivatives are pivotal bifunctional molecules in organic synthesis, serving as versatile precursors for a wide range of carbocyclic and heterocyclic frameworks, particularly in the development of pharmaceuticals.[1] Common synthetic routes, such as the Friedel-Crafts acylation of arenes with succinic anhydride or the nucleophilic ring-opening of succinic anhydride, are powerful but often plagued by the formation of undesirable by-products that complicate purification and reduce overall yield.

This technical support guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific challenges encountered during the synthesis of 4-oxobutanoic acids. Our focus is on understanding the mechanistic origins of by-products and implementing practical, evidence-based solutions to minimize their formation, ensuring higher purity and yield in your experimental work.

Core Synthetic Pathways & Mechanistic Considerations

Understanding the primary reaction pathways is the first step in diagnosing and preventing side reactions. The two most prevalent methods for synthesizing 4-oxobutanoic acid derivatives are Friedel-Crafts acylation and the ring-opening of succinic anhydride.

1. Friedel-Crafts Acylation of Arenes

This classic electrophilic aromatic substitution is widely used to synthesize 4-aryl-4-oxobutanoic acids. The reaction involves treating an aromatic compound (e.g., benzene, toluene) with succinic anhydride using a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2][3] The Lewis acid activates the anhydride, generating a highly electrophilic acylium ion that is then attacked by the aromatic ring.[2]

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products & By-Products Arene Arene (e.g., Benzene) AcyliumIon Acylium Ion (Electrophile) Arene->AcyliumIon + Catalyst SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->AcyliumIon + Catalyst Catalyst AlCl₃ (Anhydrous) ProductComplex Product-Catalyst Complex AcyliumIon->ProductComplex Electrophilic Aromatic Substitution MainProduct 4-Aryl-4-oxobutanoic Acid (Desired Product) ProductComplex->MainProduct Aqueous Workup Byproduct Di-acylated By-product (Potential Side Reaction) MainProduct->Byproduct Further Acylation (if arene is highly activated)

Fig 1. General workflow for Friedel-Crafts acylation.
2. Nucleophilic Ring-Opening of Succinic Anhydride

This method is employed to synthesize a variety of 4-oxobutanoic acid derivatives by reacting succinic anhydride with a nucleophile, such as a primary amine.[4] This reaction proceeds via a nucleophilic acyl substitution mechanism where the nucleophile attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring.[5]

Ring_Opening cluster_byproducts Common By-Products SA Succinic Anhydride DesiredProduct 4-(R-amino)-4-oxobutanoic acid (Desired Product) SA->DesiredProduct + Nucleophile (1 eq.) SuccinicAcid Succinic Acid SA->SuccinicAcid + Water Nuc Nucleophile (e.g., R-NH₂) Diamide Diamide By-product DesiredProduct->Diamide + Excess Nucleophile + Heat Water Water (Contaminant) ExcessNuc Excess R-NH₂

Fig 2. Desired and competing reactions in anhydride ring-opening.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Friedel-Crafts Acylation Issues

Q: My Friedel-Crafts reaction has a low yield and my TLC plate shows a streak and multiple spots. What are the likely causes?

A: This is a common issue often rooted in reaction conditions and reagent quality. The primary suspects are moisture, improper catalyst stoichiometry, and thermal degradation.

  • Cause 1: Presence of Moisture. Anhydrous aluminum chloride is extremely hygroscopic and reacts violently with water. Any moisture in the reaction vessel, solvents, or starting materials will deactivate the catalyst, halting the reaction and leading to low conversion.[1][2]

  • Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous grade benzene (or other aromatic solvent) and high-purity succinic anhydride. The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon) and equipped with a drying tube to protect it from atmospheric moisture.[2]

  • Cause 2: Incorrect Catalyst Stoichiometry. Unlike a true catalyst, AlCl₃ is consumed during the reaction by forming a strong complex with the carbonyl oxygen of the ketone product.[2][6] This complexation prevents further acylation on the product but necessitates the use of stoichiometric amounts of the Lewis acid.

  • Solution: Use at least 1.1 to 1.5 molar equivalents of AlCl₃ relative to the succinic anhydride to ensure the reaction proceeds to completion.[2] Insufficient catalyst will result in unreacted starting material, while a large excess can promote charring and other side reactions.

  • Cause 3: Poor Temperature Control. The initial reaction is exothermic.[2] If the temperature rises uncontrollably, it can lead to the formation of polymeric or tarry by-products, which appear as streaks on a TLC plate.

  • Solution: Control the initial exotherm by adding the AlCl₃ catalyst portion-wise to the stirred solution of reactants, possibly in an ice bath. After the initial reaction subsides, gentle heating (e.g., reflux on a steam bath) for a short period (e.g., 30-60 minutes) is often sufficient to complete the reaction.[1][2] Monitor the reaction's progress by TLC to avoid prolonged heating.

Succinic Anhydride Ring-Opening Issues

Q: I am attempting to synthesize an N-aryl-4-oxobutanoic acid via ring-opening of succinic anhydride, but my main product is contaminated with a significant amount of succinic acid. Why is this happening?

A: The presence of succinic acid is a clear indicator of hydrolysis of your starting material, succinic anhydride.

  • Cause: Succinic anhydride readily reacts with water to open the ring and form succinic acid.[7] This side reaction consumes your starting material and complicates the purification of your desired product.

  • Solution: Rigorously exclude water from your reaction. Use anhydrous solvents and ensure your amine nucleophile is dry. Running the reaction under an inert atmosphere is also recommended. If your amine is a hydrochloride salt, it must first be neutralized and thoroughly dried before use.

Q: My reaction between succinic anhydride and a primary amine is producing a second, less polar by-product in addition to my desired amic acid. What is it and how can I prevent it?

A: The likely by-product is the corresponding succinamide, formed from the reaction of two equivalents of the amine with one equivalent of succinic anhydride.

  • Cause: This occurs when the initially formed carboxylic acid of the desired product is subsequently converted to an amide. This second reaction is favored by an excess of the amine nucleophile, higher reaction temperatures, and prolonged reaction times.

  • Solution:

    • Control Stoichiometry: Use a molar ratio of amine to anhydride as close to 1:1 as possible.

    • Control Temperature: The initial ring-opening is often fast, even at room temperature.[4] Avoid excessive heating, which drives the less favorable amidation of the carboxylic acid.

    • Order of Addition: Add the amine slowly and dropwise to a stirred solution of the succinic anhydride. This prevents localized high concentrations of the nucleophile.

Purification & Isolation Issues

Q: My crude 4-aryl-4-oxobutanoic acid product "oils out" instead of crystallizing during recrystallization. How can I achieve a solid product?

A: "Oiling out" occurs when the solute is too soluble in the hot recrystallization solvent, or when the melting point of the solute is lower than the boiling point of the solvent, causing it to separate as a liquid upon cooling.[8]

  • Solution 1: Optimize the Solvent System. The goal is to find a solvent (or solvent pair) in which your product has high solubility at high temperatures and low solubility at low temperatures.

    • Test a range of solvents with varying polarities.

    • Try a binary solvent system. Dissolve your crude product in a minimal amount of a "good" hot solvent (e.g., ethanol). Then, add a "poor" or "anti-solvent" (e.g., water or hexanes) dropwise until the solution becomes turbid. Gently heat to redissolve, then allow to cool slowly.[8] 4-oxo-4-phenylbutanoic acid, for example, can often be recrystallized from water or a benzene/ligroin mixture.[6]

  • Solution 2: Induce Crystallization. If the solution appears supersaturated, you can induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a small seed crystal of the pure product.[8]

  • Solution 3: Use an Alternative Purification Method. If recrystallization proves ineffective, column chromatography is an excellent alternative for removing stubborn impurities.[8]

    • Stationary Phase: Silica gel is most common.

    • Mobile Phase: A gradient elution system, such as increasing the concentration of ethyl acetate in hexanes, is a good starting point for method development.[8]

Frequently Asked Questions (FAQs)

Q1: Why is anhydrous AlCl₃ used in stoichiometric amounts for Friedel-Crafts acylation, rather than catalytic amounts? A1: In Friedel-Crafts acylation, the AlCl₃ not only functions as a Lewis acid to activate the succinic anhydride but also complexes strongly with the carbonyl oxygen of the ketone product.[6] This complex is stable under the reaction conditions, effectively removing the AlCl₃ from the catalytic cycle. Therefore, a stoichiometric amount is required for the reaction to proceed to completion.[2]

Q2: What is the best way to monitor the progress of these reactions? A2: Thin-Layer Chromatography (TLC) is a fast and effective technique for monitoring the consumption of starting materials and the formation of the product.[9] For the Friedel-Crafts acylation, the reaction can also be monitored by observing the cessation of hydrogen chloride (HCl) gas evolution.[9]

Q3: Can I reduce the keto group of my 4-oxo-butanoic acid product without affecting the carboxylic acid? A3: Yes, this is a common subsequent transformation. The Clemmensen (using zinc amalgam and HCl) and Wolff-Kishner (using hydrazine and a strong base) reductions are classic methods for reducing ketones to alkanes.[10][11] The choice between them depends on the stability of your molecule to acidic or basic conditions.[10] For example, the Haworth synthesis of polycyclic aromatic hydrocarbons often employs a Clemmensen or Wolff-Kishner reduction of the intermediate 4-aryl-4-oxobutanoic acid.[12]

Q4: Are there any "greener" alternatives to using AlCl₃ for Friedel-Crafts reactions? A4: Yes, there is considerable research into developing more environmentally friendly and reusable catalysts. Solid acid catalysts, such as zeolites, or other Lewis acids like zinc or indium salts have been used successfully and can simplify product workup and reduce corrosive waste.[12][13]

Key Experimental Protocols

workflow_chart cluster_synthesis Synthesis Phase cluster_solution Corrective Actions cluster_purification Purification Phase start Start: Low Yield / Impure Product check_anhydrous Are reagents & solvents strictly anhydrous? start->check_anhydrous check_stoich Is Lewis acid stoichiometry correct (≥1.1 eq)? check_anhydrous->check_stoich Yes sol_anhydrous Action: Dry all reagents, solvents, & glassware. Use inert atmosphere. check_anhydrous->sol_anhydrous No check_temp Was temperature controlled? check_stoich->check_temp Yes sol_stoich Action: Recalculate and use correct molar equivalents of catalyst. check_stoich->sol_stoich No sol_temp Action: Add reagents slowly and use ice bath to control exotherm. check_temp->sol_temp No check_purification Is product difficult to purify by recrystallization? check_temp->check_purification Yes sol_recryst Action: Optimize recrystallization solvent system (try solvent pairs) or induce crystallization. check_purification->sol_recryst Yes sol_chrom Action: Use column chromatography for purification. check_purification->sol_chrom Yes (Alternative)

Fig 3. A troubleshooting decision workflow for synthesis and purification.
Protocol 1: Synthesis of 4-Oxo-4-phenylbutanoic Acid via Friedel-Crafts Acylation[1][2]

This protocol outlines a standard procedure for the synthesis of 4-oxo-4-phenylbutanoic acid. Safety Note: This reaction should be performed in a well-ventilated fume hood by trained personnel. Anhydrous AlCl₃ is corrosive and reacts violently with water. HCl gas is evolved.

Materials & Equipment:

  • Succinic anhydride (1.0 eq)

  • Anhydrous benzene (solvent and reactant)

  • Anhydrous aluminum chloride, powdered (1.5 eq)

  • 5 M Hydrochloric acid

  • Ice

  • Round-bottom flask with magnetic stirrer, reflux condenser, and drying tube

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and reflux condenser (fitted with a calcium chloride drying tube), add succinic anhydride (50 g, 0.5 mole) and anhydrous benzene (225 mL).[2]

  • Catalyst Addition: While stirring the mixture, slowly add powdered anhydrous aluminum chloride (100 g, 0.75 mole) in portions. The reaction is exothermic, and HCl gas will be evolved. Use an ice bath to maintain the temperature if the reaction becomes too vigorous.[2]

  • Reaction: After the addition is complete, heat the mixture under reflux on a steam bath for 30 minutes to ensure the reaction goes to completion.[2]

  • Workup: Cool the reaction mixture to room temperature and pour it carefully onto a mixture of crushed ice (400 g) and concentrated HCl (100 mL). This will hydrolyze the aluminum chloride complex.

  • Isolation: Transfer the mixture to a separatory funnel. If two layers form, separate them. The product may be in the benzene layer or precipitate as a solid. If it is in the benzene layer, extract the aqueous layer with additional benzene. The product can be recovered by steam distillation to remove the excess benzene.[1]

  • Purification: The crude product is collected and can be purified by recrystallization from hot water or by dissolving it in a sodium bicarbonate solution, extracting with ether to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure product.[1]

Protocol 2: Purification by Recrystallization[7][9]

This protocol provides a general workflow for purifying crude 4-oxobutanoic acids.

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent pair by testing small quantities of the crude product.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[8]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[8]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Quantitative Data Summary

The following table summarizes typical reaction parameters for common synthetic routes. Yields are highly dependent on substrate and reaction scale.

Synthesis MethodKey ReactantsCatalyst/ReagentTypical Yield (%)Key By-ProductsReference
Friedel-Crafts Acylation Arene, Succinic AnhydrideAnhydrous AlCl₃60-90%Di-acylated products, Isomers, Polymers[1][2]
Anhydride Ring-Opening Succinic Anhydride, AmineNone (or base)50-95%Succinic acid (from hydrolysis), Diamide[4]
Monoesterification Succinic Anhydride, AlcoholAcid Catalyst (optional)90-95%Succinic acid, Diester[9]

References

Validation & Comparative

A Senior Application Scientist's Guide to the Efficacy of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. This guide provides an in-depth comparative analysis of the therapeutic potential of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid, a member of the succinanilic acid family. While direct experimental data for this specific molecule is not extensively available in the public domain, we can infer its potential efficacy by examining structurally similar compounds and the broader principles of their structure-activity relationships (SAR). This guide will delve into the potential mechanisms of action, comparative analysis with related compounds, and detailed experimental protocols to empower your research endeavors.

The Succinanilic Acid Scaffold: A Versatile Pharmacophore

The core structure of this compound is N-phenylsuccinamic acid, also known as succinanilic acid[1][2]. This scaffold features a succinic acid moiety linked to an aniline via an amide bond. This arrangement provides a flexible backbone with multiple points for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. The presence of a carboxylic acid and an amide group allows for hydrogen bonding interactions, while the phenyl ring can be substituted to modulate lipophilicity, electronic properties, and steric interactions with biological targets.

Derivatives of succinic acid and related butanoic acids have demonstrated a wide array of biological activities, including the inhibition of enzymes such as acetylcholinesterase, carbonic anhydrase, and kynurenine 3-monooxygenase[3][4][5][6]. This suggests that this compound and its analogs are promising candidates for further investigation in various therapeutic areas.

Potential Mechanisms of Action and Comparative Efficacy

Based on the activities of structurally related compounds, we can hypothesize several potential mechanisms of action for this compound. Below, we explore these possibilities and present a comparative analysis based on established structure-activity relationships.

Inhibition of Kynurenine 3-Monooxygenase (KMO)

The kynurenine pathway is a critical route for tryptophan metabolism, and its dysregulation is implicated in neurodegenerative diseases[5][7][8]. Kynurenine 3-monooxygenase (KMO) is a key enzyme in this pathway, and its inhibition is a promising therapeutic strategy[6][9].

  • Structural Rationale for KMO Inhibition: The general structure of KMO inhibitors often includes an aromatic ring system and a carboxylic acid or bioisostere. The succinanilic acid scaffold of this compound fits this general profile. The 4-chlorophenyl group can engage in hydrophobic and halogen bonding interactions within the active site of KMO, while the carboxylic acid can form crucial hydrogen bonds.

  • Comparative Efficacy of KMO Inhibitors (Illustrative)

CompoundSubstitution on Phenyl RingPredicted IC50 (nM)Rationale for Predicted Efficacy
This compound 4-Chloro 50 - 150 The electron-withdrawing nature of the chloro group at the para position is expected to enhance binding affinity.
4-(Phenylamino)-4-oxobutanoic acidUnsubstituted500 - 1000Lacks the favorable interactions provided by the chloro substituent.
4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid4-Nitro20 - 80The strong electron-withdrawing nitro group can significantly enhance interactions with the enzyme's active site.
4-[(4-Methoxyphenyl)amino]-4-oxobutanoic acid4-Methoxy200 - 400The electron-donating methoxy group may be less favorable for binding compared to electron-withdrawing groups in this context.

  • Kynurenine Pathway and KMO Inhibition

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO KMO KMO Kynurenine->KMO KYNA Kynurenic Acid (Neuroprotective) Kynurenine->KYNA KAT Three_HK 3-Hydroxykynurenine (Neurotoxic) KMO->Three_HK Inhibitor 4-[(4-Chlorophenyl)amino] -4-oxobutanoic acid Inhibitor->KMO Inhibition

Caption: Inhibition of KMO by this compound can shift the kynurenine pathway towards the production of neuroprotective kynurenic acid.

Inhibition of Acetylcholinesterase (AChE)

Acetylcholinesterase inhibitors are used in the treatment of Alzheimer's disease to increase the levels of the neurotransmitter acetylcholine[10]. Succinic acid derivatives have been shown to inhibit AChE, suggesting another potential therapeutic application for our compound of interest[3].

  • Structural Rationale for AChE Inhibition: The active site of AChE has a gorge-like structure with a catalytic anionic site (CAS) and a peripheral anionic site (PAS). The succinanilic acid scaffold could potentially interact with both sites. The aromatic ring could engage in π-π stacking interactions at the PAS, while the carboxylic acid could interact with the CAS.

  • Comparative Efficacy of AChE Inhibitors (Illustrative)

CompoundSubstitution on Phenyl RingPredicted Ki (µM)Rationale for Predicted Efficacy
This compound 4-Chloro 10 - 30 The chloro group can enhance binding to the hydrophobic regions of the AChE active site gorge.
4-(Phenylamino)-4-oxobutanoic acidUnsubstituted50 - 100Weaker hydrophobic interactions compared to the chlorinated analog.
4-[(3-Hydroxyphenyl)amino]-4-oxobutanoic acid3-Hydroxy5 - 15The hydroxyl group can form a key hydrogen bond with amino acid residues in the active site, significantly increasing affinity.
4-[(4-Aminophenyl)amino]-4-oxobutanoic acid4-Amino20 - 50The amino group may provide additional hydrogen bonding opportunities, though its effect can be position-dependent.
Inhibition of Carbonic Anhydrase (CA)

Carbonic anhydrase inhibitors are used as diuretics and for the treatment of glaucoma[11]. Sulfonamides are the most well-known class of CA inhibitors, but other scaffolds have also shown activity[4][12][13].

  • Structural Rationale for CA Inhibition: The active site of carbonic anhydrase contains a zinc ion that is crucial for its catalytic activity. While the succinanilic acid scaffold does not have the classic sulfonamide group, the carboxylic acid moiety could potentially coordinate with the zinc ion. The substituted phenyl ring would then occupy a hydrophobic pocket in the active site.

  • Comparative Efficacy of CA Inhibitors (Illustrative)

CompoundSubstitution on Phenyl RingPredicted Ki (nM)Rationale for Predicted Efficacy
This compound 4-Chloro 100 - 250 The 4-chloro substituent can enhance binding within the hydrophobic pocket of the active site.
4-(Phenylamino)-4-oxobutanoic acidUnsubstituted500 - 800Lacks the favorable hydrophobic interactions of the chloro group.
4-[(4-Sulfamoylphenyl)amino]-4-oxobutanoic acid4-Sulfamoyl10 - 50The addition of a sulfonamide group, a known zinc-binding pharmacophore, would be expected to dramatically increase inhibitory potency.
4-[(2,4-Dichlorophenyl)amino]-4-oxobutanoic acid2,4-Dichloro50 - 150The additional chloro group could further enhance hydrophobic interactions, but steric hindrance might also play a role.

Experimental Protocols

To validate the predicted efficacy of this compound and its analogs, rigorous experimental testing is essential. Below are detailed protocols for the key enzyme inhibition assays discussed.

Kynurenine 3-Monooxygenase (KMO) Inhibition Assay

This protocol is based on monitoring the consumption of the cofactor NADPH, which results in a decrease in absorbance at 340 nm.

  • Materials:

    • Recombinant human KMO enzyme

    • KMO assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

    • L-Kynurenine (substrate)

    • NADPH (cofactor)

    • Test compounds (dissolved in DMSO)

    • 96-well UV-transparent microplate

    • Microplate reader capable of measuring absorbance at 340 nm

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, add KMO assay buffer, the test compound at various concentrations (or DMSO for control), and recombinant human KMO enzyme.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of L-kynurenine and NADPH.

    • Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 15-30 minutes.

    • Calculate the rate of NADPH consumption and determine the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

  • KMO Inhibition Assay Workflow

Caption: Workflow for the Kynurenine 3-Monooxygenase (KMO) inhibition assay.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

  • Materials:

    • Acetylcholinesterase (AChE) from electric eel or human recombinant

    • Assay buffer (e.g., 100 mM sodium phosphate buffer, pH 8.0)

    • Acetylthiocholine iodide (ATCI) (substrate)

    • DTNB (Ellman's reagent)

    • Test compounds (dissolved in DMSO)

    • 96-well clear, flat-bottom microplate

    • Microplate reader capable of measuring absorbance at 412 nm

  • Procedure:

    • Prepare stock solutions of the test compound, ATCI, and DTNB.

    • In a 96-well plate, add assay buffer, the test compound at various concentrations (or DMSO for control), and DTNB solution.

    • Add the AChE enzyme solution to all wells except the blank.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding the ATCI substrate solution.

    • Immediately measure the increase in absorbance at 412 nm in kinetic mode for 5-10 minutes.

    • Calculate the rate of the reaction and determine the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Carbonic Anhydrase (CA) Inhibition Assay

This assay measures the esterase activity of CA using p-nitrophenyl acetate (p-NPA) as a substrate, which is hydrolyzed to the colored product p-nitrophenol.

  • Materials:

    • Human or bovine carbonic anhydrase II

    • Assay buffer (e.g., 50 mM Tris-SO4, pH 7.6)

    • p-Nitrophenyl acetate (p-NPA) (substrate)

    • Test compounds (dissolved in DMSO)

    • 96-well clear, flat-bottom microplate

    • Microplate reader capable of measuring absorbance at 400 nm

  • Procedure:

    • Prepare stock solutions of the test compound and p-NPA.

    • In a 96-well plate, add assay buffer and the test compound at various concentrations (or DMSO for control).

    • Add the CA enzyme solution to all wells except the blank.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the p-NPA substrate solution.

    • Immediately measure the increase in absorbance at 400 nm in kinetic mode for 10-20 minutes.

    • Calculate the rate of the reaction and determine the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

While direct experimental data for this compound is limited, the analysis of its succinanilic acid scaffold and the structure-activity relationships of related compounds suggest that it holds significant potential as an enzyme inhibitor. The comparative analysis presented in this guide, although illustrative, provides a rational basis for prioritizing its investigation against targets such as KMO, AChE, and CA.

The detailed experimental protocols provided herein offer a clear path for researchers to empirically determine the efficacy of this compound and its analogs. Future research should focus on synthesizing a library of substituted succinanilic acids to systematically explore the SAR and optimize the inhibitory activity against specific targets. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

A Comparative Guide to the Synthesis of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic Acid: A Modern Approach to a Key Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the efficient and sustainable synthesis of key molecular intermediates is of paramount importance. One such intermediate, 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid, serves as a valuable building block in the creation of a variety of bioactive molecules. This guide provides an in-depth comparison of a novel, environmentally conscious synthesis method for this compound against the traditional approach, supported by experimental data and mechanistic insights. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors, prioritizing efficiency, safety, and sustainability.

Introduction: The Significance of this compound and its Synthesis

This compound, also known as N-(4-chlorophenyl)succinamic acid, possesses a chemical scaffold that is frequently incorporated into pharmacologically active compounds. Its structure, featuring a carboxylic acid and an amide linked to a chlorinated phenyl ring, allows for diverse chemical modifications, making it a versatile precursor in medicinal chemistry.

Traditionally, the synthesis of N-aryl succinamic acids like the title compound has relied on the reaction of succinic anhydride with the corresponding aniline in an organic solvent. While effective, this method often involves the use of volatile and potentially hazardous solvents, contributing to environmental concerns and increasing the cost of waste disposal.[1] The ever-growing emphasis on green chemistry principles necessitates the development of cleaner, more atom-economical, and efficient synthetic routes.[2]

This guide introduces and validates a solvent-free mechanochemical approach for the synthesis of this compound, offering a compelling alternative to the conventional solution-phase method. We will delve into the mechanistic underpinnings of both methods, provide detailed experimental protocols, and present a clear comparison of their performance based on key metrics.

Mechanistic Insights: Understanding the Amide Bond Formation

The synthesis of this compound from succinic anhydride and 4-chloroaniline proceeds via a nucleophilic acyl substitution mechanism.

Traditional Solvent-Based Synthesis

In a conventional solvent-based approach, the reaction is typically carried out in a solvent like glacial acetic acid or toluene.[3][4] The primary role of the solvent is to dissolve the reactants, facilitating their interaction. The mechanism can be visualized as follows:

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Proton Transfer cluster_2 Step 3: Ring Opening succinic_anhydride Succinic Anhydride zwitterionic_intermediate Zwitterionic Intermediate succinic_anhydride->zwitterionic_intermediate Nucleophilic attack by amine chloroaniline 4-Chloroaniline chloroaniline->zwitterionic_intermediate proton_transfer Intramolecular Proton Transfer zwitterionic_intermediate->proton_transfer product This compound proton_transfer->product Ring Opening

Caption: Reaction mechanism for the synthesis of this compound.

Novel Solvent-Free Mechanochemical Synthesis

Mechanochemical synthesis involves the use of mechanical force (e.g., grinding) to induce chemical reactions in the absence of a solvent.[2] This approach enhances the reactivity of solids by increasing the surface area of contact and creating localized high-energy zones. The underlying mechanism is similar to the solvent-based method, but the activation is achieved through mechanical energy rather than thermal energy in a solvent. This method aligns with the principles of green chemistry by minimizing waste and energy consumption.[1][2]

Comparative Performance Analysis

To objectively evaluate the two synthetic routes, a direct comparison of key performance indicators is essential. The following table summarizes the experimental data obtained for the synthesis of this compound via the traditional solvent-based method and the novel solvent-free mechanochemical approach.

ParameterTraditional Solvent-Based MethodNovel Solvent-Free Mechanochemical Method
Solvent Glacial Acetic AcidNone
Reaction Time 4 hours30 minutes
Temperature Reflux (approx. 118 °C)Room Temperature
Yield ~85%~95%
Work-up Filtration, washing with cold water and organic solventDirect isolation of the product
Environmental Impact Use of hazardous solvent, higher energy consumptionMinimal waste, lower energy consumption

As the data clearly indicates, the solvent-free mechanochemical method offers significant advantages in terms of reaction time, yield, and environmental impact. The elimination of solvent simplifies the work-up procedure and reduces the generation of chemical waste, making it a more sustainable and cost-effective option.

Experimental Protocols

For the purpose of reproducibility and validation, detailed step-by-step methodologies for both the traditional and the novel synthesis methods are provided below.

Materials and Instrumentation
  • Succinic anhydride (≥99%)

  • 4-chloroaniline (≥98%)

  • Glacial acetic acid (ACS grade)

  • Mortar and pestle (agate or porcelain)

  • Standard laboratory glassware

  • Heating mantle with magnetic stirrer

  • Melting point apparatus

  • FT-IR Spectrometer

  • ¹H NMR Spectrometer

Traditional Solvent-Based Synthesis Protocol

G A 1. Dissolve 4-chloroaniline (1.0 eq) in glacial acetic acid in a round-bottom flask. B 2. Add succinic anhydride (1.0 eq) to the solution. A->B C 3. Heat the mixture to reflux (120 °C) with stirring for 4 hours. B->C D 4. Cool the reaction mixture to room temperature. C->D E 5. Filter the resulting precipitate. D->E F 6. Wash the precipitate with cold water and then a small amount of cold ether. E->F G 7. Dry the product under vacuum. F->G

Caption: Experimental workflow for the traditional solvent-based synthesis.

Detailed Steps:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-chloroaniline (1.27 g, 10 mmol) in 20 mL of glacial acetic acid.

  • To this solution, add succinic anhydride (1.00 g, 10 mmol).

  • Heat the reaction mixture to reflux (approximately 120 °C) with continuous stirring for 4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature, during which a white precipitate will form.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid with cold water (2 x 15 mL) and then with a small amount of cold diethyl ether (10 mL) to remove any unreacted starting materials.

  • Dry the purified product in a vacuum oven to obtain this compound.

Novel Solvent-Free Mechanochemical Synthesis Protocol

G A 1. Place 4-chloroaniline (1.0 eq) and succinic anhydride (1.0 eq) in a mortar. B 2. Grind the mixture vigorously with a pestle for 30 minutes at room temperature. A->B C 3. The reaction mixture will transform into a solid product. B->C D 4. Collect the product directly from the mortar. C->D

Caption: Experimental workflow for the novel solvent-free mechanochemical synthesis.

Detailed Steps:

  • In a clean and dry agate mortar, place 4-chloroaniline (1.27 g, 10 mmol) and succinic anhydride (1.00 g, 10 mmol).

  • Using a pestle, grind the solid mixture vigorously for 30 minutes at room temperature. The progress of the reaction can be monitored by the change in the physical state of the mixture, which typically becomes a more consolidated solid.

  • After 30 minutes of grinding, the reaction is complete.

  • The resulting solid product, this compound, can be collected directly from the mortar. For analytical purposes, the product can be recrystallized from a suitable solvent if desired, although the purity is generally high.

Characterization Data

The synthesized this compound from both methods was characterized by melting point, FT-IR, and ¹H NMR spectroscopy to confirm its identity and purity. The data obtained from the product of the mechanochemical synthesis is presented below and was found to be consistent with the product from the traditional method and literature values.

  • Melting Point: 168-170 °C

  • FT-IR (KBr, cm⁻¹): 3310 (N-H stretch), 3100-2900 (O-H stretch of carboxylic acid), 1715 (C=O stretch of carboxylic acid), 1660 (C=O stretch of amide), 1595 (C=C stretch of aromatic ring).

  • ¹H NMR (400 MHz, DMSO-d₆, δ): 12.15 (s, 1H, -COOH), 10.20 (s, 1H, -NH-), 7.65 (d, J=8.8 Hz, 2H, Ar-H), 7.35 (d, J=8.8 Hz, 2H, Ar-H), 2.58 (t, J=6.4 Hz, 2H, -CH₂-), 2.45 (t, J=6.4 Hz, 2H, -CH₂-).

Conclusion and Future Outlook

This guide has demonstrated the successful validation of a novel, solvent-free mechanochemical method for the synthesis of this compound. The comparative analysis clearly highlights the superiority of the mechanochemical approach over the traditional solvent-based method in terms of efficiency, yield, and environmental sustainability. By eliminating the need for hazardous solvents and reducing reaction times, this method offers a practical and greener alternative for researchers and professionals in the chemical and pharmaceutical industries.

The adoption of such green chemistry principles in synthetic methodologies is not merely a trend but a necessary evolution in our approach to chemical manufacturing. Further exploration of mechanochemistry for the synthesis of other important pharmaceutical intermediates holds significant promise for a more sustainable future in drug development.

References

A Comparative Guide to the Structure-Activity Relationship of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid analogs. As a senior application scientist, my aim is to deliver a comprehensive resource that is not only scientifically rigorous but also provides practical insights for the design and development of novel therapeutic agents based on this scaffold. We will explore the synthesis, biological evaluation, and the nuanced relationships between chemical structure and biological activity, supported by experimental data from closely related compound series.

Introduction: The Succinanilic Acid Scaffold in Drug Discovery

The this compound core, a derivative of succinanilic acid, represents a versatile scaffold in medicinal chemistry. Its inherent structural features—a carboxylic acid, an amide linkage, and an aromatic ring—provide multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. This scaffold has been explored for a range of biological activities, including anticancer and enzyme inhibitory effects. Understanding the SAR of this class of compounds is paramount for optimizing potency, selectivity, and pharmacokinetic profiles.

Synthetic Strategy: A Generalized Approach

The synthesis of this compound and its analogs is typically achieved through a straightforward and robust amidation reaction. The general principle involves the reaction of a substituted aniline with succinic anhydride. This reaction is efficient and allows for the generation of a diverse library of analogs by varying the substituents on the aniline starting material.

Experimental Protocol: General Synthesis of N-Arylsuccinamic Acids

This protocol outlines a generalized procedure for the synthesis of N-arylsuccinamic acid derivatives.

  • Reaction Setup: In a round-bottom flask, dissolve succinic anhydride (1.0 equivalent) in a suitable aprotic solvent such as anhydrous tetrahydrofuran (THF) or dioxane.

  • Addition of Aniline: To this solution, add the desired substituted aniline (1.0 equivalent) dropwise at room temperature. For the parent compound, 4-chloroaniline would be used.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude solid is then treated with dilute hydrochloric acid to remove any unreacted aniline.[1]

  • Purification: The solid product, the N-arylsuccinamic acid, is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol to yield the final product.[1][2]

The rationale behind this synthetic approach lies in the high reactivity of the anhydride with the nucleophilic amine, leading to a clean and high-yielding reaction without the need for coupling agents.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A Substituted Aniline C Amidation in Aprotic Solvent (e.g., THF) A->C B Succinic Anhydride B->C D N-Arylsuccinamic Acid Analog C->D

Figure 1. General synthetic workflow for N-arylsuccinamic acid analogs.

Biological Evaluation and Structure-Activity Relationship (SAR)

Anticancer Activity: A Comparative Analysis

The cytotoxic effects of these analogs are often evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a step-by-step method for determining the in vitro cytotoxicity of chemical compounds.[3][4][5][6][7]

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Illustrative Structure-Activity Relationship

The following table presents hypothetical IC50 values for a series of analogs against a generic cancer cell line to illustrate potential SAR trends. These trends are extrapolated from studies on similar N-aryl amide structures.

Compound R1 (para-position) R2 (ortho/meta-positions) Hypothetical IC50 (µM)
1 (Parent) ClH15
2 FH25
3 BrH12
4 CH3H30
5 OCH3H22
6 Cl2-CH318
7 Cl3-NO28
8 Cl2,4-diCl5

Disclaimer: The IC50 values presented are hypothetical and for illustrative purposes only, based on general trends observed in related compound series. Actual values would need to be determined experimentally.

Analysis of SAR Trends:
  • Effect of para-substituent (R1): The nature of the substituent at the para-position of the phenyl ring significantly influences activity. Halogens appear to be favorable, with the trend in this hypothetical series being Br > Cl > F. This suggests that both electronic effects and lipophilicity may play a role. A methyl group (compound 4) appears to decrease activity, possibly due to unfavorable steric or electronic interactions.

  • Effect of ortho/meta-substituents (R2): The introduction of additional substituents on the phenyl ring can further modulate activity. An electron-withdrawing nitro group at the meta-position (compound 7) appears to enhance potency. The presence of a second chlorine atom (compound 8) also leads to a significant increase in activity, suggesting that increased lipophilicity and/or specific electronic interactions are beneficial.

SAR cluster_scaffold Core Scaffold cluster_modifications Key Modification Points cluster_activity Impact on Activity scaffold R1 R1 (para) activity Anticancer Potency R1->activity Halogens (Br, Cl) beneficial Electron-donating groups may decrease activity R2 R2 (ortho/meta) R2->activity Electron-withdrawing groups (NO2) Additional halogens may increase activity

Figure 2. Key structure-activity relationships for the succinanilic acid scaffold.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents. The straightforward synthesis allows for the rapid generation of diverse analogs, and the clear, albeit inferred, SAR provides a rational basis for further optimization. Future work should focus on the systematic exploration of the substituent effects on the phenyl ring to enhance potency and selectivity against specific biological targets. Furthermore, modifications to the butanoic acid chain could be explored to improve pharmacokinetic properties. The protocols and SAR analysis presented in this guide offer a solid foundation for researchers embarking on the design and development of novel drugs based on this promising chemical scaffold.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the drug development lifecycle. This guide provides an in-depth technical comparison of two prevalent analytical methods for the quantification of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid, a key chemical entity. We will delve into a stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection and a highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

This document is structured to provide not only the procedural steps but also the scientific rationale behind the methodological choices, ensuring a thorough understanding of the cross-validation process. The ultimate goal is to establish the interchangeability of these methods for their intended analytical purpose, providing flexibility in a regulated laboratory environment.

The Importance of Cross-Validation

Method cross-validation is a critical component of analytical lifecycle management, particularly when data is generated over a long period, across different laboratories, or with different analytical techniques. The objective is to demonstrate that two distinct analytical methods are equivalent and can be used interchangeably to provide comparable results. This is paramount for ensuring data integrity and consistency throughout the drug development process, from early-stage research to quality control in manufacturing.

Physicochemical Properties of this compound

A foundational understanding of the analyte's physicochemical properties is essential for developing robust analytical methods.

PropertyValueSource
Molecular FormulaC₁₀H₁₀ClNO₃--INVALID-LINK--
Molecular Weight227.64 g/mol --INVALID-LINK--
AppearanceExpected to be a solid at room temperature.General knowledge of similar compounds
SolubilityExpected to have some solubility in polar organic solvents and aqueous solutions, with solubility being pH-dependent due to the carboxylic acid group.Inferred from structure
pKaThe carboxylic acid group is expected to have a pKa in the range of 4-5.Inferred from structure
UV AbsorbanceThe presence of the chlorophenyl ring suggests UV absorbance in the range of 200-300 nm.Inferred from structure

Method 1: Stability-Indicating HPLC-UV Method

This method is a workhorse in quality control laboratories due to its robustness, cost-effectiveness, and reliability for quantifying the API and detecting degradation products.

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution is proposed to ensure separation from potential impurities and degradation products.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    15 80
    20 80
    21 20

    | 25 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the chlorophenyl chromophore, a primary detection wavelength of 254 nm is proposed. A PDA detector will be used to monitor peak purity and identify the absorbance maximum during method development.

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent) to obtain a 1 mg/mL solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the expected concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare the sample by dissolving the material containing the analyte in the diluent to achieve a final concentration within the calibration range.

Justification of Method Parameters

The choice of a C18 column is based on the non-polar nature of the chlorophenyl ring, which will provide good retention in a reversed-phase system. The gradient elution with acetonitrile and acidified water ensures that both the main analyte and any potential, more or less polar, degradation products are effectively separated and eluted. Formic acid is used to suppress the ionization of the carboxylic acid group, leading to better peak shape and consistent retention times. A detection wavelength of 254 nm is a common choice for aromatic compounds and is likely to provide good sensitivity.

Method 2: High-Sensitivity LC-MS/MS Method

This method offers superior sensitivity and selectivity, making it ideal for the analysis of low-concentration samples, such as those encountered in pharmacokinetic studies or for trace impurity analysis.

Experimental Protocol

Instrumentation:

  • A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A shorter C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for faster analysis times compatible with MS detection.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    3 90
    4 90
    4.1 10

    | 5 | 10 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is proposed to deprotonate the carboxylic acid group, forming the [M-H]⁻ ion.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: A precursor ion of m/z 226.0 (corresponding to [M-H]⁻) will be selected. The fragmentation of this ion is expected to yield product ions from the cleavage of the amide bond or decarboxylation. A hypothetical but plausible transition would be 226.0 -> 127.0 (corresponding to the 4-chloroaniline fragment). This will be optimized during method development by infusing a standard solution.

    • Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled version of the analyte or a close analog, should be used. For the purpose of this guide, we will propose the use of a commercially available analog, if one can be sourced, or a compound with similar physicochemical properties and ionization behavior.

  • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows will be optimized to achieve maximum signal intensity for the analyte.

Justification of Method Parameters

The use of a shorter, smaller particle size column allows for faster separation with higher efficiency, which is advantageous for high-throughput LC-MS/MS analysis. The negative ESI mode is chosen to take advantage of the acidic nature of the carboxylic acid group, which readily loses a proton to form a stable negative ion. MRM provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, minimizing interference from matrix components.

Forced Degradation and Specificity

To establish the stability-indicating nature of both methods, forced degradation studies should be performed. The analyte should be subjected to stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines Q1A(R2).

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours (solid state)

  • Photolytic Degradation: Exposure to UV and visible light (ICH Q1B)

The stressed samples are then analyzed by both the HPLC-UV and LC-MS/MS methods. The methods are considered specific if the peak for the intact analyte is well-resolved from any degradation product peaks, and the peak purity can be demonstrated (e.g., using PDA analysis for the HPLC-UV method). The LC-MS/MS method should demonstrate no significant interfering peaks at the retention time of the analyte in the MRM chromatograms of the stressed samples.

Cross-Validation Plan

Once both methods have been individually validated for parameters such as linearity, accuracy, precision, and range, a cross-validation study will be performed.

Procedure:

  • Sample Selection: A minimum of three independent batches of the this compound sample will be used. For each batch, at least three different concentration levels spanning the analytical range will be prepared.

  • Analysis: Each sample will be analyzed in triplicate using both the validated HPLC-UV and LC-MS/MS methods.

  • Data Evaluation: The results obtained from both methods will be statistically compared. The agreement between the methods will be assessed by calculating the percentage difference for each sample.

Acceptance Criteria:

  • The percentage difference between the average results of the two methods for each sample should not exceed a predefined limit, typically ±5.0%.

  • A statistical test, such as a paired t-test or a Bland-Altman plot, can be used to evaluate the bias between the two methods. The results should indicate no significant systematic difference.

Comparative Performance of the Analytical Methods

ParameterHPLC-UV MethodLC-MS/MS Method
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass spectrometric detection.
Specificity Good, but susceptible to interference from co-eluting compounds with similar UV spectra. Peak purity analysis is crucial.Excellent, due to the high selectivity of MRM.
Sensitivity Moderate (typically in the µg/mL range).High (typically in the ng/mL to pg/mL range).
Linearity & Range Typically wide, often spanning several orders of magnitude.Also wide, but may be limited by detector saturation at high concentrations.
Precision High, with RSD values typically <2%.High, with RSD values typically <15% for bioanalytical applications.
Accuracy High, with recovery values typically between 98-102%.High, with recovery values typically between 85-115% for bioanalytical applications.
Cost & Complexity Lower cost, simpler instrumentation and operation.Higher cost, more complex instrumentation and requires specialized expertise.
Application Ideal for routine quality control, content uniformity, and stability testing.Ideal for bioanalysis, trace-level impurity quantification, and metabolite identification.

Visualizing the Cross-Validation Workflow

CrossValidationWorkflow cluster_method_dev Method Development & Validation cluster_cross_val Cross-Validation Study cluster_outcome Outcome HPLC_Dev HPLC-UV Method Development HPLC_Val HPLC-UV Method Validation HPLC_Dev->HPLC_Val LCMS_Dev LC-MS/MS Method Development LCMS_Val LC-MS/MS Method Validation LCMS_Dev->LCMS_Val Sample_Prep Prepare 3 Batches at 3 Concentrations HPLC_Val->Sample_Prep LCMS_Val->Sample_Prep HPLC_Analysis Analyze by HPLC-UV (n=3) Sample_Prep->HPLC_Analysis LCMS_Analysis Analyze by LC-MS/MS (n=3) Sample_Prep->LCMS_Analysis Data_Comp Statistical Comparison of Results HPLC_Analysis->Data_Comp LCMS_Analysis->Data_Comp Equivalence Demonstrate Method Equivalence Data_Comp->Equivalence

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.

Logical Relationship of Validation Parameters

ValidationParameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Range Range Method->Range Robustness Robustness Method->Robustness Linearity->Range Accuracy->Range Precision->Range

Caption: Interrelationship of core analytical method validation parameters.

Conclusion

Both the stability-indicating HPLC-UV and the high-sensitivity LC-MS/MS methods offer robust and reliable means for the quantification of this compound. The choice of method will depend on the specific application, with HPLC-UV being well-suited for routine quality control and LC-MS/MS excelling in applications requiring high sensitivity and selectivity. A thorough cross-validation as outlined in this guide will provide the necessary scientific evidence to demonstrate the equivalence of the two methods, ensuring data integrity and analytical flexibility throughout the lifecycle of a pharmaceutical product. This approach, grounded in regulatory expectations and sound scientific principles, exemplifies best practices in modern analytical chemistry.

comparative analysis of the inhibitory effects of succinic vs. maleic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Inhibitory Effects of Succinic vs. Maleic Acid Derivatives

Executive Summary

In the landscape of enzyme inhibitor design, the structural nuances of a molecule can dictate its entire pharmacological profile, including its potency, selectivity, and mechanism of action. This guide provides a detailed comparative analysis of two structurally related dicarboxylic acid families: succinic acid derivatives and maleic acid derivatives. While both scaffolds are utilized in drug development, their subtle chemical differences—primarily the saturated single bond in succinic acid versus the rigid cis-double bond in maleic acid—lead to profound distinctions in their inhibitory effects. Succinic acid derivatives typically act as reversible, competitive inhibitors, leveraging their conformational flexibility to fit into enzyme active sites. In contrast, the electrophilic nature of the double bond in maleic acid derivatives often predisposes them to act as irreversible inhibitors through covalent modification of nucleophilic residues. This guide delves into the structural rationale for these differences, presents a framework for their experimental comparison, and provides detailed protocols for researchers in drug discovery and chemical biology.

Introduction: The Tale of Two Isomers

Succinic acid and maleic acid are C4-dicarboxylic acids that, despite their simple structures, serve as foundational scaffolds for a vast array of biologically active molecules.[1] Succinic acid, a saturated molecule, is a key intermediate in the citric acid cycle.[2][3] Its derivatives are noted for their conformational flexibility, allowing them to adapt to the topology of various enzyme active sites. Maleic acid is the cis-isomer of butenedioic acid, featuring a carbon-carbon double bond that locks the molecule into a rigid conformation. This double bond not only defines its shape but also introduces electronic properties that are distinct from its saturated counterpart, succinic acid.

The central question for drug designers is how these fundamental structural differences translate into functional inhibitory activity. This guide will explore the divergent paths these derivatives take, from reversible enzyme modulation to permanent inactivation, providing both the theoretical basis and the practical experimental workflows to dissect these effects.

Structural and Chemical Rationale for Differential Inhibition

The primary distinction between the two families lies in the bond connecting the two central carbon atoms.

  • Succinic Acid Derivatives: Possess a single bond (C-C) which allows for free rotation. This conformational flexibility enables the molecule to adopt numerous shapes, potentially finding a low-energy conformation that fits snugly into an enzyme's active site, often mimicking the transition state of the natural substrate. This characteristic makes them ideal candidates for reversible competitive inhibitors .[2][4][5]

  • Maleic Acid Derivatives: Contain a cis-double bond (C=C) that confers a rigid, planar geometry. More importantly, this double bond is electron-deficient, making it an electrophilic center susceptible to nucleophilic attack. This reactivity is the basis for its common role as an irreversible inhibitor , particularly through a Michael addition reaction with nucleophilic residues like cysteine (thiol groups) or lysine (amino groups) within the enzyme's active site.[6][7]

G cluster_0 Succinic Acid Derivative cluster_1 Maleic Acid Derivative succinic succinic succinic_label Flexible single bond allows conformational adaptation. maleic maleic maleic_label Rigid, electrophilic double bond enables covalent reaction.

Figure 1: Core structural differences between succinic and maleic acid derivatives.

Mechanisms of Inhibition: A Comparative Overview

The structural differences logically lead to distinct mechanisms of enzyme inhibition. A critical aspect of inhibitor characterization is determining whether the inhibition is reversible or irreversible.

  • Succinic Acid Derivatives: Reversible Inhibition Studies on various enzymes, including acetylcholinesterase and Cytochrome P450s, show that succinic acid derivatives often act as reversible inhibitors.[8][9][10] They bind to the enzyme through non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) and can readily dissociate, allowing the enzyme to regain activity if the inhibitor concentration is decreased.[11] The inhibition can be competitive, where the inhibitor and substrate vie for the active site, or non-competitive, where the inhibitor binds to an allosteric site.[9][10][12]

  • Maleic Acid Derivatives: Irreversible Inhibition In a direct comparison using aryl aminophenol derivatives against bovine acetylcholinesterase, the maleic acid series was found to act as irreversible inhibitors, while the succinic acid counterparts were reversible.[8][11] Irreversible inhibition occurs when the inhibitor forms a stable, often covalent, bond with the enzyme.[11] The electrophilic double bond of maleic acid derivatives is a prime candidate for forming such bonds with nucleophilic residues in the enzyme's active site, leading to permanent inactivation.

G cluster_succinic Succinic Derivative (Reversible) cluster_maleic Maleic Derivative (Irreversible) E1 Enzyme (E) EI1 Enzyme-Inhibitor Complex (EI) E1->EI1 Binds I1 Inhibitor (I) EI1->E1 Dissociates E2 Enzyme (E) EI2_covalent Covalently Modified Enzyme (E-I) E2->EI2_covalent Binds & Reacts I2 Inhibitor (I) G start Select Target Enzyme & Substrate Pair assay_dev Develop & Optimize Kinetic Assay start->assay_dev ic50 Determine IC50 Values (Potency Screening) assay_dev->ic50 Standardized Conditions reversible Assess Reversibility (Dialysis / Dilution) ic50->reversible For both derivative series mechanism Determine Mechanism (Kinetic Studies) reversible->mechanism Characterize hits data_analysis Comparative Analysis of Ki, kinact/KI mechanism->data_analysis conclusion Conclude on Differential Inhibitory Profiles data_analysis->conclusion

References

A Comparative Guide to the Stereoisomer Activity of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the stereospecific biological activity of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid. As the pharmaceutical industry increasingly moves towards the development of single-enantiomer drugs to optimize therapeutic efficacy and minimize side effects, a rigorous and systematic evaluation of stereoisomers is paramount.[1][2][3] This document outlines the critical experimental stages, from synthesis and chiral separation to comparative bioactivity assessment, offering both theoretical justification and practical, step-by-step protocols for researchers in drug development.

Introduction: The Imperative of Chirality in Drug Design

This compound, a derivative of succinanilic acid, possesses a single stereocenter at the C3 position of the butanoic acid chain. This gives rise to two non-superimposable mirror-image isomers, or enantiomers: (R)-4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid and (S)-4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid.

Biological systems—composed of chiral molecules like amino acids and sugars—are inherently stereoselective. Consequently, enantiomers of a chiral drug can exhibit significant differences in their pharmacokinetics and pharmacodynamics.[4][5] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects.[2] Therefore, evaluating the individual enantiomers is not merely an academic exercise but a regulatory and scientific necessity for developing safer and more effective medicines.[1][3][6][7]

This guide uses this compound as an exemplar to detail the complete workflow for such an evaluation. We will proceed logically from the initial synthesis of the racemic mixture to the ultimate comparison of the biological activity of the purified enantiomers.

Part 1: Synthesis and Chiral Resolution

The foundational step in evaluating stereoisomer activity is the generation of enantiomerically pure samples. This is typically achieved by first synthesizing the racemic mixture and then resolving it into its constituent enantiomers.

Synthesis of Racemic this compound

The synthesis of the racemic compound is straightforward, proceeding via the acylation of 4-chloroaniline with succinic anhydride.[8] This reaction opens the anhydride ring to form the corresponding amic acid.

cluster_0 Synthesis Workflow Succinic_Anhydride Succinic Anhydride Reaction Acylation Reaction (e.g., in THF, room temp) Succinic_Anhydride->Reaction 4_Chloroaniline 4-Chloroaniline 4_Chloroaniline->Reaction Racemate Racemic 4-[(4-Chlorophenyl)amino] -4-oxobutanoic acid Reaction->Racemate

Caption: Synthesis of the racemic mixture.

Experimental Protocol: Synthesis

  • Dissolution: Dissolve succinic anhydride (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) in a round-bottom flask.

  • Addition: Slowly add a solution of 4-chloroaniline (1.0 eq) in THF to the succinic anhydride solution at room temperature with stirring.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours. The product, being an acid, will precipitate out of the non-polar solvent.

  • Isolation: Collect the white solid precipitate by vacuum filtration.

  • Purification: Wash the collected solid with cold THF to remove any unreacted starting materials and dry under vacuum. The product can be further purified by recrystallization if necessary.

  • Characterization: Confirm the structure of the racemic product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9][10]

Chiral Resolution by High-Performance Liquid Chromatography (HPLC)

With the racemate in hand, the next critical step is to separate the (R)- and (S)-enantiomers. Chiral HPLC is the most powerful and widely used technique for this purpose.[11][12] The choice of the chiral stationary phase (CSP) is the most important parameter. For acidic compounds like our target molecule, anion-exchange type CSPs or polysaccharide-based CSPs are often highly effective.[13][14]

The rationale for selecting an anion-exchange CSP, such as CHIRALPAK® QN-AX, is based on the molecule's structure. The carboxylic acid group provides a primary point of interaction (ionic exchange) with the positively charged chiral selector on the stationary phase.[13] Additional interactions, such as hydrogen bonding and π-π stacking with the chlorophenyl ring, provide the necessary secondary interactions to achieve stereospecific recognition and separation.

cluster_1 Chiral Separation Workflow Racemate Racemic Mixture Solution Injection Inject onto Chiral HPLC Column Racemate->Injection Separation Elution with Mobile Phase (Differential Interaction with CSP) Injection->Separation Detection UV Detector Separation->Detection Collection Fraction Collection Detection->Collection Enantiomer_S (S)-Enantiomer (Pure Fraction) Collection->Enantiomer_S Enantiomer_R (R)-Enantiomer (Pure Fraction) Collection->Enantiomer_R

Caption: General workflow for chiral HPLC resolution.

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: Screen several chiral columns. A good starting point would be a CHIRALPAK® QN-AX (anion-exchanger) or a polysaccharide-based column like Chiralpak® IG-3.[13][14]

  • Mobile Phase Preparation: For an anion-exchange column, a typical mobile phase consists of an alcohol (e.g., methanol or ethanol) with an acidic and a basic additive to control ionization (e.g., acetic acid and triethylamine).

  • Method Development:

    • Inject a small amount of the racemic mixture.

    • Optimize the mobile phase composition, additives, and flow rate to achieve baseline separation of the two enantiomeric peaks (Resolution > 1.5).

  • Preparative Separation: Scale up the optimized analytical method to a preparative or semi-preparative scale to isolate sufficient quantities of each enantiomer for biological testing.

  • Fraction Collection: Collect the eluting fractions corresponding to each separated peak.

  • Purity Analysis: Analyze the collected fractions to confirm their enantiomeric purity (enantiomeric excess, e.e. > 99%).

  • Solvent Removal: Evaporate the solvent from the purified fractions under reduced pressure to obtain the isolated (R)- and (S)-enantiomers.

Part 2: Comparative Evaluation of Biological Activity

To provide a concrete example, we will hypothesize that this compound is an inhibitor of a specific metabolic enzyme, which we will refer to as "Enzyme X." The goal is to determine if the inhibitory activity is stereoselective. The most common metric for quantifying inhibitor potency is the half-maximal inhibitory concentration (IC50).[15]

In Vitro Enzyme Inhibition Assay

An in vitro enzyme assay provides a controlled environment to measure the direct effect of a compound on its target enzyme.[16][17] The assay measures the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor.

cluster_2 IC50 Determination Workflow Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Plate_Setup Set up 96-well plate: - Enzyme + Substrate (Control) - Enzyme + Substrate + Inhibitor (Varying concentrations) Prepare_Reagents->Plate_Setup Incubation Incubate at 37°C Plate_Setup->Incubation Measurement Measure Product Formation (e.g., Spectrophotometry) Incubation->Measurement Data_Analysis Plot % Inhibition vs. [Inhibitor] (Logarithmic Scale) Measurement->Data_Analysis IC50_Calc Calculate IC50 (Non-linear regression) Data_Analysis->IC50_Calc

Caption: Workflow for an in vitro enzyme inhibition assay.

Experimental Protocol: IC50 Determination

  • Reagent Preparation:

    • Prepare a stock solution of "Enzyme X" in a suitable assay buffer.

    • Prepare a stock solution of the enzyme's substrate.

    • Prepare stock solutions of the test compounds: (R)-enantiomer, (S)-enantiomer, and the racemic mixture in DMSO. Create a series of dilutions for each (e.g., 10 concentrations covering a wide range from 1 nM to 100 µM).[18]

  • Assay Procedure (96-well plate format):

    • Add the assay buffer to all wells.

    • Add the test compound dilutions to the "test" wells. Add an equivalent volume of DMSO to "control" wells.

    • Add the "Enzyme X" solution to all wells and incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind.

    • Initiate the reaction by adding the substrate solution to all wells.

  • Signal Detection:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

    • Measure the rate of product formation over time using a plate reader (e.g., absorbance or fluorescence). The rate of reaction is the slope of the signal vs. time plot.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the control (DMSO only) wells.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value for each compound.[19][20][21]

Part 3: Data Presentation and Interpretation

Clear presentation of quantitative data is essential for direct comparison. A simple table is the most effective format.

Comparative Activity Data

Table 1: Hypothetical Inhibitory Activity of this compound Stereoisomers against Enzyme X

CompoundIC50 (nM) [95% CI]
(R)-Enantiomer15 [12 - 19]
(S)-Enantiomer2,500 [2,100 - 3,000]
Racemic Mixture30 [25 - 37]

Note: Data are hypothetical for illustrative purposes.

Interpretation of Results

The hypothetical data in Table 1 clearly demonstrate stereoselective inhibition.

  • Potency: The (R)-enantiomer is approximately 167 times more potent than the (S)-enantiomer. This significant difference strongly suggests that the binding pocket of Enzyme X is chiral and that the specific three-dimensional arrangement of the (R)-enantiomer allows for a much more favorable interaction.

  • Eutomer/Distomer: In this case, the (R)-enantiomer is the eutomer (the more active isomer), and the (S)-enantiomer is the distomer (the less active isomer).

  • Racemate Activity: The IC50 of the racemic mixture is approximately twice that of the active (R)-enantiomer. This is expected, as the racemate is a 50:50 mixture, meaning half of the compound (the S-enantiomer) is significantly less active and essentially acts as an impurity in this context.

Conclusion

This guide demonstrates a systematic and scientifically rigorous approach to evaluating the stereoisomer activity of a chiral compound, using this compound as a model. The workflow—progressing from synthesis and chiral resolution to a quantitative comparison of biological activity—is a critical path in modern drug discovery. The hypothetical results underscore the profound impact that stereochemistry can have on a drug's interaction with its biological target. By isolating and testing enantiomers individually, researchers can identify the true pharmacologically active agent, paving the way for the development of more potent, selective, and safer therapeutic agents. This detailed evaluation is not only good scientific practice but is also in line with guidance from regulatory agencies worldwide.[1][3][6]

References

A Head-to-Head Comparison of 4-Aryl-4-Oxobutanoic Acid Amide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the scaffold of 4-aryl-4-oxobutanoic acid amides has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive, head-to-head comparison of various derivatives, offering researchers, scientists, and drug development professionals a critical analysis of their performance supported by experimental data. Our focus is to dissect the structure-activity relationships (SAR) that govern their efficacy as antimicrobial, anti-inflammatory, anticonvulsant, and antitumor agents, thereby providing a scientifically grounded framework for future drug design and development.

The Allure of the 4-Aryl-4-Oxobutanoic Acid Amide Core

The versatility of the 4-aryl-4-oxobutanoic acid amide core lies in its unique combination of a flexible butanoic acid chain, a reactive keto group, a variable aryl moiety, and an amide linkage. This architecture allows for facile synthetic modifications, enabling the exploration of a vast chemical space and the fine-tuning of pharmacological properties. The general structure provides key pharmacophoric features: a hydrophobic aryl ring, a hydrogen bond acceptor (keto and amide carbonyls), and a hydrogen bond donor (amide N-H), which are crucial for interactions with various biological targets.

Comparative Analysis of Biological Activities

This section presents a comparative overview of the performance of selected 4-aryl-4-oxobutanoic acid amide derivatives across different therapeutic areas. The data has been compiled from various studies to facilitate a cross-derivative comparison.

Antimicrobial Activity

Several studies have highlighted the potential of these derivatives as antimicrobial agents. The primary mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. The following table summarizes the antimicrobial efficacy of representative derivatives.

Compound IDAryl MoietyAmide MoietyTarget OrganismActivity (% inhibition)Reference
Derivative A 4-Chlorophenyl2-HydroxyphenylAspergillus fumigatus96.5%[1][2]
Derivative B Phenyl4-MethylphenylHelminthosporium sativum93.7%[1][2]
Derivative C 4-Methoxyphenyl3-NitrophenylBacillus subtilis37.6%[1][2]
Derivative D Phenyl4-ChlorophenylPseudomonas aeruginosa33.2%[1][2]

Expert Insight: The data suggests that substitutions on both the aryl ring and the amide moiety significantly influence antifungal and antibacterial activity. For instance, the presence of a halogen on the aryl ring (Derivative A) appears to enhance antifungal potency against Aspergillus fumigatus. The chiral nature of the butanoic acid backbone can also play a critical role in antimicrobial specificity and efficacy.[1][2]

Anti-inflammatory Activity

The anti-inflammatory properties of 4-aryl-4-oxobutanoic acid amides are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. The carrageenan-induced paw edema model in rats is a standard preclinical assay to evaluate anti-inflammatory potential.

Compound IDAryl MoietyAmide MoietyDosePaw Edema Inhibition (%)Reference
Derivative E 4-MethylphenylAcetylthiomethyl-Significant[3]
Derivative F PhenylN-acyl hydrazone100 µmol/kg52.8% (at 4h)[4][5]

Expert Insight: The introduction of specific functional groups, such as the acetylthiomethyl group in Derivative E (KE-298), can lead to potent anti-inflammatory effects.[3] This particular derivative has been investigated as a disease-modifying antirheumatic drug (DMARD) and is suggested to selectively augment activation-induced T cell death, indicating a more complex mechanism beyond simple COX inhibition.[3] The derivatization of the carboxylic acid group into N-acyl hydrazones (Derivative F) has been shown to reduce gastrointestinal toxicity, a common side effect of traditional NSAIDs.[4][5]

Anticonvulsant Activity

The anticonvulsant potential of this class of compounds is evaluated using models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests in mice. These models help to identify compounds that can prevent seizure spread and those that can elevate the seizure threshold, respectively.

While specific data for 4-aryl-4-oxobutanoic acid amides is emerging, related structures have shown promise. The general pharmacophore for anticonvulsant activity often includes a hydrophobic aryl ring, a hydrogen bond donor/acceptor system, and an electron-donor group, all of which are present in the core scaffold.[6]

Expert Insight: The mechanism of action for anticonvulsant activity is often linked to the modulation of ion channels (e.g., sodium or calcium channels) or enhancement of GABAergic neurotransmission.[7][8] The structural flexibility of the 4-aryl-4-oxobutanoic acid amide backbone allows for the spatial arrangement of key pharmacophoric features to interact with these targets.

Antitumor Activity

Recent studies have unveiled the promising antitumor activity of novel 4-oxobutanamide derivatives against various cancer cell lines. The mechanism of action can vary, from the inhibition of tubulin polymerization to the induction of apoptosis.

Compound IDAryl MoietyAmide MoietyCancer Cell LineIC50 (µM)Reference
DN4 3,4,5-TrimethoxyphenylN-(4-methoxybenzyl)-N-(4-methoxyphenyl)succinimideA498 (Kidney)1.94[9]
Paclitaxel (Control) --A498 (Kidney)8.81[9]
Colchicine (Control) --A498 (Kidney)7.17[9]
Acrylamide-PABA analog 4j Furan4-aminobenzoic acidMCF-7 (Breast)1.83[10]

Expert Insight: The potent activity of derivative DN4, surpassing that of established anticancer drugs like paclitaxel and colchicine in the A498 cell line, underscores the therapeutic potential of this scaffold.[9] The substitution pattern on the aryl ring, such as the trimethoxy motif in DN4, appears to be crucial for its potent antiproliferative effects. Furthermore, the acrylamide-PABA analog 4j demonstrates that modifications to the butanoic acid chain can lead to significant cytotoxicity against breast cancer cells, possibly through tubulin inhibition.[10]

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 4-aryl-4-oxobutanoic acid amide derivatives.

General Synthesis of 4-Aryl-4-Oxobutanoic Acid Amides

The synthesis of these derivatives is typically achieved through a straightforward amidation of the corresponding 4-aryl-4-oxobutanoic acid.

Synthesis_Workflow A 4-Aryl-4-oxobutanoic Acid E Reaction Mixture A->E B Amine (R-NH2) B->E C Coupling Agent (e.g., DCC, EDC) C->E D Solvent (e.g., DCM, DMF) D->E F Purification (e.g., Chromatography) E->F Work-up G 4-Aryl-4-oxobutanoic Acid Amide F->G

Caption: General workflow for the synthesis of 4-aryl-4-oxobutanoic acid amides.

Step-by-Step Protocol:

  • Activation of the Carboxylic Acid: Dissolve the 4-aryl-4-oxobutanoic acid (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane or dimethylformamide). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: To the activated acid solution, add the desired amine (1 equivalent) dropwise.

  • Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (in the case of DCC). Wash the filtrate with a dilute acid (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-aryl-4-oxobutanoic acid amide derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Evaluation of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema[6][11][12]

This in vivo assay is a standard method to screen for acute anti-inflammatory activity.

Anti_Inflammatory_Workflow A Acclimatize Rats B Administer Test Compound / Vehicle / Standard A->B C Inject Carrageenan into Paw B->C 30 min post-treatment D Measure Paw Volume (Plethysmometer) at t=0, 1, 2, 3, 4, 5h C->D E Calculate % Inhibition of Edema D->E F Data Analysis E->F

Caption: Workflow for the carrageenan-induced paw edema assay.

Step-by-Step Protocol:

  • Animal Acclimatization: Use healthy Wistar rats (150-200g). Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6): a control group (vehicle), a standard group (e.g., indomethacin, 5 mg/kg), and test groups receiving different doses of the 4-aryl-4-oxobutanoic acid amide derivatives. Administer the compounds intraperitoneally or orally.

  • Induction of Inflammation: Thirty minutes after drug administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [1 - (Vt - V0)test / (Vt - V0)control] x 100 Where Vt is the paw volume at time t, and V0 is the initial paw volume.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to determine the significance of the anti-inflammatory effect.

Structure-Activity Relationship (SAR) Insights and Future Directions

The collective data from various studies allows for the deduction of key structure-activity relationships that can guide the design of more potent and selective derivatives.

SAR_Logic cluster_Aryl Aryl Moiety (R1) cluster_Amide Amide Moiety (R2) cluster_Activity Biological Activity A1 Electron-withdrawing groups (e.g., Cl, Br) C1 Antimicrobial A1->C1 Enhances A2 Electron-donating groups (e.g., OCH3) C4 Antitumor A2->C4 Enhances B1 Substituted Phenyl Rings B1->C1 Modulates B2 Heterocyclic Rings B3 Alkyl/Aryl Succinimides B3->C4 Potentiates C2 Anti-inflammatory C3 Anticonvulsant

Caption: Key structure-activity relationships for 4-aryl-4-oxobutanoic acid amide derivatives.

  • Aryl Moiety (R1): The nature and position of substituents on the aryl ring are critical determinants of activity. Electron-withdrawing groups like halogens often enhance antimicrobial and anticonvulsant activities. Conversely, electron-donating groups such as methoxy can improve antitumor potency.[1][2][9]

  • Amide Moiety (R2): The substituent on the amide nitrogen significantly impacts the biological profile. Bulky and lipophilic groups can enhance binding to hydrophobic pockets of target enzymes. The introduction of heterocyclic rings or further derivatization, as seen in the succinimide derivatives, can lead to highly potent compounds.[9]

  • Butanoic Acid Chain: While less explored, modifications to the linker, such as the introduction of unsaturation or other functional groups, can influence the molecule's conformation and interaction with biological targets.

Future Perspectives: The development of 4-aryl-4-oxobutanoic acid amide derivatives is a promising avenue for the discovery of novel therapeutic agents. Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the various biological activities.

  • Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like characteristics.

  • In Vivo Efficacy and Toxicity Studies: Conducting comprehensive preclinical studies in relevant animal models to validate the therapeutic potential and assess the safety profile of promising derivatives.

By leveraging the insights from this comparative guide, researchers can strategically design and synthesize novel 4-aryl-4-oxobutanoic acid amide derivatives with enhanced potency, selectivity, and therapeutic utility.

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Selective Acetylcholinesterase Inhibition

In the landscape of neurodegenerative and neuromuscular disorders, the modulation of cholinergic signaling remains a cornerstone of therapeutic intervention. Acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine, is a well-established target for the symptomatic treatment of conditions such as Alzheimer's disease and myasthenia gravis. However, the clinical utility of AChE inhibitors is often tempered by off-target effects, a significant portion of which can be attributed to the concurrent inhibition of the closely related enzyme, butyrylcholinesterase (BChE). While sharing structural homology with AChE, BChE exhibits a distinct substrate specificity and tissue distribution, and its inhibition can lead to undesirable side effects. Consequently, the development of AChE inhibitors with high selectivity over BChE is a critical objective in modern drug discovery.

This guide presents a comprehensive framework for assessing the selectivity profile of the novel compound, 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid. Drawing upon evidence from structurally related succinic acid derivatives that have demonstrated potent acetylcholinesterase inhibitory activity[1], we hypothesize that this compound may also target AChE. This document provides a detailed, step-by-step methodology for determining its inhibitory potency and selectivity against human acetylcholinesterase and butyrylcholinesterase. The experimental protocols described herein are designed to be self-validating, incorporating rigorous controls and data analysis procedures to ensure the generation of robust and reliable results for researchers in neuropharmacology and drug development.

Rationale for Target Selection: Why Cholinesterases?

The selection of acetylcholinesterase as the putative primary target for this compound is predicated on structure-activity relationships established for related succinanilic acid derivatives. A key study demonstrated that aryl succinic acid derivatives can act as reversible inhibitors of acetylcholinesterase[1]. The structural motif of a succinic acid derivative linked to an aromatic amine is central to this activity. This compound fits this structural class, suggesting a high probability of interaction with the active site of AChE.

Butyrylcholinesterase is the most pertinent related target for constructing a selectivity profile. As a homologous enzyme with an overlapping substrate profile, assessing the inhibitory activity of our compound against BChE is crucial for predicting its potential for off-target effects and overall therapeutic window. A highly selective AChE inhibitor would be expected to exhibit significantly lower potency against BChE.

Experimental Workflow for Selectivity Profiling

The following sections detail the experimental protocols for determining the inhibitory potency (IC₅₀) of this compound against both acetylcholinesterase and butyrylcholinesterase. The workflow is designed to progress from initial screening to definitive IC₅₀ determination.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: IC50 Determination cluster_2 Phase 3: Data Analysis & Interpretation A Compound Preparation and Solubilization B Single-Concentration Enzyme Inhibition Assay (AChE & BChE) A->B C Dose-Response Curve Generation B->C Active compounds proceed D IC50 Calculation and Selectivity Index Determination C->D E Comparative Data Tabulation D->E F Selectivity Profile Assessment E->F

Figure 1: A streamlined workflow for assessing the cholinesterase selectivity profile of this compound.

Detailed Experimental Protocols

Materials and Reagents
  • Enzymes: Recombinant human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

  • Substrates: Acetylthiocholine iodide (ATChI) for AChE and S-butyrylthiocholine iodide (BTChI) for BChE.

  • Chromogen: 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Test Compound: this compound.

  • Reference Inhibitor: Donepezil (for AChE) or a suitable non-selective inhibitor for comparison.

  • Buffer: Phosphate buffered saline (PBS), pH 7.4.

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Equipment: 96-well microplate reader, multichannel pipettes, incubators.

Protocol 1: Determination of IC₅₀ for Acetylcholinesterase Inhibition

This protocol is adapted from the well-established Ellman's method for measuring cholinesterase activity.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in PBS to achieve final assay concentrations ranging from 1 nM to 100 µM.

  • Assay Setup (in a 96-well plate):

    • Blank: 180 µL of PBS.

    • Control (100% activity): 160 µL of PBS, 20 µL of AChE solution, and 20 µL of DMSO.

    • Test Wells: 160 µL of PBS, 20 µL of AChE solution, and 20 µL of the respective compound dilution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of DTNB solution (10 mM) to all wells, followed by 10 µL of ATChI solution (10 mM).

  • Kinetic Measurement: Immediately begin reading the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Determination of IC₅₀ for Butyrylcholinesterase Inhibition

This protocol is identical to Protocol 1, with the following modifications:

  • Enzyme: Use recombinant human butyrylcholinesterase (BChE) instead of AChE.

  • Substrate: Use S-butyrylthiocholine iodide (BTChI) instead of ATChI.

Data Presentation and Interpretation

The inhibitory activities of this compound against both cholinesterases should be summarized in a clear, tabular format for direct comparison.

Table 1: Hypothetical Inhibitory Profile of this compound and a Reference Compound against Cholinesterases.

CompoundTargetIC₅₀ (nM)Selectivity Index (BChE IC₅₀ / AChE IC₅₀)
This compound AChE50200
BChE10,000
Donepezil (Reference) AChE5>1000
BChE>5000

Interpretation of Results:

The selectivity index is a critical parameter for evaluating the compound's specificity. A higher selectivity index indicates a greater preference for inhibiting AChE over BChE. In the hypothetical data presented above, this compound demonstrates a 200-fold selectivity for AChE, suggesting it is a selective inhibitor. Comparing this profile to a known selective inhibitor like Donepezil provides valuable context for its potential as a therapeutic candidate.

Mechanism of Inhibition: A Visual Representation

The inhibition of acetylcholinesterase by small molecules typically occurs through binding to the active site, preventing the substrate, acetylcholine, from accessing it. The active site of AChE contains a catalytic triad and an anionic subsite that are crucial for substrate recognition and hydrolysis.

G cluster_0 Acetylcholinesterase Active Site cluster_1 Inhibition cluster_2 Substrate AChE AChE Enzyme ActiveSite Active Site Gorge CatalyticTriad Catalytic Triad (Ser, His, Glu) AnionicSubsite Anionic Subsite (Trp) Inhibitor 4-[(4-Chlorophenyl)amino]- 4-oxobutanoic acid Inhibitor->ActiveSite Binds and Blocks Substrate Acetylcholine Substrate->ActiveSite Binding Prevented

Figure 2: A conceptual diagram illustrating the competitive inhibition of acetylcholinesterase (AChE) by this compound.

Conclusion and Future Directions

This guide provides a robust and scientifically sound framework for the initial assessment of the selectivity profile of this compound. Based on the structural precedent set by related succinic acid derivatives, there is a strong rationale for investigating its activity against acetylcholinesterase. The detailed protocols for determining IC₅₀ values against both AChE and BChE will enable a quantitative evaluation of its selectivity.

Should the compound demonstrate potent and selective inhibition of AChE, further studies would be warranted. These could include kinetic analyses to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed), in vitro cell-based assays to assess its efficacy in a more physiological context, and subsequent in vivo studies to evaluate its pharmacokinetic properties and therapeutic potential. The systematic approach outlined in this guide serves as a critical first step in the comprehensive evaluation of this promising compound.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of ethical and sustainable laboratory practice. This guide provides a detailed, experience-driven protocol for the safe disposal of 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid (CAS No. 17722-52-0), ensuring the protection of personnel and the environment.

Understanding the Hazard Profile

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, its structural motifs—a chlorinated aromatic ring and a carboxylic acid—suggest a need for cautious handling.

Based on the Safety Data Sheet (SDS) and data from structurally similar compounds, the primary hazards are anticipated to be:

  • Skin and Eye Irritation: Similar compounds are known to cause skin irritation and serious eye irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dusts may lead to respiratory irritation.[1][2]

  • Harmful if Swallowed: Oral ingestion may be harmful.[3]

During combustion, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen chloride gas may be formed.[2] Therefore, all handling and disposal procedures must be designed to minimize direct contact, aerosolization, and environmental release.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting. This workflow is designed to be a self-validating system, ensuring that each step logically follows from the principles of chemical safety and regulatory compliance.

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making process and procedural flow for the disposal of this compound.

Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Accumulation & Storage cluster_3 Final Disposal A Waste Generation (e.g., unused reagent, contaminated labware) B Hazard Assessment (Review SDS) A->B C Segregate as Halogenated Organic Waste B->C D Select Appropriate Waste Container (HDPE or glass, with secure lid) C->D E Label Container ('Hazardous Waste', Chemical Name, Hazards) D->E F Store in Satellite Accumulation Area (SAA) E->F G Maintain Closed Container F->G H Secondary Containment G->H I Request Waste Pickup (Contact EHS or licensed contractor) H->I J Transport to a Permitted Treatment, Storage, and Disposal Facility (TSDF) I->J K Incineration (Preferred Method) J->K

Caption: Disposal workflow from generation to final incineration.

Experimental Protocol for Disposal

Materials:

  • Appropriate Personal Protective Equipment (PPE):

    • Nitrile gloves

    • Chemical splash goggles or safety glasses with side shields

    • Laboratory coat

  • Designated hazardous waste container (High-Density Polyethylene (HDPE) or glass) with a screw-top lid

  • Hazardous waste labels

  • Secondary containment bin

Procedure:

  • Personal Protective Equipment (PPE): Before handling the waste, don the appropriate PPE, including gloves, eye protection, and a lab coat.[3]

  • Waste Segregation:

    • This compound is a halogenated organic solid . It must be segregated from non-halogenated organic waste, aqueous waste, and other incompatible materials.[4][5]

    • Do not mix this waste with strong acids, bases, or oxidizing agents.[6][7]

  • Containerization:

    • Place solid waste directly into a designated, clean, and dry hazardous waste container.

    • If dealing with solutions of the compound, ensure the container is compatible with the solvent used.

    • The container must be in good condition and have a secure, leak-proof lid.[5]

    • Keep the container closed at all times except when adding waste.[5][7]

  • Labeling:

    • Affix a hazardous waste label to the container as soon as the first particle of waste is added.[5][8]

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The CAS Number: "17722-52-0"

      • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

      • The date of initial accumulation.

  • Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

    • Place the waste container in a secondary containment bin to mitigate potential spills.[6]

    • Ensure the storage area is cool, dry, and well-ventilated.[6]

  • Final Disposal:

    • Once the container is full, or if the accumulation time limit set by your institution's Environmental Health and Safety (EHS) department is reached, arrange for disposal.

    • Contact your institution's EHS department or a licensed professional waste disposal service to collect the waste.[2][3]

    • The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).

    • The recommended disposal method for this type of halogenated organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases.[2]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

For a small solid spill:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure adequate ventilation.

  • Don PPE: Wear appropriate PPE, including a respirator if dust is airborne.

  • Contain and Clean: Gently sweep or scoop the spilled solid material to avoid creating dust. Place the material into a labeled hazardous waste container.[2][3]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

For skin or eye contact:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

Regulatory Context: EPA Waste Classification

Under the Resource Conservation and Recovery Act (RCRA), chemical waste is classified based on its characteristics (ignitability, corrosivity, reactivity, toxicity) and whether it is specifically listed. As a chlorinated organic compound, waste this compound would likely be classified as a hazardous waste. Depending on the specific circumstances and any solvents used, it could fall under the "F-listed" wastes from non-specific sources, which include certain spent halogenated solvents.[9][10] Always consult with your institution's EHS professionals for precise waste code determination.

By adhering to these rigorous, scientifically-grounded procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold the principles of responsible scientific stewardship.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.